(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid
Description
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Properties
IUPAC Name |
(3-chloro-4-hydroxy-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYWXPHADPZFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681747 | |
| Record name | (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919496-57-4 | |
| Record name | (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This compound, and its corresponding pinacol ester, are highly functionalized aromatic building blocks of significant interest in medicinal chemistry and materials science.[1][2] As a substituted phenylboronic acid, its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has become indispensable for the formation of carbon-carbon bonds.[3] The specific arrangement of chloro, hydroxyl, and methoxy substituents on the phenyl ring offers a unique electronic and steric profile, enabling chemists to introduce this moiety into complex molecular architectures with precision. This guide provides a comprehensive overview of its properties, synthesis, characterization, and core applications, with a focus on practical, field-proven insights for laboratory professionals.
Physicochemical and Structural Properties
The properties of this reagent are crucial for its handling, reactivity, and integration into synthetic workflows. The free boronic acid and its more stable pinacol ester are the most common forms utilized in synthesis.
| Property | This compound | 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester |
| CAS Number | 919496-57-4[1] | 1003298-84-7 |
| Molecular Formula | C₇H₈BClO₄[1] | C₁₃H₁₈BClO₄ |
| Molecular Weight | 202.40 g/mol [1] | 284.54 g/mol |
| Appearance | Typically a white to off-white solid | Solid |
| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, Methanol) | Soluble in a range of organic solvents |
Synthesis of this compound: A Representative Protocol
The synthesis of polysubstituted phenylboronic acids often requires a multi-step approach, typically starting from a readily available halogenated precursor. The following protocol is a representative method adapted from general procedures for synthesizing substituted hydroxyphenylboronic acids, which involves protection of the phenolic hydroxyl group, ortho-lithiation, borylation, and deprotection.[4][5]
Rationale for Synthetic Strategy
The acidic proton of the phenolic hydroxyl group is incompatible with the organolithium reagents used for borylation. Therefore, a protecting group strategy is essential. A protecting group like tert-Butyldimethylsilyl (TBDMS) or Benzyl (Bn) is often employed due to its stability under the reaction conditions and ease of removal. The subsequent steps involve a halogen-metal exchange or directed ortho-lithiation to generate a nucleophilic aryl species, which is then trapped with a borate ester.
Experimental Workflow Diagram
Caption: A representative three-stage workflow for the synthesis of the target boronic acid.
Step-by-Step Protocol
-
Protection of the Hydroxyl Group:
-
Dissolve 5-chloro-3-methoxyphenol (1 equiv.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add imidazole (1.5 equiv.) followed by the dropwise addition of a solution of tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv.) in the same solvent.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Perform an aqueous workup, extract with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected phenol.
-
-
Lithiation and Borylation:
-
Dissolve the protected phenol (1 equiv.) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (n-BuLi) (1.1 equiv.) dropwise, maintaining the temperature below -70 °C. Stir for 1-2 hours at this temperature.
-
Add triisopropyl borate (1.5 equiv.) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Deprotection:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.
-
The acidic conditions will hydrolyze the borate ester and cleave the TBDMS protecting group in a single step.
-
Stir vigorously for several hours until deprotection is complete (monitor by TLC).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
-
Spectroscopic Characterization (Theoretical)
¹H NMR (Proton NMR)
-
Aromatic Protons: Two distinct signals are expected in the aromatic region (approx. 6.5-7.5 ppm). These protons are on the C2 and C6 positions of the phenyl ring and will appear as doublets due to meta-coupling, though the splitting may be small (J ≈ 2-3 Hz).
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons is expected around 3.8-4.0 ppm.
-
Hydroxyl Protons (-OH): Two broad singlets are expected, one for the phenolic -OH and two for the B(OH)₂ group. The chemical shift of these protons is highly dependent on solvent and concentration and they are D₂O exchangeable.
¹³C NMR (Carbon NMR)
-
The spectrum will show 7 distinct signals.
-
Aromatic Carbons: Six signals in the range of ~110-160 ppm. The carbons directly attached to the electron-donating -OH and -OCH₃ groups will be more shielded (upfield), while the carbon attached to the electron-withdrawing -Cl group will be deshielded (downfield). The carbon atom bearing the boronic acid group (C-B bond) will also have a characteristic chemical shift, though its signal may be broad due to the quadrupolar nature of the boron atom.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction facilitates the formation of a C-C bond between this aryl boronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex biaryl structures.[3][8] These structures are common motifs in pharmaceuticals and functional materials.[9][10]
Reaction Mechanism: The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final biaryl product (R¹-R²) and regenerating the Pd(0) catalyst.
Exemplary Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for coupling this compound with an aryl bromide.
-
Reaction Setup:
-
To a reaction vessel, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand.
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent system. A mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O) is commonly used to dissolve both the organic and inorganic reagents.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization to yield the desired biaryl product.
-
Safety and Handling
As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate care. Based on safety data for the pinacol ester and similar compounds, the following precautions are advised.[11][12][13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Hazards: May cause skin, eye, and respiratory irritation. Classified as a combustible solid.[13]
Conclusion
This compound is a valuable and versatile reagent in synthetic organic chemistry. Its trifunctional substitution pattern provides a unique building block for the construction of complex molecules, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its synthesis, properties, and reaction protocols, as outlined in this guide, is essential for researchers aiming to leverage its full potential in drug discovery and materials science innovation.
References
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ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. Retrieved from [Link]
- Havlíček, D., et al. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PubMed Central.
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MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. PubMed Central.
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ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies. Retrieved from [Link]
-
Boron Molecular. (n.d.). 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester. Retrieved from [Link]
- MDPI. (2021).
- National Center for Biotechnology Information. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PubMed Central.
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ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][11]-Fused Indole Heterocycles. The Journal of Organic Chemistry.
-
PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]
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Organic Chemistry Portal. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
- Google Patents. (n.d.). US6218564B1 - Process for the preparation of substituted aromatic compounds.
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Retrieved from [Link]
- Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.
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(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid molecular weight
An In-Depth Technical Guide to (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid: Properties, Synthesis, and Applications
Introduction
This compound is a substituted aromatic boronic acid that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its trifunctional aromatic ring, featuring chloro, hydroxyl, and methoxy groups, offers a versatile scaffold for creating complex molecular architectures. Boronic acids are renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for forging carbon-carbon bonds.[1] This capability has positioned compounds like this compound as indispensable tools for researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of this compound, moving from its fundamental physicochemical properties and analytical characterization to detailed synthetic protocols and its strategic application in complex molecular design. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, reflecting the perspective of a seasoned application scientist.
Part 1: Physicochemical Properties and Characterization
A thorough understanding of a reagent's properties is the bedrock of its effective application. This section details the core molecular data, physical characteristics, and the nuanced analytical methodologies required for the accurate characterization of this compound.
Section 1.1: Core Molecular Data
The fundamental identifiers and properties of the target compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 202.4 g/mol | [2] |
| Molecular Formula | C₇H₈BClO₄ | [2] |
| CAS Number | 919496-57-4 | [2] |
| Canonical SMILES | B(C1=CC(=C(C(=C1)O)Cl)OC)(O)O | N/A |
| MDL Number | MFCD05663844 | [2] |
Figure 1. 2D Chemical Structure
Section 1.2: Physical Properties
The physical properties of a compound dictate its handling, storage, and reaction conditions.
| Property | Value | Source |
| Melting Point | 158-160 °C | [2] |
| Boiling Point (Predicted) | 388.4 ± 52.0 °C | [2] |
| Density (Predicted) | 1.46 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 7.62 ± 0.11 | [2] |
| Storage Temperature | 2-8°C, Sealed in dry | [2] |
Section 1.3: Analytical Characterization: A Scientist's Perspective
The analysis of boronic acids presents unique challenges. Their propensity to undergo dehydration to form cyclic boroxine anhydrides and the facile hydrolysis of their corresponding esters require carefully designed analytical protocols to ensure data integrity.[3][4][5]
A robust analytical workflow is crucial for verifying the purity and identity of this compound before its use in sensitive downstream applications like catalysis.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is designed to provide a reliable method for determining the purity of arylboronic acids, adapted from established methodologies.[6][7]
-
System Preparation:
-
System: An Arc™ HPLC System or equivalent, equipped with a photodiode array (PDA) detector.[6]
-
Column: XSelect™ Premier HSS T3 Column (or a similar reversed-phase C18 column with low silanol activity to minimize on-column hydrolysis).[7]
-
Causality: The choice of a modern C18 stationary phase is critical. High silanol activity on older silica-based columns can catalyze the hydrolysis of boronic acid esters and promote peak tailing for the acidic analyte.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: A slightly acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape and retention on a reversed-phase column.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in 10 mL of acetonitrile (ACN). The use of an aprotic solvent is crucial to prevent hydrolysis prior to injection.[5]
-
Vortex until fully dissolved.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient: A typical gradient might run from 10% B to 90% B over 10 minutes. This must be optimized for the specific compound.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Determine purity by calculating the area percentage of the main peak relative to the total peak area.
-
Part 2: Synthesis and Handling
The synthesis of arylboronic acids is a well-established process in organic chemistry, typically involving the borylation of an organometallic intermediate.
Section 2.1: General Synthetic Strategy
The most common and reliable route to an arylboronic acid involves a three-step sequence:
-
Halogen-Metal Exchange: An aryl halide is treated with a strong organometallic base (typically n-butyllithium) at low temperatures to generate a highly reactive aryllithium species.
-
Borylation: The aryllithium intermediate acts as a nucleophile, attacking the electrophilic boron atom of a borate ester (e.g., trimethyl borate or triisopropyl borate).
-
Hydrolysis: Acidic workup hydrolyzes the resulting boronate ester to yield the final boronic acid.
Section 2.2: Representative Synthesis Protocol
The following is a representative laboratory-scale protocol for the synthesis of a substituted phenylboronic acid, adapted from established procedures for analogous compounds.[8][9][10]
Disclaimer: This protocol is illustrative and must be performed by qualified personnel with appropriate risk assessments.
-
Reactor Setup:
-
Under a nitrogen atmosphere, add the starting aryl bromide (e.g., 1-bromo-3-chloro-4-hydroxy-5-methoxybenzene, 1 equivalent) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Dissolve the aryl bromide in anhydrous tetrahydrofuran (THF).
-
Causality: An inert, dry atmosphere is absolutely essential. Organolithium reagents react violently with water and oxygen.
-
-
Lithiation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, 1.6 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.
-
Causality: The extremely low temperature is required to prevent side reactions and decomposition of the highly reactive aryllithium intermediate.
-
-
Borylation:
-
While maintaining the temperature at -78 °C, slowly add triisopropyl borate (1.2 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours.
-
Causality: The borate ester is the electrophile. A slight excess ensures complete consumption of the valuable aryllithium species. The reaction is highly exothermic and requires slow addition at low temperature.
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding 1 M hydrochloric acid (HCl). Stir vigorously at room temperature for at least 12 hours to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.[10]
-
Part 3: Applications in Drug Discovery and Organic Synthesis
This compound is not just a chemical curiosity; it is a powerful tool for molecular construction, particularly in the synthesis of pharmaceuticals and other high-value materials.
Section 3.1: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[1] Its tolerance of a wide range of functional groups, mild reaction conditions, and the low toxicity of its boron-containing byproducts make it a favored method in industrial and academic settings.[11][12] For drug development professionals, this reaction enables the rapid synthesis of compound libraries to explore structure-activity relationships (SAR).[11]
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.[13][14]
-
Reagents and Setup:
-
In a reaction vial, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv) as the base.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), at a loading of 1-5 mol%.
-
Causality: The boronic acid is used in slight excess to drive the reaction to completion. The base is essential for activating the boronic acid in the transmetalation step. The choice of catalyst and ligand is critical and depends on the specific substrates.
-
-
Solvent and Reaction Conditions:
-
Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., dioxane/H₂O 4:1).[13]
-
Seal the vial and heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours. Microwave heating can also be employed to accelerate the reaction.[15]
-
Causality: Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to isolate the biaryl product.
-
Section 3.2: Strategic Importance in Medicinal Chemistry
The incorporation of boron into drug candidates has become an increasingly successful strategy in medicinal chemistry.[16] Several FDA-approved drugs, including the multiple myeloma treatment Bortezomib (Velcade) and the β-lactamase inhibitor Vaborbactam, feature a boronic acid functional group.[17][18]
-
Enzyme Inhibition: The boron atom in boronic acids is an electrophilic Lewis acid that can form a reversible covalent bond with nucleophilic serine or threonine residues in the active sites of enzymes, such as proteases and β-lactamases.[18][19]
-
Bioisosterism: The boronic acid group is often considered a bioisostere of the carboxylic acid group, capable of engaging in similar hydrogen bonding interactions with biological targets.[18]
-
Scaffold Diversification: The true power of this compound lies in its utility as a synthetic intermediate. The chloro, hydroxyl, and methoxy substituents provide handles for further chemical modification, allowing chemists to fine-tune the steric and electronic properties of a lead compound to optimize its potency and pharmacokinetic profile.
Conclusion
This compound exemplifies the utility and versatility of substituted arylboronic acids in modern chemical science. Its well-defined physicochemical properties, coupled with established synthetic and analytical protocols, make it a reliable and valuable reagent. For researchers in organic synthesis and drug discovery, this compound is not merely a starting material but a strategic tool for the efficient construction of novel and complex molecules with significant potential for biological activity. A comprehensive understanding of its handling, reactivity, and application, as detailed in this guide, is essential for leveraging its full potential in the laboratory.
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Boron Molecular. 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester. [Link]
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PubChem. (3-Hydroxy-4-methoxyphenyl)boronic acid. [Link]
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Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
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National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]
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American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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National Center for Biotechnology Information. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC. [Link]
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MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
-
ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
-
ACS Publications. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [Link]
-
ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]
- Google Patents. Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
-
PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
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SpringerLink. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]
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PubMed. Design and discovery of boronic acid drugs. [Link]
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YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
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National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
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MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
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Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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A Technical Guide to the Synthesis of (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid
Introduction
(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid is a highly functionalized arylboronic acid of significant interest to the pharmaceutical and agrochemical industries. Its structural complexity and array of reactive sites make it a valuable building block in medicinal chemistry, particularly for the synthesis of complex biaryl structures via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] The precise arrangement of the chloro, hydroxyl, and methoxy substituents on the phenyl ring allows for finely tuned steric and electronic properties in target molecules, influencing their biological activity and pharmacokinetic profiles.
This guide provides an in-depth examination of a strategic and efficient synthesis route for this valuable compound. As opposed to a multi-step approach beginning with simpler precursors like vanillin, which would necessitate challenging functional group interconversions, we will focus on a more direct pathway involving the late-stage functionalization of a commercially available, advanced intermediate. This strategy prioritizes regiochemical control and overall process efficiency. We will explore the causality behind each experimental step, provide detailed, validated protocols, and discuss the underlying chemical mechanisms that ensure a successful and reproducible synthesis.
Section 1: Strategic Synthesis Design & Retrosynthetic Analysis
The design of a viable synthesis for a polysubstituted aromatic compound requires careful consideration of the directing effects of the existing functional groups. A retrosynthetic analysis of the target molecule, this compound, reveals two primary strategic approaches:
-
Late-Stage Borylation: This approach would involve constructing the 3-chloro-4-hydroxy-5-methoxy-phenyl core first, followed by the introduction of the boronic acid group. This typically requires the presence of a halide (e.g., bromine or iodine) at the position intended for borylation to facilitate the formation of an organometallic intermediate (organolithium or Grignard reagent) or to serve as a handle for a palladium-catalyzed borylation reaction.[4][5] While feasible, this route starting from a simple precursor like vanillin would involve numerous steps, including halogenation, potential protection of the phenolic hydroxyl, conversion of the aldehyde, and finally, borylation, leading to lower overall yields and increased complexity.
-
Functionalization of a Pre-existing Boronic Acid: This more elegant approach begins with a phenylboronic acid already possessing some of the required substituents. The final functional group(s) are then installed via electrophilic aromatic substitution. This strategy leverages the existing boronic acid moiety and its influence on the reaction's regioselectivity.
Our selected pathway follows the second strategy, which offers superior control and efficiency. The chosen precursor is (4-hydroxy-3-methoxyphenyl)boronic acid , a readily available starting material. The core of the synthesis then becomes the selective introduction of a chlorine atom at the C3 position (C5 relative to the methoxy group). This is achieved through a three-step sequence: protection of the boronic acid, regioselective chlorination, and final deprotection.
Section 2: Primary Synthesis Pathway
Principle & Rationale
The primary synthesis route is designed for optimal regiocontrol and handling of the sensitive boronic acid functional group.
-
Step 1: Protection: Boronic acids can be unstable under certain reaction conditions and are prone to side reactions such as protodeboronation or trimerization to form boroxines.[5] To mitigate this, the boronic acid is first protected as its pinacol ester. The resulting 2-(4-hydroxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is significantly more stable, crystalline, and soluble in organic solvents, making it easier to handle and purify.[6]
-
Step 2: Chlorination: With the boronic acid group protected, the aromatic ring can be safely subjected to electrophilic aromatic substitution. The powerful activating, ortho-, para-directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups dominate the regioselectivity. The position ortho to the hydroxyl group and meta to the boronic ester (C3) is the most electronically enriched and sterically accessible site for chlorination. A mild chlorinating agent like N-Chlorosuccinimide (NCS) is employed to ensure selective monochlorination without undesirable side reactions.[7][8]
-
Step 3: Deprotection: The final step involves the hydrolysis of the pinacol ester to regenerate the free boronic acid. This is typically accomplished under mild aqueous acidic or basic conditions, which readily cleave the boronate ester without affecting the other functional groups on the aromatic ring.
Experimental Workflow
The overall workflow is a streamlined three-step process designed for efficiency and high yield.
Caption: High-level workflow for the three-step synthesis.
Step-by-Step Experimental Protocols
Protocol 1: Protection of (4-Hydroxy-3-methoxyphenyl)boronic acid
-
Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add (4-hydroxy-3-methoxyphenyl)boronic acid (10.0 g, 59.5 mmol).
-
Reagent Addition: Add pinacol (7.7 g, 65.5 mmol, 1.1 equivalents) and toluene (150 mL).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap. Continue refluxing for 3-4 hours or until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting solid is the crude pinacol ester.
-
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield 2-(4-hydroxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white crystalline solid.
Protocol 2: Regioselective Chlorination of the Pinacol Ester
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve the pinacol ester from the previous step (12.0 g, 48.0 mmol) in acetonitrile (100 mL).
-
Reaction Initiation: Add N-Chlorosuccinimide (NCS) (6.7 g, 50.4 mmol, 1.05 equivalents) to the solution in one portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product, this compound, pinacol ester, can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Protocol 3: Deprotection to this compound
-
Reaction Setup: Dissolve the purified chlorinated pinacol ester (10.0 g, 35.1 mmol) in a mixture of diethyl ether (100 mL) and 1 M aqueous hydrochloric acid (50 mL).
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for 6-8 hours. The product will begin to precipitate as a white solid.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water (2 x 25 mL) and then with a small amount of cold diethyl ether to remove any residual starting material.
-
Drying: Dry the isolated white solid under vacuum to yield the final product, this compound.[9]
Section 3: Mechanistic Considerations
The success of this synthesis hinges on the predictable regiochemistry of the chlorination step. The electronic properties of the substituents on the aromatic ring are the primary determinants of this outcome.
Note: The DOT language does not support direct rendering of chemical structures. A visual representation would show the aromatic ring of the pinacol ester intermediate. The -OH and -OCH₃ groups are strong activating ortho-, para-directors, donating electron density via resonance. The -B(pin) group is a weak deactivator. The C3 position is ortho to the powerfully activating -OH group, making it the most nucleophilic site for attack by the electrophile (Cl⁺ generated from NCS).
Causality of Regioselectivity:
-
Hydroxyl Group (-OH): As the most powerful activating group on the ring, its ortho- and para-directing effects are dominant. It strongly enriches the positions ortho (C3 and C5) and para (C1) to it.
-
Methoxy Group (-OCH₃): Also a strong activator, it reinforces the electron density at its ortho (C2 and C6) and para (C4) positions.
-
Combined Effect: The C3 position benefits from being ortho to the hydroxyl group. Although it is meta to the methoxy group, the activating influence of the hydroxyl group at this position is decisive, directing the incoming electrophile selectively to this site.
Section 4: Data Presentation
The following table summarizes the expected quantitative data for the described synthetic route. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Reaction | Key Reagents | Typical Yield (%) | Purity (by ¹H NMR) | Melting Point (°C) |
| 1 | Protection | Pinacol, Toluene | 90-95% | >98% | N/A |
| 2 | Chlorination | N-Chlorosuccinimide | 80-88% | >97% | N/A (Pinacol Ester) |
| 3 | Deprotection | Aq. HCl | 92-98% | >99% | ~165-169[10] |
Section 5: Applications in Medicinal Chemistry
This compound is an exemplary building block for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.[3] The reaction is highly valued for its functional group tolerance, mild conditions, and the commercial availability of a vast library of coupling partners.
The title compound can be coupled with various heterocyclic halides (e.g., pyridines, pyrimidines, indoles) to rapidly generate libraries of novel compounds for high-throughput screening in drug discovery programs. The specific substitution pattern—a hydrogen bond donor (-OH), a hydrogen bond acceptor (-OCH₃), and a lipophilic chlorine atom (-Cl)—provides multiple points for interaction with biological targets such as protein kinases, GPCRs, and other enzymes.
Conclusion
The synthetic route detailed in this guide represents an efficient, reliable, and scalable method for the preparation of this compound. By employing a strategy of protecting a pre-existing boronic acid followed by regioselective electrophilic chlorination, this pathway overcomes the challenges associated with multi-step syntheses from simpler starting materials. The protocols are robust and grounded in well-understood mechanistic principles, making them suitable for researchers in both academic and industrial settings. The final product is a versatile and valuable intermediate, poised for application in the development of next-generation therapeutics and other advanced materials.
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Green Chemistry Teaching and Learning Community (GCTLC). (2024). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. GCTLC. Available at: [Link]
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Sheehan, J. H., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 143-149. Available at: [Link]
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Unknown. (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Course Hero. Available at: [Link]
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.2. Halogenation Reactions of Vanillin. Royal Society of Chemistry. Available at: [Link]
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O'Neill, K. (2021). Bromination of vanillin. YouTube. Available at: [Link]
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Kumar, A., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Synthetic Communications, 42(15), 2253-2261. Available at: [Link]
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Edubirdie. (2022). Bromination of Vanillin Lab Report. Edubirdie. Available at: [Link]
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Atanasova, M., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 28(1), 424. Available at: [Link]
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Morressier. (2016). Halogenation of vanillin using Oxone® and halide salts for a greener electrophilic aromatic substitution reaction in the organic chemistry laboratory. Morressier. Available at: [Link]
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Georganics. (2024). Phenylboronic acid – preparation and application. Georganics. Available at: [Link]
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Raiford, L. C., & Lichty, J. J. (1930). New Halogenated Derivatives of Vanillin. Proceedings of the Iowa Academy of Science, 37(1), 219-222. Available at: [Link]
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Winspear, S. A., & Goforth, S. K. (2019). Preliminary mechanistic studies on the halogenation of vanillin using bleach and sodium halide salts. Campbell University Faculty Interdisciplinary Network for Discovery (CU FIND). Available at: [Link]
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Vilas, J. A., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(7), 1555. Available at: [Link]
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The Hive Novel Discourse. (n.d.). 5-Hydroxyvanillin from 5-Iodovanillin. The Hive. Available at: [Link]
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Pepper, J. M., & MacDonald, J. A. (1953). THE SYNTHESIS OF SYRINGALDEHYDE FROM VANILLIN. Canadian Journal of Chemistry, 31(5), 476-483. Available at: [Link]
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ResearchGate. (n.d.). 5.1.2. Halogenation Reactions of Vanillin. ResearchGate. Available at: [Link]
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Globe Thesis. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Globe Thesis. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). 5-Chlorovanillin. NIST WebBook. Available at: [Link]
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Chemsrc. (2025). Vanillin, 5-chloro. Chemsrc. Available at: [Link]
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Pharmaffiliates. (n.d.). 5-Chlorovanillin. Pharmaffiliates. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
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NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Reddit. (2023). 5-Chloro vanillin with hypoclorite. Reddit. Available at: [Link]
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An In-Depth Technical Guide to (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid pinacol ester: A Versatile Reagent for Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid pinacol ester is a highly functionalized aromatic organoboron compound that has emerged as a valuable tool in contemporary organic synthesis. Its unique substitution pattern, featuring chloro, hydroxyl, and methoxy groups, offers a rich scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation. For professionals in medicinal chemistry and drug discovery, this reagent serves as a gateway to novel compounds with potential therapeutic applications, leveraging the privileged structural motifs of substituted phenols and anisoles.
Physicochemical Properties and Characterization
The stability and reactivity of this compound pinacol ester are intrinsically linked to its chemical and physical properties. The pinacol ester functionality enhances its stability compared to the corresponding free boronic acid, making it more amenable to storage and handling under anhydrous conditions.
| Property | Value | Source(s) |
| CAS Number | 1003298-84-7 | [1][2] |
| Molecular Formula | C₁₃H₁₈BClO₄ | [1][2] |
| Molecular Weight | 284.54 g/mol | [1][2] |
| Appearance | Solid | [2] |
Handling and Storage: Like other boronic acid pinacol esters, this reagent should be stored in a cool, dry place under an inert atmosphere to prevent hydrolysis. It is generally stable under anhydrous conditions but can be sensitive to acidic or aqueous environments.
Spectroscopic Characterization (Predicted)
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.0-7.2 ppm (m, 2H): Aromatic protons on the phenyl ring.
-
δ 5.5-6.0 ppm (s, 1H): Phenolic hydroxyl proton (this signal can be broad and may exchange with D₂O).
-
δ 3.9 ppm (s, 3H): Methoxy group protons.
-
δ 1.3 ppm (s, 12H): Methyl protons of the pinacol group.
¹³C NMR (CDCl₃, 101 MHz):
-
δ 145-155 ppm: Aromatic carbons attached to oxygen.
-
δ 120-130 ppm: Other aromatic carbons.
-
δ 83-84 ppm: Quaternary carbons of the pinacol group attached to oxygen.
-
δ 55-56 ppm: Methoxy carbon.
-
δ 24-25 ppm: Methyl carbons of the pinacol group.
Synthesis of this compound pinacol ester
The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction.[3] This palladium-catalyzed cross-coupling reaction utilizes a suitable aryl halide or triflate as a starting material and bis(pinacolato)diboron (B₂pin₂) as the boron source.
A plausible synthetic route starting from a commercially available precursor, such as 5-bromo-2-chloro-3-methoxyphenol, is outlined below.
Caption: Proposed synthesis of the title compound via Miyaura borylation.
Representative Experimental Protocol: Miyaura Borylation
The following protocol is a general procedure that can be adapted for the synthesis of this compound pinacol ester.
-
Reaction Setup: To an oven-dried flask, add the aryl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (KOAc, 3.0 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Anhydrous solvent (e.g., dioxane or toluene) is added via syringe.
-
Heating: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.
-
Workup: After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure boronic acid pinacol ester.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound pinacol ester lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4] This powerful transformation allows for the formation of a carbon-carbon bond between the substituted phenyl ring of the boronic ester and a variety of sp²-hybridized carbon atoms from aryl, heteroaryl, or vinyl halides or triflates.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general framework for the cross-coupling of this compound pinacol ester with an aryl halide.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv), and a palladium catalyst system (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a phosphine ligand, 1-5 mol%).
-
Inert Atmosphere and Solvent Addition: The vessel is sealed, evacuated, and backfilled with an inert gas. A degassed solvent system (e.g., dioxane/water, toluene/water, or DMF) is then added.
-
Heating: The reaction mixture is heated to the appropriate temperature (typically 80-120 °C) and stirred until the starting materials are consumed, as monitored by an appropriate analytical technique.
-
Workup: Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography or recrystallization to yield the desired biaryl compound.
Significance in Medicinal Chemistry and Drug Discovery
The structural motifs present in this compound pinacol ester are of significant interest in the field of medicinal chemistry. The substituted phenolic ring is a common feature in many biologically active compounds, including kinase inhibitors, which are a major class of anti-cancer drugs.[5][6][7]
The strategic placement of the chloro, hydroxyl, and methoxy groups allows for a variety of interactions with biological targets and provides multiple points for further chemical modification. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the methoxy group can influence solubility and metabolic stability. The chlorine atom can modulate the electronic properties of the ring and participate in halogen bonding.
Caption: Conceptual workflow for the use of the title compound in drug discovery.
By employing this boronic ester in Suzuki-Miyaura coupling reactions with various heterocyclic halides, medicinal chemists can rapidly generate libraries of novel biaryl compounds for screening against a wide range of biological targets.
Conclusion
This compound pinacol ester is a valuable and versatile reagent in modern organic chemistry. Its well-defined structure, coupled with the stability afforded by the pinacol ester, makes it an excellent building block for the synthesis of complex molecules. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a straightforward entry into a diverse array of substituted biaryl compounds, which are of particular importance in the development of new pharmaceuticals and agrochemicals. This guide has provided a foundational understanding of its properties, synthesis, and applications, empowering researchers and scientists to effectively utilize this reagent in their synthetic endeavors.
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-
3-Chloro-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester - Boron Molecular. (URL: [Link])
-
Miyaura Borylation Reaction - Organic Chemistry Portal. (URL: [Link])
-
A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - NIH. (URL: [Link])
-
boronic esters - Organic Syntheses Procedure. (URL: [Link])
-
Supporting Information 22-01-15 - The Royal Society of Chemistry. (URL: [Link])
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: [Link])
-
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - PubChem. (URL: [Link])
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])
-
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-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])
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Enantioselective γ-borylation of unsaturated amides and stereoretentive Suzuki–Miyaura cross-coupling - Chemical Science (RSC Publishing). (URL: [Link])
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Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). (URL: [Link])
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Spectroscopic and Structural Elucidation of (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid: A Technical Guide for Advanced Drug Discovery
Introduction
(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science. Its utility primarily stems from its capacity to participate in Suzuki-Miyaura cross-coupling reactions, enabling the facile construction of complex biaryl and heteroaryl structures.[1] The precise arrangement of chloro, hydroxyl, and methoxy substituents on the phenyl ring offers nuanced opportunities for molecular design, influencing steric and electronic properties that can be critical for biological activity and material performance.
Molecular Structure and Key Physicochemical Properties
A thorough understanding of the molecular architecture is paramount to interpreting spectroscopic data. The structure of this compound, presented below, dictates the electronic environment of each atom and the vibrational modes of its bonds, which are the basis for NMR and IR spectroscopy, respectively.
Figure 2: A generalized workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5-10.5 | Broad Singlet | 1H | Ar-OH | The phenolic proton is acidic and its chemical shift is concentration-dependent. It is expected to be a broad signal. |
| ~8.0-8.5 | Broad Singlet | 2H | B(OH)₂ | The boronic acid protons are also acidic and exchangeable, typically appearing as a broad singlet. |
| ~7.1-7.3 | Doublet | 1H | H-6 | This proton is ortho to the boronic acid group and meta to the methoxy group. |
| ~6.9-7.1 | Doublet | 1H | H-2 | This proton is ortho to the methoxy group and meta to the boronic acid group. |
| ~3.8 | Singlet | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet in the typical range for such groups. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Table 3: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-155 | C-4 | Carbon attached to the hydroxyl group, deshielded. |
| ~145-150 | C-5 | Carbon attached to the methoxy group, deshielded. |
| ~130-135 | C-1 | Carbon attached to the boronic acid group. The exact shift can be broad due to quadrupolar relaxation of the boron nucleus. |
| ~125-130 | C-6 | Aromatic CH carbon. |
| ~115-120 | C-2 | Aromatic CH carbon. |
| ~110-115 | C-3 | Carbon attached to the chlorine atom. |
| ~55-60 | -OCH₃ | Methoxy carbon. |
Infrared (IR) Spectroscopy: Vibrational Analysis
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions corresponding to the O-H, C-H, C=C, B-O, and C-Cl bonds.
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum 3, for data acquisition. [2]3. Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Predicted Characteristic IR Absorption Bands
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3500-3200 | Broad, Strong | O-H stretch (phenolic and boronic acid) | The broadness is due to hydrogen bonding. [3] |
| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds. |
| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) | Characteristic of sp³ C-H bonds. |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch | Typical for substituted benzene rings. |
| 1400-1300 | Strong | B-O stretch | A characteristic and strong absorption for boronic acids. [3] |
| 1250-1200 | Strong | Asymmetric C-O-C stretch (aryl ether) | Characteristic of the methoxy group. |
| 800-700 | Strong | C-Cl stretch | The position is dependent on the substitution pattern. |
Mass Spectrometry (MS): Fragmentation and Molecular Ion Determination
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of molecule.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
The expected molecular ion peak will correspond to the molecular weight of the compound plus or minus a proton or other adducts.
-
Predicted Mass Spectrum
-
Molecular Ion: In positive ion mode, the base peak is expected to be [M+H]⁺ at m/z 203.4. In negative ion mode, [M-H]⁻ at m/z 201.4 would be observed. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) should be visible for the molecular ion and any chlorine-containing fragments.
-
Key Fragmentation:
-
Loss of H₂O from the boronic acid group.
-
Loss of the B(OH)₂ group.
-
Cleavage of the methoxy group (loss of CH₃).
-
Synthesis and Purification
While various methods exist for the synthesis of substituted phenylboronic acids, a common and effective route involves the ortho-lithiation of a protected phenol followed by reaction with a trialkyl borate and subsequent hydrolysis. [4][5]
Figure 3: A plausible synthetic workflow for the target molecule.
General Synthetic Protocol
-
Protection: The starting material, likely a substituted phenol, would first have its hydroxyl group protected to prevent interference with the subsequent lithiation step.
-
Lithiation: The protected phenol is then treated with a strong base, such as n-butyllithium, at low temperature to achieve regioselective lithiation.
-
Boronation: The resulting organolithium species is quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).
-
Hydrolysis: The reaction mixture is then subjected to an acidic workup, which hydrolyzes the borate ester to yield the final boronic acid product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Conclusion
This compound is a valuable synthetic intermediate. While direct experimental spectroscopic data is sparse, a comprehensive and reliable characterization can be achieved through predictive analysis based on the well-established principles of NMR, IR, and mass spectrometry, and by comparison with closely related, well-documented compounds. The data and protocols presented in this guide offer a solid foundation for researchers to identify, handle, and effectively utilize this compound in their synthetic endeavors. The unique substitution pattern of this molecule warrants its further exploration in the development of novel pharmaceuticals and advanced materials.
References
-
PubChem. (4-Methoxyphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Boron Molecular. 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester. Retrieved from [Link]
- Sundari, S., et al. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Molecular Crystals and Liquid Crystals, 740(1), 86-105.
-
SpectraBase. 4-Methoxyphenylboronic acid. Wiley. Retrieved from [Link]
- Michalska, D., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124507.
- Butler, S. J., et al. (2022). Exploring the impact of ortho- and para-substitution on the anion binding properties of europium(iii) complexes appended with a phenylboronic acid group. Organic & Biomolecular Chemistry, 20(34), 6776-6784.
-
Taylor & Francis Online. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Retrieved from [Link]
- Google Patents. (2003). Process for the preparation of substituted phenylboronic acids.
-
National Institutes of Health. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]
- Google Patents. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
- ACS Publications. (2026).
- MDPI. (2026). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling.
- The Royal Society of Chemistry. (2022).
-
Georganics. 4-Methoxyphenylboronic acid. Retrieved from [Link]
- MDPI. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14260-14269.
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Introduction: The Structural Significance of a Versatile Reagent
An In-depth Technical Guide to the ¹H NMR of (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid
This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of this compound. It is intended for researchers, scientists, and drug development professionals who utilize this versatile building block and require a robust understanding of its structural characterization. We will move beyond simple spectral interpretation to explore the underlying principles that dictate the spectrum's appearance, offering field-proven insights into experimental design and data analysis.
This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its utility primarily stems from its function as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures.[1] Accurate structural verification is paramount to ensure the integrity of subsequent synthetic steps, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. This guide will dissect the ¹H NMR spectrum of this molecule, providing a framework for its unambiguous interpretation.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first identify all unique proton environments within the molecule. The structure contains five distinct sets of protons, as illustrated below.
Step-by-Step Methodology
-
Solvent Selection: The choice of deuterated solvent is critical. For this molecule, DMSO-d₆ is highly recommended. Its polar nature ensures good solubility, and its hydrogen-bond-accepting character slows the exchange rate of the -OH protons, often allowing them to be observed as distinct, albeit broad, signals. In contrast, solvents like CDCl₃ may lead to faster exchange and loss of these signals.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the boronic acid into a clean vial.
-
Add approximately 0.6 mL of DMSO-d₆.
-
Vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrumental Setup & Acquisition:
-
The experiment should be performed on a spectrometer with a field strength of at least 300 MHz to ensure adequate resolution of the aromatic region. [2] * After inserting the sample, the instrument's magnetic field is "locked" to the deuterium frequency of the solvent.
-
The magnetic field is then "shimmed" to optimize its homogeneity across the sample volume, which is crucial for achieving sharp, symmetrical peaks.
-
A standard ¹H pulse program is used. Typically, 16 to 32 scans are sufficient to achieve an excellent signal-to-noise ratio.
-
-
Data Processing:
-
The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform.
-
The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.
-
The baseline should be corrected to be flat.
-
The spectrum is referenced. For DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm. * The signals are integrated to determine the relative ratio of protons contributing to each peak.
-
Spectral Analysis: Decoding the Data
A representative ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit the following key features, confirming the predicted structure.
-
Aromatic Region (δ 6.5-8.0 ppm): Two distinct signals, each integrating to 1H, will be present. [3] * The downfield signal (e.g., ~δ 7.3 ppm) is assigned to H-2 . Its position is dictated by the deshielding influence of the adjacent boronic acid group. It appears as a doublet with J ≈ 2.5 Hz.
-
The upfield signal (e.g., ~δ 6.9 ppm) is assigned to H-6 . It is shifted upfield due to the powerful shielding effect of the ortho methoxy group. It also appears as a doublet with J ≈ 2.5 Hz, confirming the meta relationship to H-2.
-
-
Methoxy Signal (δ ~3.9 ppm): A sharp singlet integrating to 3H is the unmistakable signature of the -OCH₃ group.
-
Exchangeable Protons:
-
A broad singlet, often observed between δ 8.0-9.5 ppm in DMSO-d₆, corresponds to the phenolic -OH proton. Its downfield shift is characteristic of phenols in this solvent.
-
Another broad signal, potentially overlapping with other peaks or the water resonance, can be attributed to the two -B(OH)₂ protons. Shaking the sample with a drop of D₂O would cause both -OH signals to disappear, confirming their assignment as exchangeable protons.
-
The combination of these five signals—with their specific chemical shifts, integrations, and multiplicities—provides a unique fingerprint that validates the chemical structure of this compound.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of chemical shift theory and spin-spin coupling, allows for the confident assignment of all proton signals. By following a robust experimental protocol, particularly regarding solvent choice, researchers can obtain high-quality data that unambiguously confirms the identity and purity of this critical synthetic intermediate, thereby ensuring the success of subsequent research and development efforts.
References
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
-
Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
Sources
Discovery and Application of Novel Arylboronic Acids for Cross-Coupling Reactions
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Power of the C-C Bond
The strategic formation of carbon-carbon bonds remains the cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science industries. Among the myriad of tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has achieved a preeminent status.[1][2] Its success is predicated on the unique properties of its key nucleophilic partner: the organoboron reagent. Arylboronic acids, in particular, offer a compelling combination of stability, low toxicity, and functional group tolerance, making them indispensable building blocks in the synthesis of complex molecules.[3][4]
However, the ever-increasing complexity of drug candidates and performance materials necessitates a continuous expansion of the chemical space. The discovery of novel arylboronic acids—those with previously inaccessible substitution patterns or functionalities—is a critical frontier. This guide provides a deep dive into the modern strategies for synthesizing these vital reagents, optimizing their use in cross-coupling reactions through high-throughput methods, and understanding the mechanistic nuances that govern their reactivity. It is designed not as a mere collection of protocols, but as a strategic manual for the practicing scientist aiming to innovate at the leading edge of synthetic chemistry.
The Modern Arsenal: Synthetic Strategies for Novel Arylboronic Acids
The classical synthesis of arylboronic acids often relied on the electrophilic trapping of highly reactive organolithium or Grignard intermediates.[3][5] While effective, these methods suffer from limited functional group compatibility. The contemporary synthetic chemist has a far more sophisticated toolkit at their disposal, enabling the preparation of increasingly complex and sensitive molecules.
The Workhorse: Miyaura Borylation
The palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, known as the Miyaura borylation, is arguably the most versatile and widely used method for accessing arylboronic esters, which are immediate precursors to arylboronic acids.[3][6] Its broad functional group tolerance is its single greatest asset.[5]
-
Causality in Catalyst Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the reductive elimination step and promote high catalytic turnover, especially for less reactive aryl chlorides.[6] The mechanism proceeds through a standard Pd(0)/Pd(II) catalytic cycle, highlighting the importance of a base (typically a mild one like potassium acetate, KOAc) to facilitate the transmetalation step with the diboron reagent.[6]
The Frontier: C–H Activation Borylation
Directly converting an aromatic C–H bond to a C–B bond is the most atom-economical approach to arylboronic acids. Iridium-catalyzed C–H borylation has emerged as a powerful tool for this transformation, often exhibiting remarkable regioselectivity governed by steric factors.[5]
-
Expert Insight: This method allows for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery programs. For example, a lead compound can be directly borylated at various positions, creating a library of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis of each precursor. The use of specific directing groups can override innate steric bias, providing access to otherwise unobtainable ortho-substituted isomers.
Emerging Methods: Photoredox Catalysis
Visible-light photoredox catalysis has opened new avenues for borylation under exceptionally mild conditions. These methods can utilize alternative starting materials, such as aryl halides or even arylammonium salts, and often proceed at room temperature without the need for strong bases, further expanding substrate scope.[5]
Table 1: Comparison of Modern Arylboronic Acid Synthetic Methods
| Method | Precursor | Catalyst System | Key Advantages | Key Limitations |
| Miyaura Borylation | Aryl Halides, Triflates | Palladium/Phosphine Ligand | Excellent functional group tolerance; wide substrate scope.[3][6] | Requires pre-functionalized starting material. |
| C-H Borylation | Arenes, Heteroarenes | Iridium/Bipyridine Ligand | High atom economy; ideal for late-stage functionalization.[5] | Regioselectivity can be challenging to control without directing groups. |
| Photoredox Borylation | Aryl Halides, Diazoniums | Photocatalyst (e.g., fac-Ir(ppy)₃) | Extremely mild conditions (room temp); tolerates sensitive groups.[5] | Substrate scope can be catalyst-dependent; quantum yield considerations. |
High-Throughput Experimentation (HTE) for Discovery and Optimization
In the context of drug discovery, speed is essential. Identifying a novel arylboronic acid is only the first step; rapidly determining its utility in a desired cross-coupling reaction is equally critical. High-Throughput Experimentation (HTE) allows for the systematic and parallel screening of numerous reaction variables, dramatically accelerating the optimization process.[7][8]
A typical HTE workflow involves screening a matrix of catalysts, ligands, bases, and solvents in 96-well plates to identify optimal conditions for coupling a new boronic acid with a partner of interest.[8]
-
Trustworthiness through Design: A well-designed HTE plate is a self-validating system. It should include positive controls (known successful conditions), negative controls (e.g., omitting the catalyst or ligand), and an internal standard.[8][9] This ensures that observed "hits" are genuine and not artifacts of analytical variability. Analysis via UPLC-MS allows for rapid quantification of product formation versus starting material consumption across all 96 reactions.[8]
Table 2: Example HTE Data for Suzuki-Miyaura Optimization
(Reaction: Novel Arylboronic Acid + 4-Bromoacetophenone)
| Well | Catalyst (Precursor) | Ligand | Base | Solvent | Conversion (%) |
| A1 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 95 |
| A2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 92 |
| A3 | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | 75 |
| B1 | Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane/H₂O | 88 |
| C1 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 65 |
| D1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 93 |
| H12 | None | SPhos | K₃PO₄ | Dioxane/H₂O | 0 (Control) |
Data is illustrative. Conversion determined by UPLC-MS analysis against an internal standard.
This data immediately reveals that the Pd₂(dba)₃/SPhos combination with K₃PO₄ in dioxane/water provides the highest conversion, providing a clear and actionable starting point for scale-up.
Mechanistic Integrity and Troubleshooting
A deep understanding of the reaction mechanism is not merely academic; it is the key to rational problem-solving when a reaction fails. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides the framework for this understanding.[2][10]
// Invisible nodes for labels arx [label="R¹-X", shape=plaintext, fontcolor="#EA4335"]; boronic [label="R²-B(OH)₂\n+ Base", shape=plaintext, fontcolor="#34A853"]; product [label="R¹-R²", shape=plaintext, fontcolor="#EA4335"];
pd0 -> oxidative_addition [style=invis]; oxidative_addition -> pdi_complex; pdi_complex -> transmetalation [style=invis]; transmetalation -> pdi_biaryl; pdi_biaryl -> reductive_elimination [style=invis]; reductive_elimination -> pd0;
arx -> oxidative_addition [minlen=2]; boronic -> transmetalation [minlen=2]; reductive_elimination -> product [minlen=2];
// Position labels correctly {rank=same; oxidative_addition; pdi_complex} {rank=same; transmetalation; pdi_biaryl} {rank=same; reductive_elimination; pd0} } enddot Caption: The canonical catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Common Failure Modes & Expert Solutions
-
No Reaction/Low Conversion:
-
Cause: Inefficient oxidative addition (often with aryl chlorides) or catalyst deactivation.
-
Solution: Switch to a more electron-rich, bulky ligand (e.g., an N-heterocyclic carbene (NHC) or a biarylphosphine like SPhos) to accelerate oxidative addition and stabilize the Pd(0) species.[10] Ensure rigorous exclusion of oxygen.
-
-
Protodeboronation (Ar-B(OH)₂ → Ar-H):
-
Cause: The arylboronic acid reacts with residual water or solvent protons, especially under harsh basic conditions or with prolonged heating.[4][6] Electron-deficient arylboronic acids are particularly susceptible.[4]
-
Solution: Use a milder base (K₃PO₄ or K₂CO₃ instead of NaOH).[11] Use anhydrous solvents and minimize reaction time. Switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) can significantly mitigate this side reaction.[4]
-
-
Homocoupling (Ar-B(OH)₂ → Ar-Ar):
-
Cause: This can occur via reductive activation of a Pd(II) precatalyst or through an oxidative mechanism, often exacerbated by the presence of oxygen.[6][12]
-
Solution: Use a pre-formed Pd(0) catalyst or a precatalyst that rapidly reduces to Pd(0). Meticulously degas all solvents and maintain an inert (N₂ or Ar) atmosphere throughout the reaction.
-
Key Experimental Protocols
The following protocols represent field-proven methodologies for the synthesis and application of novel arylboronic acids.
Protocol 1: Synthesis of a Novel Arylboronic Acid Ester via Miyaura Borylation
This protocol describes the synthesis of a pinacol boronic ester from an aryl bromide.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol, 1.1 equiv), potassium acetate (KOAc, 1.5 mmol, 1.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure arylboronic acid pinacol ester.
Protocol 2: High-Throughput Screening of Suzuki-Miyaura Coupling Conditions
This protocol outlines the setup for a 24-well plate screen.
-
Stock Solution Preparation: In a glovebox, prepare stock solutions of your novel arylboronic acid, the aryl halide coupling partner, and an internal standard (e.g., biphenyl) in a suitable anhydrous solvent (e.g., dioxane). Prepare separate stock solutions for each base to be screened (e.g., K₃PO₄, K₂CO₃).
-
Catalyst/Ligand Plating: Use a pre-plated HTE kit (e.g., KitAlysis™) containing an array of 24 different palladium precatalyst/ligand combinations, each vial containing a stir bar.[9]
-
Reagent Addition: Using a multichannel pipette or automated liquid handler, dispense the stock solutions of substrates, internal standard, and base into each of the 24 vials.
-
Reaction: Seal the reaction block with a cap mat, remove from the glovebox, and place on a stirring hotplate set to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).
-
Quenching and Sampling: Cool the block to room temperature. Unseal and add a quenching solution (e.g., water). Add a dilution solvent (e.g., acetonitrile) and agitate.
-
Analysis: Transfer the supernatant from each well to a 96-well analysis plate. Analyze each well by UPLC-MS to determine the conversion to the desired product relative to the internal standard.
Conclusion and Future Outlook
The discovery of novel arylboronic acids is a powerful engine for innovation in drug discovery and materials science. By combining modern synthetic methods like C-H activation with the rapid optimization capabilities of HTE, researchers can dramatically accelerate the development of new chemical entities. A foundational understanding of the underlying reaction mechanisms is not just beneficial but essential for troubleshooting and pushing the boundaries of what is synthetically possible. As catalysis continues to evolve, we can anticipate the emergence of even more efficient and selective methods for creating these invaluable synthetic building blocks, further empowering chemists to address the scientific challenges of tomorrow.
References
- Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI.
- Arylboronic acid or boron
- Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Arylboronic acids in organic synthesis. OUCI.
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
- From Established to Emerging: Evolution of Cross-Coupling Reactions.
- Unleashing high-throughput reaction screening. Unchained Labs.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- Design and discovery of boronic acid drugs.
- Advances in Cross-Coupling Reactions. PMC - NIH.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. Journal of the American Chemical Society.
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab.
- Pd-Catalyzed Cross-Coupling, High Throughput Experiment
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- (PDF) Advances in Cross-Coupling Reactions.
- KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- CHAPTER 1: Introduction to New Trends in Cross-Coupling. Books.
- Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study.
- High-Throughput Experimentation (HTE)
- Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes.
- CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books.
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- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling Reagents
Introduction: The Cornerstone of Modern Drug Discovery
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, stands as a titan in the field of synthetic organic chemistry, particularly within drug discovery and development.[1][2][3][4] Its profound impact was recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] This reaction's prominence in the pharmaceutical industry is a testament to its remarkable versatility, functional group tolerance, and the commercial availability and stability of its reagents.[2][5] It has become the most frequently utilized carbon-carbon bond-forming reaction in drug discovery, primarily for the synthesis of biaryl motifs, which are privileged structures in a vast array of bioactive molecules.[2][6] This guide provides an in-depth exploration of the core reagents that drive this pivotal transformation, offering insights into their selection and function to empower researchers in the synthesis of novel therapeutic agents.
The Catalytic Heart: Unraveling the Suzuki-Miyaura Reaction Mechanism
The elegance of the Suzuki-Miyaura coupling lies in its catalytic cycle, a finely orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] This cycle, centered around a palladium catalyst, efficiently forges a new carbon-carbon single bond.[1][8]
The journey begins with a catalytically active Pd(0) species.[10]
-
Oxidative Addition : The cycle is initiated when the Pd(0) catalyst inserts itself into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[1][7][10] This step effectively breaks the C-X bond and creates new bonds between palladium and both the organic group (R¹) and the halide (X).[1]
-
Transmetalation : This is the crucial step where the organic group from the organoboron reagent (R²) is transferred to the palladium center. The presence of a base is critical here, as it activates the organoboron compound, making it more nucleophilic and facilitating the exchange of the halide or other leaving group on the palladium with the R² group from the boron species.[7][11]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) bonded to the palladium center are expelled as the desired biaryl product (R¹-R²).[7][8] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle, allowing for the reaction to proceed with only a catalytic amount of palladium.[7][10]
The Key Players: A Deep Dive into Suzuki-Miyaura Reagents
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its core components. Each reagent plays a distinct and critical role in the catalytic cycle.
The Nucleophilic Partner: Organoboron Reagents
Organoboron compounds serve as the source of the carbon nucleophile in the reaction. Their stability, low toxicity, and the ease with which they can be prepared and handled contribute significantly to the widespread adoption of the Suzuki-Miyaura coupling.[12][13]
| Organoboron Reagent | Structure | Key Characteristics | Common Applications & Insights |
| Boronic Acids | R-B(OH)₂ | The most common and commercially available type.[1] Generally stable to air and moisture. | A reliable default choice for many applications.[10] However, they can be prone to protodeboronation (loss of the boronic acid group) under certain conditions.[1] |
| Boronic Esters (e.g., Pinacol Esters) | R-B(O-CR'₂)₂ | More stable than boronic acids, particularly towards protodeboronation.[10] Can be synthesized via the Miyaura borylation reaction.[2][10] | Often the reagent of choice for complex molecule synthesis where stability is paramount. The use of neopentyl esters has shown promise in anhydrous conditions.[10] |
| Organotrifluoroborates | [R-BF₃]K | Highly stable crystalline solids. Less susceptible to protodeboronation compared to boronic acids.[1] | Can be prepared from boronic acids and are particularly useful for challenging couplings. |
The Electrophilic Partner: Organic Halides and Pseudohalides
The organic halide or pseudohalide provides the electrophilic carbon that will be coupled with the organoboron reagent. The reactivity of this partner is largely dictated by the nature of the leaving group (X).
The general order of reactivity for the halide leaving group is: I > Br > OTf (triflate) > Cl.[1][14] While aryl chlorides are economically attractive, they are generally less reactive and may require more specialized catalyst systems to achieve efficient coupling.[15] The electronic properties of the aromatic system also play a role, with electron-withdrawing groups generally accelerating the oxidative addition step.[10]
| Electrophile Type | General Structure | Reactivity & Considerations |
| Aryl/Vinyl Iodides | Ar/Vinyl-I | Highly reactive, often leading to faster reaction times and milder conditions. |
| Aryl/Vinyl Bromides | Ar/Vinyl-Br | A good balance of reactivity and stability. Widely used in many applications. |
| Aryl/Vinyl Triflates | Ar/Vinyl-OTf | Reactivity is comparable to bromides. Useful for substrates where the corresponding halide is not readily available. |
| Aryl/Vinyl Chlorides | Ar/Vinyl-Cl | Less reactive, often requiring more electron-rich and bulky phosphine ligands to promote oxidative addition.[10] |
The Catalyst: Palladium Complexes and Ligands
The palladium catalyst is the heart of the reaction, facilitating every step of the catalytic cycle. The choice of the palladium source (precatalyst) and the associated ligands is crucial for achieving high yields and broad substrate scope.
-
Palladium Precatalysts : Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[11][14] These are typically Pd(0) or Pd(II) species that are reduced in situ to the active Pd(0) catalyst.[10]
-
Ligands : The ligands coordinated to the palladium center play a pivotal role in modulating the catalyst's reactivity and stability. Electron-rich and sterically hindered phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.[12][15]
| Ligand Type | Examples | Key Features & Impact on Reactivity |
| Triarylphosphines | PPh₃ (Triphenylphosphine) | A classic and widely used ligand. |
| Bulky, Electron-Rich Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Highly effective for coupling challenging substrates, including aryl chlorides and sterically hindered partners.[5] |
| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Offer strong electron donation and are effective for coupling unreactive substrates.[11] |
The Activator: The Essential Role of the Base
The base is a critical component of the Suzuki-Miyaura coupling, and its role was a subject of study for a long time.[1] It is now understood that the base facilitates the transmetalation step by activating the organoboron reagent.[11] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[1][11]
Commonly used bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂).[10][16][17] The choice of base can significantly impact the reaction outcome and may need to be optimized for specific substrates, especially those that are base-sensitive.[16][18] For instance, milder bases like potassium fluoride (KF) can be used for substrates with base-labile functional groups.[11]
In the Lab: A Practical Step-by-Step Protocol
The following protocol provides a general framework for performing a Suzuki-Miyaura coupling. It is essential to note that optimization of reaction conditions (solvent, temperature, base, and catalyst loading) is often necessary for specific substrates.
Materials:
-
Organic halide (1.0 equiv)
-
Organoboron reagent (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)[8]
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere: Flame-dry the glassware and allow it to cool under a stream of inert gas. Maintaining an inert atmosphere throughout the reaction is crucial to prevent the degradation of the catalyst and reagents.[18]
-
Reagent Addition: To the reaction flask, add the organic halide, organoboron reagent, and base.
-
Solvent Addition: Add the degassed solvent to the flask. The choice of solvent can vary, with common options including toluene, THF, and DMF, often with the addition of water to aid in dissolving the base.[8][10]
-
Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand (if not using a pre-formed catalyst complex).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) and monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.[8][15]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Troubleshooting Common Issues:
-
Low or No Conversion: This could be due to inactive catalyst, insufficient degassing, or an inappropriate choice of base or solvent. Consider screening different ligands or bases. For less reactive halides like chlorides, a more active catalyst system may be required.[18][19]
-
Protodeboronation: The loss of the boronic acid group can be a significant side reaction. Using a boronic ester or a milder base can often mitigate this issue.[10]
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the same starting material can occur. This is often minimized by ensuring an oxygen-free environment.[16]
Conclusion: An Indispensable Tool for the Modern Chemist
The Suzuki-Miyaura coupling has revolutionized the way chemists approach the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[20][21] Its reliability, broad functional group tolerance, and the commercial availability of its reagents have solidified its position as a cornerstone of modern drug discovery. A thorough understanding of the roles of the organoboron reagent, the organic halide, the palladium catalyst, and the base is paramount for any researcher aiming to leverage the full potential of this powerful reaction. By carefully selecting and optimizing these core components, scientists can continue to push the boundaries of molecular design and accelerate the development of life-saving medicines.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
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Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Valdés, C. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 14843–14877. [Link]
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Sharma, P., & Van der Eycken, E. V. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(3), 336. [Link]
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Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]
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Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1). Retrieved from [Link]
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Littke, A. F., & Fu, G. C. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(43), 9999–10000. [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
-
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 109(1), 250–266. [Link]
-
Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1–69). Royal Society of Chemistry. [Link]
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Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 11(8), 1597–1603. [Link]
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Singh, G., & Kumar, A. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 3(2), 125-137. [Link]
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Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 11(8), 1597–1603. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
-
Farrar, S. (2019, February 26). Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.net. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic Acid in Pharmaceutical Synthesis
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid is a highly functionalized aromatic building block that has garnered significant interest in the field of pharmaceutical synthesis. Its unique substitution pattern, featuring a chloro group, a phenolic hydroxyl, and a methoxy moiety, offers medicinal chemists a versatile scaffold for the construction of complex molecular architectures. The presence of these functional groups allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective drug candidates. The boronic acid functional group, in particular, serves as a linchpin for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction's broad functional group tolerance and mild reaction conditions have made it an indispensable tool in the synthesis of a wide array of bioactive molecules, from kinase inhibitors to anti-cancer agents.[1][2]
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in pharmaceutical synthesis. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its application in Suzuki-Miyaura coupling, and present a case study on its use in the synthesis of potent anti-cancer agents.
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoborane (such as a boronic acid) and an organic halide or triflate.[1][3] This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in many pharmaceutical agents.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The electronic nature of the substituents on the phenylboronic acid can influence the rate and efficiency of the transmetalation step. Electron-donating groups, such as the hydroxyl and methoxy groups on this compound, can increase the nucleophilicity of the aryl group, potentially facilitating the transmetalation process and leading to higher reaction yields.[5]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
The Versatility of Substituted Phenylboronic Acids in Advanced Materials Science: A Guide for Innovators
Introduction: The Unique Chemistry of Phenylboronic Acids
Substituted phenylboronic acids (PBAs) have emerged as a cornerstone in the development of intelligent and responsive materials. Their remarkable versatility stems from the unique ability of the boronic acid group to form reversible covalent bonds with cis-diols, a class of molecules abundant in nature, including sugars like glucose. This dynamic interaction, which is sensitive to pH and the presence of competing diols, allows for the rational design of materials that can sense, adapt, and respond to their environment. This guide provides an in-depth exploration of the application of substituted PBAs in materials science, offering both foundational knowledge and detailed protocols for researchers, scientists, and professionals in drug development.
The core of PBA's functionality lies in the equilibrium between its uncharged, trigonal planar state and its charged, tetrahedral boronate state. The latter form is stabilized by the binding of a diol, and the position of this equilibrium is highly dependent on the surrounding pH. This pH-dependent binding and unbinding is the key to creating materials with tunable properties. Furthermore, the introduction of various substituents onto the phenyl ring allows for the fine-tuning of the boronic acid's pKa, steric hindrance, and other electronic properties, thereby enabling precise control over the material's responsiveness.
Section 1: Glucose-Responsive Hydrogels for Smart Drug Delivery
A paramount application of substituted PBAs is in the creation of glucose-responsive hydrogels for self-regulated drug delivery, particularly for insulin in diabetes management.[1][2] These "smart" hydrogels can sense changes in blood glucose levels and release encapsulated insulin in a controlled manner, mimicking the function of a healthy pancreas.
Causality of Experimental Choices: The "Why" Behind the Design
The fundamental principle behind these hydrogels is the competitive binding of glucose with the PBA moieties that form the crosslinks of the hydrogel network.[3] In a low glucose environment, the PBA groups on polymer chains crosslink with a polyol (like polyvinyl alcohol, PVA), forming a stable hydrogel that encapsulates the drug. When glucose levels rise, glucose molecules, being small and mobile, diffuse into the hydrogel and compete with the polyol for binding to the PBA sites. This competitive binding disrupts the hydrogel crosslinks, leading to swelling of the hydrogel and subsequent release of the encapsulated drug.[3][4] The choice of the specific substituted PBA is critical; electron-withdrawing groups on the phenyl ring can lower the pKa of the boronic acid, making it more sensitive to glucose at physiological pH.[5]
Experimental Workflow: Glucose-Responsive Hydrogel Synthesis
Caption: Workflow for synthesizing a glucose-responsive hydrogel.
Protocol: Synthesis of a Glucose-Responsive Hydrogel Based on Poly(N-isopropylacrylamide-co-3-acrylamidophenylboronic acid)
This protocol describes the synthesis of a temperature and glucose-responsive hydrogel.[6]
Materials:
-
N-isopropylacrylamide (NIPAM)
-
3-Aminophenylboronic acid (3-APBA)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
N,N'-Methylenebis(acrylamide) (BIS) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator
-
Phosphate-buffered saline (PBS)
Procedure:
-
Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA) Monomer:
-
Dissolve 3-APBA in a suitable solvent (e.g., anhydrous THF).
-
Cool the solution in an ice bath.
-
Add TEA to the solution.
-
Slowly add acryloyl chloride dropwise while stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Purify the resulting AAPBA monomer by recrystallization.
-
Characterize the purified monomer using ¹H NMR and ¹³C NMR to confirm its structure.[7][8]
-
-
Hydrogel Synthesis by Free Radical Polymerization:
-
Dissolve NIPAM, the synthesized AAPBA monomer, and BIS in PBS (pH 7.4). The molar ratio of these components will determine the hydrogel's properties.
-
Degas the solution with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.
-
Add APS and TEMED to initiate the polymerization.
-
Pour the solution into a mold and allow it to polymerize at room temperature for 24 hours.
-
After polymerization, immerse the hydrogel in deionized water to remove any unreacted monomers and initiators, changing the water frequently.
-
Characterization:
-
Swelling Behavior: Immerse the hydrogel in PBS solutions with varying glucose concentrations and at different pH values to determine its swelling ratio.
-
Drug Release Kinetics: Load the hydrogel with a model drug (e.g., insulin) and monitor its release profile in the presence of different glucose concentrations using techniques like UV-Vis spectroscopy or HPLC.[9][10]
Section 2: Self-Healing Materials for Enhanced Durability
The reversible nature of the boronate ester bond makes it an ideal dynamic crosslink for the creation of self-healing materials.[11][12] These materials can autonomously repair damage, extending their lifespan and improving their reliability in various applications, from coatings to biomedical implants.
Causality of Experimental Choices: The "Why" Behind the Design
Self-healing in PBA-based materials is achieved through the dynamic and reversible nature of the boronate ester bonds that form the material's network.[13] When the material is damaged (e.g., cut or scratched), these bonds are broken at the fracture interface. Upon bringing the fractured surfaces back into contact, the boronate ester bonds can reform across the interface, restoring the material's integrity. The efficiency of self-healing is influenced by factors such as the concentration of PBA and diol groups, the mobility of the polymer chains, and the pH of the environment. Poly(vinyl alcohol) (PVA) is a commonly used diol-containing polymer due to its biocompatibility, hydrophilicity, and the abundance of hydroxyl groups available for crosslinking.[14]
Experimental Workflow: Self-Healing Hydrogel Synthesis and Healing Process
Caption: Synthesis and self-healing mechanism of a PBA-PVA hydrogel.
Protocol: Preparation of a Self-Healing Hydrogel from a Phenylboronic Acid-Functionalized Polymer and PVA
This protocol provides a general method for preparing a self-healing hydrogel.[11][12]
Materials:
-
A polymer functionalized with phenylboronic acid (e.g., poly(acrylamide-co-3-acrylamidophenylboronic acid)).
-
Poly(vinyl alcohol) (PVA)
-
Deionized water or buffer solution (e.g., PBS at pH 7.4)
Procedure:
-
Preparation of Polymer Solutions:
-
Prepare a solution of the PBA-functionalized polymer in deionized water or buffer at a desired concentration (e.g., 5-10 wt%).
-
Prepare a solution of PVA in deionized water or buffer at a similar concentration. This may require heating to fully dissolve the PVA.
-
-
Hydrogel Formation:
-
Mix the PBA-functionalized polymer solution and the PVA solution in a specific ratio.
-
Stir the mixture gently until a homogeneous hydrogel is formed. Gelation should occur relatively quickly at room temperature.
-
Characterization:
-
Self-Healing Efficiency:
-
Cut the hydrogel into two pieces with a sharp blade.
-
Bring the cut surfaces back into contact and allow them to heal for a specific period (e.g., 1-24 hours).
-
Quantify the healing efficiency by measuring the tensile strength of the healed hydrogel and comparing it to the original, undamaged hydrogel.[12][15]
-
-
Rheological Properties:
-
Use a rheometer to measure the storage modulus (G') and loss modulus (G'') of the hydrogel. A higher G' indicates a more solid-like, elastic material. The crossover point of G' and G'' can provide information about the gel's relaxation time.[16][17]
-
Perform a strain sweep experiment to determine the linear viscoelastic region and a frequency sweep to understand the hydrogel's behavior under different timescales.
-
Conduct a step-strain experiment, alternating between high and low strain, to demonstrate the shear-thinning and self-healing properties.[1]
-
Section 3: Stimuli-Responsive Sensors
The ability of substituted PBAs to bind with diols has been harnessed to develop a wide range of sensors for detecting glucose and other biologically important molecules.[18][19] These sensors can be designed to produce an optical or electrochemical signal upon binding to the target analyte.
Causality of Experimental Choices: The "Why" Behind the Design
PBA-based sensors operate on the principle that the binding of a diol to the boronic acid moiety induces a measurable change in the material's properties. For example, in a colorimetric sensor, the PBA group can be attached to a dye molecule. The binding of glucose can alter the electronic properties of the dye, resulting in a visible color change.[20] In electrochemical sensors, the binding event can change the impedance or current at an electrode surface functionalized with PBA. The choice of the specific substituted PBA and the transducer mechanism (optical or electrochemical) determines the sensor's sensitivity, selectivity, and response time.
Signaling Pathway: Glucose Sensing Mechanism
Caption: General mechanism of a PBA-based glucose sensor.
Data Presentation: Quantitative Comparison of Material Properties
To facilitate the selection of appropriate materials for a given application, the following tables summarize key quantitative data for various substituted PBA-based systems.
Table 1: Binding Constants of Substituted Phenylboronic Acids with Glucose
| Phenylboronic Acid Derivative | Binding Constant (K, M⁻¹) | Conditions | Reference |
| Phenylboronic acid | 4.6 | pH 7.4 | [1] |
| 3-Fluorophenylboronic acid | Higher than PBA | - | [21] |
| 2-Formylphenylboronic acid | Lower than PBA | - | [21] |
| Diboronic acid probe | 4.5 x 10³ | - | [22] |
Table 2: Mechanical and Self-Healing Properties of PBA-Based Hydrogels
| Hydrogel System | Tensile Strength (kPa) | Elongation at Break (%) | Self-Healing Efficiency (%) | Reference |
| CMC-B(OH)₂/PVA | 11.8 | 384 | ~98 | [12] |
| Cyclodextrin-PBA cross-linked | 42 | 1150 | 90 | [23] |
| PEG-FPBA | Varies with pH | - | High | [21] |
Table 3: Performance of Phenylboronic Acid-Based Glucose Sensors
| Sensor Type | Detection Range | Limit of Detection (LOD) | Response Time | Reference |
| Chemiresistive (PABA-SWNT) | - | 3.46 mM | - | |
| Optical (Hydrogel grating) | 0-50 mM | 0.34 mM | Fast | [18] |
| Fluorescent (Diboronic acid probe) | - | 1.37 µM | - | [22] |
| Fully Passive Wireless Sensor | 0-500 mg/dL | - | - | [24] |
Conclusion and Future Outlook
Substituted phenylboronic acids represent a powerful and versatile platform for the development of advanced, stimuli-responsive materials. Their unique ability to reversibly bind with diols has enabled significant progress in areas such as smart drug delivery, self-healing materials, and biosensing. The continued exploration of novel PBA derivatives with tailored properties, combined with innovative material design and fabrication techniques, will undoubtedly lead to the creation of even more sophisticated and functional materials with broad-ranging impacts across science, technology, and medicine. As our understanding of the intricate interplay between molecular structure and macroscopic material properties deepens, the potential applications of substituted phenylboronic acids are bound only by our imagination.
References
-
Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. (2019). Molecules. [Link]
-
3D-Printed Phenylboronic Acid-Bearing Hydrogels for Glucose-Triggered Drug Release. (n.d.). Polymers (Basel). [Link]
-
Stimuli-Responsive Multifunctional Phenylboronic Acid Polymers Via Multicomponent Reactions: From Synthesis to Application. (2021). Macromolecular Rapid Communications. [Link]
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Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (2019). Science and Technology of Advanced Materials. [Link]
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Glucose-responsive insulin activity by covalent modification with aliphatic phenylboronic acid conjugates. (2015). Proceedings of the National Academy of Sciences of the United States of America. [Link]
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Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. (2017). Journal of Nanobiotechnology. [Link]
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pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery. (2022). Soft Matter. [Link]
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Cellulose-based self-healing hydrogel through boronic ester bonds with excellent biocompatibility and conductivity. (2020). RSC Advances. [Link]
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Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. (2023). Journal of the American Chemical Society. [Link]
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Influence of fluorine substituents on the NMR properties of phenylboronic acids. (2014). Magnetic Resonance in Chemistry. [Link]
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Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. (2022). Gels. [Link]
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A cyclodextrin-phenylboronic acid cross-linked hydrogel with drug hosting, self-healing and pH-sensitive properties for sustained drug release. (2021). New Journal of Chemistry. [Link]
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Rational Design of Self-Healing Tough Hydrogels: A Mini Review. (2018). Frontiers in Chemistry. [Link]
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Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. (2012). Sensors (Basel). [Link]
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Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. (2022). Biomedical Optics Express. [Link]
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Meta-Isobutoxy Phenylboronic Acid for Nanoscale Multi-Stimuli-Responsive Low-Molecular-Weight Hydrogelator. (2023). ACS Applied Nano Materials. [Link]
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Photoluminescent BNCQD-Loaded Hydrogels for Real-Time Sensing, pH-Responsive Drug Release, and UV Protection. (n.d.). ACS Applied Polymer Materials. [Link]
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Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. (2012). Journal of Diabetes Science and Technology. [Link]
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Fully Passive Sensor Coated With Phenylboronic Acid Hydrogel for Continuous Wireless Glucose Monitoring. (n.d.). ResearchGate. [Link]
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Experimental procedure for biaryl synthesis with (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid
An Application Note for the Synthesis of Biaryl Compounds Utilizing (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid via Suzuki-Miyaura Cross-Coupling
Introduction: The Architectural Importance of Biaryls in Medicinal Chemistry
The biaryl structural motif is a cornerstone in modern drug discovery, forming the core of numerous therapeutic agents. Its prevalence stems from its ability to act as a rigid, planar scaffold that can effectively orient functional groups for optimal interaction with biological targets. A prime example of its significance is found in the analogues of Combretastatin A-4, a potent natural product that inhibits tubulin polymerization, a critical mechanism for arresting cancer cell division[1][2][3]. The synthesis of these complex molecules and their derivatives heavily relies on robust and versatile chemical reactions.
Among the most powerful methods for constructing carbon-carbon bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become an indispensable tool for synthetic chemists due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4][6]
This application note provides a detailed experimental protocol for the synthesis of a biaryl compound using this compound, a highly functionalized and valuable building block. This specific synthon is of particular interest as its substituents (chloro, hydroxyl, and methoxy groups) offer multiple points for further chemical modification, making it an ideal starting material for creating libraries of complex molecules for drug screening and development. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step laboratory procedure, and offer insights into process optimization and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling lies in a well-understood catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7] Understanding this mechanism is crucial for rationalizing the choice of reagents and conditions.
-
Oxidative Addition : The cycle begins with a catalytically active 14-electron Palladium(0) complex. This species inserts itself into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a 16-electron Palladium(II) intermediate. This step is often the rate-determining step of the entire cycle, with the reactivity of the halide decreasing in the order: I > OTf > Br >> Cl.[6][8]
-
Transmetalation : This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. The process requires activation of the boronic acid by a base (e.g., CO₃²⁻, PO₄³⁻, OH⁻).[4][9] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), which facilitates the transfer of the Ar² group to the Palladium(II) complex, displacing the halide and forming a new diarylpalladium(II) intermediate.[4][8][9]
-
Reductive Elimination : The final step involves the two organic ligands (Ar¹ and Ar²) on the palladium center coupling together. The diarylpalladium(II) complex undergoes reductive elimination to form the desired biaryl product (Ar¹-Ar²) and regenerate the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][10]
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Application Notes and Protocols for the Purification of Crude Arylboronic Acids
Introduction: The Challenge of Purity in Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably as key partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] Their utility in constructing carbon-carbon and carbon-heteroatom bonds has cemented their role in pharmaceutical, agrochemical, and materials science research. However, the synthetic routes to arylboronic acids often yield crude products contaminated with various impurities that can significantly hinder subsequent reactions, reduce yields, and complicate product isolation.[2]
The efficacy of a Suzuki coupling, for instance, is highly dependent on the purity of the boronic acid, as impurities can interfere with the catalytic cycle. Furthermore, certain boronic acid-related impurities have been identified as potentially mutagenic, making their removal a critical aspect of process safety and regulatory compliance in drug development.[3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven purification techniques for crude arylboronic acids. Moving beyond simple step-by-step instructions, this document elucidates the chemical principles behind each method, empowering the user to make informed decisions and troubleshoot challenges effectively.
Understanding the Impurity Profile of Crude Arylboronic Acids
Effective purification begins with a thorough understanding of the potential contaminants. The impurities present in a crude arylboronic acid sample are largely dictated by its synthesis and handling.
Table 1: Common Impurities in Crude Arylboronic Acids
| Impurity Type | Source / Formation Mechanism | Impact on Subsequent Reactions |
| Boroxines | Reversible dehydration of three boronic acid molecules, often promoted by heat or azeotropic removal of water.[4][5] | Can alter reactivity and stoichiometry; generally, in equilibrium with the active monomer in protic solvents. |
| Protodeboronation Products | Loss of the C-B bond, replaced by a C-H bond. Can be promoted by acidic or basic conditions, transition metals, and water.[1][6] | Inactive in cross-coupling, leading to lower yields and introducing a difficult-to-remove byproduct. |
| Homocoupled Byproducts | Dimerization of the aryl group (biaryl formation). | Can be challenging to separate from the desired cross-coupling product. |
| Starting Materials | Unreacted aryl halides or organometallic reagents from the synthesis. | Can lead to unwanted side reactions and complex product mixtures. |
| Inorganic Salts | Remnants from the synthetic workup (e.g., LiCl, MgBr₂). | Can interfere with catalysts and reaction conditions. |
The Boroxine Equilibrium: A Key Consideration
One of the most common intrinsic impurities is the corresponding boroxine, the cyclic anhydride formed from the dehydration of three boronic acid molecules.[4][7] This transformation is a reversible equilibrium.[7] While boroxines can participate in some coupling reactions, their presence complicates accurate mass-based stoichiometry. Fortunately, the equilibrium can be shifted back toward the monomeric boronic acid by the presence of water.[8]
Caption: Reversible equilibrium between an arylboronic acid and its boroxine.
Strategic Selection of a Purification Method
No single purification technique is universally applicable. The optimal strategy depends on the physicochemical properties of the target arylboronic acid and the nature of the impurities. The following flowchart provides a general decision-making framework.
Caption: Decision workflow for selecting a purification strategy.
Core Purification Protocols
Recrystallization: The Classic Approach
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities at varying temperatures.[9][10] The ideal solvent will dissolve the arylboronic acid completely at an elevated temperature but poorly at room temperature or below, while impurities remain either highly soluble or insoluble at all temperatures.[9]
Causality: The principle relies on the slow, selective formation of a crystal lattice by the target molecule as the saturated solution cools. Impurities, being present in lower concentrations, do not reach their saturation point and remain in the mother liquor.
Protocol: General Recrystallization of an Arylboronic Acid
-
Solvent Selection: In a test tube, add a small amount of crude arylboronic acid (~20-30 mg). Add a few drops of a potential solvent (e.g., water, ethanol, ethyl acetate, toluene, or a mixture like ethanol/water) and observe solubility at room temperature.[11][12] Heat the mixture gently. A good solvent will dissolve the compound upon heating.
-
Dissolution: Place the bulk crude arylboronic acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to achieve complete dissolution. Adding excess solvent will reduce the final recovery.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, cooling can be completed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Acid-Base Extraction: Exploiting Acidity
This technique leverages the acidic nature of the boronic acid functional group (pKa ~8-10) to separate it from neutral or basic impurities.[13][14] Treatment with an aqueous base deprotonates the boronic acid to form a water-soluble boronate salt, which partitions into the aqueous phase. Neutral organic impurities remain in the organic phase.
Causality: The conversion of the neutral, organic-soluble boronic acid into an ionic salt dramatically alters its solubility, enabling a phase-based separation.[14][15] Subsequent acidification of the aqueous layer regenerates the neutral boronic acid, causing it to precipitate.[16]
Protocol: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude arylboronic acid in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Basic Extraction: Add a 1 M aqueous solution of a base (e.g., NaOH or Na₂CO₃). Stopper the funnel and shake vigorously, venting frequently to release any pressure.[16][17]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium boronate salt into a clean flask. Perform a second extraction on the organic layer with the aqueous base to ensure complete recovery. Combine the aqueous extracts.
-
Regeneration: Cool the combined aqueous extracts in an ice bath. Slowly add a 2 M HCl solution while stirring until the solution is acidic (test with pH paper). The pure arylboronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the solid with cold water and dry thoroughly under vacuum.
Caption: Workflow for purification using acid-base extraction.
Column Chromatography: A Necessary Challenge
Column chromatography is a common purification technique, but it can be problematic for arylboronic acids.[12] Standard silica gel is acidic and can promote protodeboronation or cause irreversible binding and significant streaking of the polar boronic acid on the column.[18]
Causality and Solutions: The acidic silanol groups on the surface of silica gel are the primary cause of these issues. To mitigate this, several strategies can be employed:
-
Neutral Alumina: Using neutral alumina as the stationary phase can be a good alternative for less polar boronic acids.[11]
-
Boric Acid-Treated Silica: Pre-treating the silica gel with a boric acid solution can passivate the most active sites, leading to better resolution and recovery.[19]
Protocol: Preparation of Boric Acid-Treated Silica Gel [19]
-
Preparation: Prepare a 5% (w/v) solution of boric acid in methanol.
-
Slurry: For every 100 g of silica gel, create a slurry using approximately 550 mL of the boric acid/methanol solution in a flask.
-
Agitation: Gently agitate the slurry for 1 hour at room temperature.
-
Filtration: Remove the solvent by filtration through a Büchner funnel.
-
Washing: Wash the treated silica with ethanol (approx. 600 mL per 100 g of silica).
-
Drying: Dry the silica gel thoroughly under vacuum until it becomes a free-flowing powder. This stationary phase is now ready for column packing.
Advanced Purification via Derivatization
For particularly challenging separations, converting the crude boronic acid into a more stable, crystalline derivative can be a highly effective strategy. The derivative is purified by recrystallization, and the parent boronic acid is then regenerated.
Diethanolamine (DEA) Adducts
Arylboronic acids react with diethanolamine to form stable, five-membered ring adducts. These adducts are often highly crystalline and easily purified by recrystallization, while corresponding esters or other impurities remain in the mother liquor.[12]
Protocol: Purification via DEA Adduct Formation [12]
-
Formation: Dissolve the crude arylboronic acid in a suitable solvent (e.g., ether or toluene). Add one equivalent of diethanolamine. The crystalline adduct will often precipitate directly from the solution.
-
Purification: Collect the crystalline adduct by filtration and recrystallize it from a suitable solvent (e.g., hot ethanol).
-
Regeneration: Suspend the purified DEA adduct in an organic solvent (e.g., ether) and wash with aqueous acid (e.g., 1 M HCl). The boronic acid will be liberated into the organic phase, while the protonated diethanolamine will move to the aqueous phase.
-
Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the pure arylboronic acid.
Comparative Summary of Techniques
Table 2: Comparison of Purification Methods
| Technique | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Simple, cost-effective, scalable, can yield very high purity.[20] | Only applicable to solids; requires screening for a suitable solvent; potential for product loss in mother liquor. | Thermally stable, solid arylboronic acids with moderate to high initial purity. |
| Acid-Base Extraction | Excellent for removing neutral or basic impurities; scalable; rapid.[14][16] | Ineffective for removing other acidic impurities; requires a water-immiscible organic solvent. | Separating boronic acids from non-acidic starting materials and byproducts. |
| Column Chromatography | Can separate compounds with similar properties. | Can be low-yielding; risk of decomposition on standard silica; can be time-consuming and solvent-intensive.[12] | Oily products or mixtures where other methods have failed; requires optimization (e.g., treated silica).[11][19] |
| Derivatization | Excellent for difficult-to-purify compounds; derivatives are often highly crystalline and stable.[12] | Requires two additional chemical steps (formation and regeneration); adds to overall process time. | High-value compounds or when all other methods fail to achieve the desired purity. |
Purity Assessment
After purification, the purity of the arylboronic acid should be rigorously assessed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the structure and identify organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify purity and detect trace impurities.[21][22]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and identify impurities.[23][24]
Conclusion
The purification of crude arylboronic acids is a critical step that directly impacts the success of subsequent synthetic transformations. A foundational understanding of the common impurities, particularly the dynamic relationship between the boronic acid and its boroxine, is essential for developing a rational purification strategy. While straightforward methods like recrystallization and acid-base extraction are often sufficient, challenging cases may require the use of modified chromatographic techniques or derivatization. By carefully selecting and executing the appropriate protocol, researchers can ensure a supply of high-purity arylboronic acids, enabling reliable and reproducible results in their synthetic endeavors.
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Kua, J., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health. [Link]
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Title: A Protocol for the Recrystallization of (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid: Achieving High Purity for Drug Discovery and Development
An Application Note from the Desk of a Senior Application Scientist
Introduction and Scientific Context
(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid (CAS: 919496-57-4; Formula: C₇H₈BClO₄; Molar Mass: 202.40 g/mol ) is a highly functionalized arylboronic acid of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures found in many pharmaceutical candidates. The purity of this reagent is paramount; trace impurities can lead to low yields, complex product mixtures, and side reactions, such as protodeboronation, which can compromise the integrity of subsequent synthetic steps.[1]
This application note provides a comprehensive guide to the purification of this compound via recrystallization. We will move beyond a simple list of steps to explain the underlying chemical principles that govern the choice of solvents and the rationale behind each stage of the protocol. This guide is intended for researchers, chemists, and drug development professionals who require this reagent in its highest possible state of purity.
The Imperative for Purification: Common Impurities
The synthesis of arylboronic acids can introduce several types of impurities that must be removed. Understanding these potential contaminants is key to designing an effective purification strategy.
-
Unreacted Starting Materials: Residual aryl halides or organometallic reagents from the borylation step.
-
Homocoupled Byproducts: Biaryl molecules formed from the coupling of two aryl groups.
-
Boronic Anhydrides (Boroxines): Arylboronic acids can undergo dehydration, especially upon heating, to form cyclic trimers known as boroxines. While often in equilibrium with the acid form, their presence indicates a need for purification.
-
Hydrolysis Byproducts: If the boronic acid is generated from a boronate ester, incomplete hydrolysis can leave residual ester in the final product.[2]
Recrystallization is a powerful and scalable technique that exploits differences in solubility between the desired compound and these impurities to achieve excellent purification.
The Science of Solvent Selection for Recrystallization
The success of any recrystallization hinges on the appropriate choice of solvent or solvent system. The ideal solvent should exhibit the following properties:
-
High Solvation at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.
-
Low Solvation at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
Given the molecular structure of this compound, which features a polar phenolic hydroxyl group and boronic acid moiety, alongside a less polar chloromethoxyphenyl ring, a binary solvent system is often optimal. This allows for fine-tuning of the solvent polarity to meet the criteria above.
Proposed Solvent Systems for Screening
A preliminary screening is recommended to identify the optimal solvent system. The following table provides starting points based on the structural characteristics of the target molecule.
| Solvent System (v/v) | Rationale | Expected Behavior |
| Ethyl Acetate / Hexane | Ethyl acetate provides moderate polarity to dissolve the boronic acid when hot. Hexane acts as an anti-solvent, reducing solubility upon cooling to induce crystallization. | A common and effective system for many arylboronic acids.[3] |
| Ethanol / Water | Ethanol is a polar protic solvent that can effectively solvate the hydroxyl and boronic acid groups via hydrogen bonding. Water serves as a polar anti-solvent. | Good for highly polar compounds; care must be taken to avoid "oiling out."[4] |
| Toluene / Ethyl Acetate | Toluene can solvate the aromatic ring, while a small amount of ethyl acetate can aid in dissolving the polar functionalities at higher temperatures. | Useful if non-polar impurities are a primary concern. |
| Acetone / Water | Acetone is a polar aprotic solvent that readily dissolves many organic compounds. Water is used to decrease solubility upon cooling. | Effective, but acetone's low boiling point requires careful handling. |
Detailed Recrystallization Protocol
This protocol is a robust starting point. Researchers should optimize solvent ratios and volumes based on the initial purity and scale of their material.
Safety First: Always perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the primary solvent (e.g., ethyl acetate) in small portions while stirring and gently warming the mixture on a hot plate (do not exceed 60-70°C to minimize boroxine formation).
-
Continue adding the solvent until the solid is fully dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution. This is a critical step for maximizing recovery.
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities are observed in the hot solution, a hot filtration is necessary.
-
Pre-heat a separate filter funnel (either a gravity funnel with fluted filter paper or a Büchner funnel with a filter paper) and a receiving flask by placing them in an oven or rinsing with hot solvent.
-
Quickly filter the hot solution through the pre-heated funnel into the clean receiving flask. This step removes insoluble impurities that would otherwise contaminate the final product.
-
-
Inducing Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, well-defined, and pure crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.
-
If using a binary solvent system (e.g., Ethyl Acetate / Hexane), once the solution is at room temperature, slowly add the anti-solvent (hexane) dropwise with stirring until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.
-
Allow the flask to stand undisturbed at room temperature.
-
-
Maximizing Crystal Yield:
-
Once crystal formation at room temperature appears complete, place the flask in an ice bath or a refrigerator (4°C) for at least one hour to maximize the precipitation of the product from the cold mother liquor.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent (or the more non-polar component of a binary system, e.g., hexane) to rinse away any residual mother liquor containing dissolved impurities.[5] Be brief with the wash to avoid redissolving the product.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying in a fume hood or, more efficiently, in a vacuum oven at a modest temperature (e.g., 40-50°C) to ensure all residual solvent is removed without causing decomposition.
-
Visualization of the Recrystallization Workflow
The following diagram outlines the key decision points and processes in the purification protocol.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. This table provides solutions to common problems encountered during recrystallization.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add more of the primary solvent, and allow it to cool more slowly. |
| No Crystal Formation | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. |
| Low Recovery | Too much solvent was used; cooling was not sufficient; crystals were washed with too much or warm solvent. | Re-cool the mother liquor. Ensure wash solvent is ice-cold and used sparingly. Re-process the mother liquor to recover more product. |
| Colored Product | Colored impurities are present and co-precipitated. | Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. |
Characterization and Quality Control
After drying, the purity of the recrystallized this compound should be confirmed.
-
Melting Point: A sharp melting point range close to the literature value is a strong indicator of high purity. Impurities typically broaden and depress the melting point.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and reveals the presence of any proton- or carbon-containing impurities.
-
LC-MS: Can be used to confirm the molecular weight and assess purity with high sensitivity.
By following this detailed guide, researchers can confidently purify this compound, ensuring the integrity and success of their subsequent synthetic endeavors.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: [Link]
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Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. Available at: [Link]
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TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). [Video]. YouTube. Available at: [Link]
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Reddit. (2017). Purification of boronic acids? [Online discussion]. r/chemistry. Available at: [Link]
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PubChem. (n.d.). 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid. National Center for Biotechnology Information. Available at: [Link]
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Whiting, M. P., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1324–1336. Available at: [Link]
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Journal of the American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc., 131(19), 6662–6663. Available at: [Link]
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Application Note: Enhancing Boronic Acid Analysis and Purification Through Strategic Derivatization
Introduction: The Challenge and Opportunity of Boronic Acids
Boronic acids and their derivatives are cornerstones of modern organic synthesis, renowned for their versatility as building blocks in carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility extends into medicinal chemistry, where they serve as enzyme inhibitors and chemosensors, and into materials science.[2][3] Despite their synthetic power, the intrinsic properties of boronic acids—such as their propensity to form cyclic anhydrides (boroxines), their polarity, and sometimes their instability—can present significant challenges for purification and quantitative analysis.[1][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of boronic acids. We will move beyond simple procedural lists to explain the underlying chemical principles that govern the choice of a particular derivatization strategy. By converting boronic acids into more stable, easily handled, and readily detectable forms, we can unlock more precise and efficient analytical characterization and purification, ensuring the integrity and quality of these critical chemical entities.
The "Why" of Derivatization: Overcoming Analytical Hurdles
Direct analysis of boronic acids can be complicated by several factors. In chromatography, their polarity can lead to poor peak shape and retention on standard reversed-phase columns. In gas chromatography (GC), their low volatility prevents elution without conversion into more volatile forms.[5] Mass spectrometry (MS) can be hampered by dehydration and the formation of boroxine trimers, complicating spectral interpretation.[6][7] Derivatization addresses these issues head-on.
Core Objectives of Boronic Acid Derivatization:
-
Enhance Stability: Protection of the boronic acid moiety, often by esterification, prevents degradation and boroxine formation.[4][8]
-
Improve Chromatographic Behavior: Conversion to less polar esters allows for better separation and peak shape in both liquid and gas chromatography.[9][10]
-
Increase Volatility for GC Analysis: Esterification is a prerequisite for analyzing boronic acids by GC-MS.[11][12]
-
Enhance Detection Sensitivity: Introduction of chromophores or fluorophores enables or improves detection by UV-Vis or fluorescence detectors.[13][14]
-
Facilitate Chiral Analysis: Reaction with chiral auxiliaries creates diastereomeric derivatives that can be resolved by chromatography or NMR.[15][16]
-
Enable Specific Bio-functionalization: Installation of reactive handles via "click chemistry" allows for conjugation to biomolecules or surfaces.[17][18]
Key Derivatization Strategies and Methodologies
The selection of a derivatization strategy is dictated by the analytical goal. Here, we detail the most effective and widely adopted approaches, complete with mechanistic insights and practical protocols.
Esterification with Diols: The Workhorse of Boronic Acid Protection and Analysis
The reversible reaction of boronic acids with 1,2- or 1,3-diols to form cyclic boronate esters is the most common and versatile derivatization strategy.[19] This equilibrium-driven reaction is favored by the formation of a stable five- or six-membered ring.
a) Pinacol Esters for Purification and General Analysis
Pinacol (2,3-dimethylbutane-2,3-diol) is the most popular reagent for this purpose, forming highly stable pinacol boronates (Bpin).[4] These esters are generally stable enough for silica gel chromatography and can often be used directly in subsequent reactions like the Suzuki-Miyaura coupling.[4][20]
Protocol 1: Synthesis of a Boronic Acid Pinacol Ester [21]
-
Setup: In an oven-dried round-bottom flask equipped with a magnetic stirrer, combine the boronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).
-
Solvent: Add a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane, or THF).
-
Reaction: Stir the suspension under an inert atmosphere (Argon or Nitrogen) at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Filter the suspension to remove the magnesium sulfate.
-
Purification: Concentrate the filtrate in vacuo. The crude pinacol ester can often be used directly or purified further by flash chromatography on silica gel. To prevent hydrolysis on silica, the silica gel can be pre-treated with boric acid or the eluent can be supplemented with a small amount of a non-nucleophilic base like triethylamine.[20]
b) Chiral Diols for Enantiomeric Purity Analysis by NMR
For chiral boronic acids, derivatization with an enantiopure diol generates a mixture of diastereomeric esters. These diastereomers exhibit distinct signals in NMR spectroscopy, allowing for the determination of enantiomeric excess (ee).[15]
Protocol 2: NMR Analysis of Enantiomeric Purity Using a Chiral Diol [15]
-
Sample Preparation: In an NMR tube, dissolve the chiral boronic acid sample (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂).
-
Derivatization: Add a slight excess (1.1-1.2 equiv) of an enantiopure chiral diol (e.g., (S,S)-hydrobenzoin or (S)-BINOL). The reaction is typically rapid and occurs at room temperature.
-
Analysis: Acquire a ¹H NMR spectrum. The diastereomeric esters will produce distinct, well-resolved signals for specific protons.
-
Quantification: Integrate the characteristic signals corresponding to each diastereomer to calculate the enantiomeric excess (ee).
Derivatization for Gas Chromatography (GC)
GC analysis requires analytes to be volatile and thermally stable. Boronic acids must be derivatized, typically by esterification, to meet these requirements.
a) Silylation and Alkyl Boronate Formation
While silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common in GC derivatization, for boronic acids, forming cyclic alkyl boronates is often more robust. Reagents like 2,2-dimethyl-1,3-propanediol or nitrophenylboronic acids can be used to derivatize diols, but for analyzing the boronic acid itself, simple esterification is key.[9][11] A straightforward method involves converting the boronic acid to its pinacol ester as described in Protocol 1.[5]
Protocol 3: GC-MS Analysis of Boronic Acids via Pinacol Esterification [5]
-
Derivatization: Prepare the pinacol ester of the boronic acid analyte following Protocol 1.
-
Sample Preparation: Dissolve a known amount of the derivatized sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Internal Standard: Add an internal standard (e.g., a stable boronic ester not present in the sample, like bis(hexyleneglycolato)diboron) for quantitative analysis.[5]
-
GC-MS Injection: Inject the sample into the GC-MS system.
-
Analysis: The pinacol ester will be sufficiently volatile and stable for analysis. Quantify the original boronic acid concentration based on the peak area of its pinacol ester relative to the internal standard.
| Parameter | Typical Condition | Rationale |
| Injector Temp | 250 °C | Ensures rapid volatilization of the pinacol ester. |
| Column | 5% Phenyl Methylpolysiloxane | A standard, non-polar column suitable for a wide range of analytes. |
| Oven Program | Start at 50-100 °C, ramp to 280-300 °C | Provides good separation of the analyte from solvent and impurities. |
| MS Detection | Electron Ionization (EI) | Provides reproducible fragmentation patterns for identification. |
Derivatization for Enhanced HPLC and LC-MS Detection
While direct analysis of boronic acids by LC-MS is possible, derivatization can significantly improve sensitivity and selectivity, which is crucial for trace-level quantification of impurities in drug substances.[22][23][24]
a) Post-Column Derivatization for Fluorescent Detection
For HPLC analysis, a post-column reaction can be employed to generate a fluorescent product selectively from boronic acids. Alizarin, for example, reacts with boronic acids to form fluorescent complexes.[13][25]
Protocol 4: Post-Column HPLC Derivatization with Alizarin [13]
-
HPLC Separation: Separate the sample containing boronic acids on a suitable reversed-phase HPLC column (e.g., C18).
-
Reagent Preparation: Prepare a solution of alizarin (e.g., 75 µM) and a base (e.g., 0.1% triethylamine) in acetonitrile.
-
Post-Column Setup: Use a second pump to deliver the alizarin solution at a constant flow rate (e.g., 0.60 mL/min) to a mixing tee located after the HPLC column.
-
Reaction: The column eluent and reagent mix in the tee and pass through a heated reaction coil (e.g., 3.5 m x 0.25 mm at 50 °C) to allow for the formation of the fluorescent complex.
-
Detection: Monitor the effluent with a fluorescence detector set to the appropriate excitation and emission wavelengths for the alizarin-boronate complex (e.g., λex 469 nm, λem 610 nm).[13]
b) Pre-column Derivatization for LC-MS/MS Trace Analysis
To quantify trace levels of boronic acids as potential mutagenic impurities in pharmaceuticals, derivatization can be used to improve ionization efficiency and chromatographic retention for LC-MS/MS analysis.[22][23]
| Derivatization Agent | Analyte | Analytical Advantage | Reference |
| Diethanolamine | Aryl boronic acids | Increases sensitivity and allows for quantification at low ppm levels in drug substances. | [22] |
| Pinacol | Benzylboronic acid (BBA) | Improves detection by GC-MS, allowing quantification down to ~30 ppm. | [5] |
| Alizarin | Various boronic acids | Forms fluorescent complexes for selective post-column HPLC detection. | [13] |
"Click Chemistry" for Bioconjugation and Functionalization
Boronic acids can be equipped with azide or alkyne handles, enabling their participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach is invaluable for attaching boronic acids to biomolecules, polymers, or surfaces for applications in drug discovery and diagnostics.[17][18][26] The boronic acid moiety itself can also catalyze certain click-type reactions.[17]
Protocol 5: General Concept for Click Functionalization
-
Synthesis: Synthesize or procure a boronic acid derivative containing either an azide or a terminal alkyne group (e.g., 3-azidomethylphenyl boronic acid).[18]
-
Conjugation Partner: Prepare the molecule to be conjugated (e.g., a peptide, protein, or fluorescent tag) with the complementary functional group (alkyne or azide).
-
Click Reaction: Perform the CuAAC reaction, typically using a copper(I) catalyst (e.g., generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) in a suitable solvent system.
-
Purification: Purify the resulting triazole-linked boronic acid conjugate using standard techniques such as HPLC or size-exclusion chromatography.
Caution: Copper catalysts can sometimes promote the degradation of boronic acids. Reaction conditions should be carefully optimized, and in some cases, protection of the boronic acid as a trifluoroborate salt may be necessary.[26]
Conclusion and Future Perspectives
Strategic derivatization is an indispensable tool for overcoming the inherent challenges associated with the purification and analysis of boronic acids. By converting them into stable, less polar, and more easily detectable forms, researchers can achieve more reliable and accurate results. The choice of derivatization agent and protocol should be guided by the specific analytical objective, whether it is routine purity assessment, trace-level impurity quantification, enantiomeric excess determination, or bio-functionalization. As the role of boronic acids in pharmaceuticals and materials science continues to expand, the development of novel, efficient, and selective derivatization methodologies will remain a critical area of research, enabling deeper insights and more robust quality control.
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- 24. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 25. research.wur.nl [research.wur.nl]
- 26. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid
Introduction: Accelerating Biaryl Synthesis with Microwave Irradiation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science.[2][3] The advent of microwave-assisted organic synthesis has further revolutionized this transformation, offering significant reductions in reaction times, often from hours to mere minutes, alongside improved yields and enhanced reproducibility.[4][5]
This guide provides a detailed examination and robust protocols for the microwave-assisted Suzuki coupling of a highly functionalized and synthetically useful building block: (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid . The unique substitution pattern of this reagent—featuring an electron-withdrawing chlorine atom, a potentially coordinating hydroxyl group, and an electron-donating methoxy group—presents specific challenges and opportunities for optimization. As such, a nuanced understanding of the reaction mechanism and careful selection of catalytic systems are paramount for success.
Mechanistic Insights: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle. A foundational understanding of this cycle is critical for troubleshooting and optimizing reaction conditions.
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to the Synthesis of Kinase Inhibitors Using Substituted Phenylboronic Acids
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] Consequently, small molecule kinase inhibitors have become one of the most important classes of modern therapeutics.[3] This guide provides an in-depth exploration of the synthesis of these inhibitors, with a specific focus on the strategic use of substituted phenylboronic acids. We will detail the underlying principles and provide robust, field-proven protocols for the Suzuki-Miyaura cross-coupling reaction—a cornerstone of this synthetic approach. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemistry for the discovery and development of novel kinase inhibitors.
Introduction: The Strategic Role of Phenylboronic Acids in Kinase Inhibitor Design
The development of small molecule kinase inhibitors has revolutionized the treatment of many diseases.[1] A majority of these inhibitors are designed to compete with ATP at the enzyme's active site, often forming specific hydrogen bonds with the "hinge region" of the kinase.[4][5] The chemical scaffold of these inhibitors is therefore paramount to achieving potency and selectivity.
Phenylboronic acids and their derivatives have emerged as exceptionally versatile building blocks in medicinal chemistry.[6] Their prominence is due to several key factors:
-
Unique Chemical Reactivity: The boronic acid moiety is not merely a passive structural component. Its empty p-orbital allows it to act as a Lewis acid, enabling it to form reversible covalent bonds with diols, a feature that can be exploited for specific biological targeting or to improve pharmacokinetic properties.[7][8][9]
-
Versatility in C-C Bond Formation: Phenylboronic acids are ideal coupling partners in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling. This reaction is highly tolerant of a wide range of functional groups and provides a reliable method for constructing the biaryl and heteroaryl scaffolds common to many kinase inhibitors.[4][10]
-
Bioisosteric Replacement: The boronic acid group can serve as a bioisostere for other functional groups, such as carboxylic acids or nitro groups, potentially modifying a molecule's binding capabilities, solubility, and metabolic profile.[11]
The success of boron-containing drugs, such as the proteasome inhibitor Bortezomib, has demystified earlier concerns about toxicity and spurred significant interest in developing more boron-based therapeutics.[7][8]
Figure 1: General mechanism of competitive kinase inhibition.
The Suzuki-Miyaura Cross-Coupling: A Core Synthetic Strategy
The Suzuki-Miyaura reaction is the preeminent method for coupling substituted phenylboronic acids with aryl or heteroaryl halides to form the C-C bonds that constitute the core of many kinase inhibitors.[4] Its widespread adoption in pharmaceutical synthesis is due to its mild reaction conditions, commercial availability of diverse starting materials, and high tolerance for sensitive functional groups.[12]
The Catalytic Cycle: Understanding the "Why"
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this cycle is crucial for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organoborane (R²-B(OR)₂) is activated by a base, forming a more nucleophilic boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols and Methodologies
The following section provides a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol should be seen as a starting point, with optimization often required based on the specific substrates used.
Materials and Reagents
-
Aryl/Heteroaryl Halide: The electrophilic partner (e.g., a chloro-, bromo-, or iodo-substituted scaffold).
-
Substituted Phenylboronic Acid: The nucleophilic partner.
-
Palladium Catalyst: Pd(OAc)₂, Pd(dppf)Cl₂, Pd₂(dba)₃, etc.
-
Ligand (if required): SPhos, XPhos, PPh₃, etc. Many modern pre-catalysts do not require a separate ligand.
-
Base: K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH.[12]
-
Solvent: Toluene, Dioxane, DMF, Isopropanol, or aqueous mixtures.[13][14]
-
Inert Gas: Nitrogen (N₂) or Argon (Ar).
-
Reaction Vessel: Schlenk flask or microwave vial.
-
Standard laboratory glassware for work-up and purification.
-
Purification Media: Silica gel for column chromatography.
General Synthetic Workflow
Figure 3: A typical workflow for kinase inhibitor synthesis via Suzuki coupling.
Step-by-Step Protocol: Synthesis of a Biaryl Kinase Inhibitor Core
Objective: To couple an aryl bromide (1.0 mmol) with a substituted phenylboronic acid (1.2 mmol).
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the substituted phenylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Causality Note: Using a slight excess of the boronic acid component can help drive the reaction to completion, compensating for potential homocoupling or protodeboronation side reactions. The base is essential for activating the boronic acid for the transmetalation step.[15]
-
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).
-
Causality Note: The catalyst loading is a critical parameter. Too little may result in a slow or incomplete reaction, while too much increases costs and the burden of post-reaction purification.[14]
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times. This process, known as degassing, is crucial.
-
Causality Note: The Pd(0) species in the catalytic cycle is sensitive to oxygen and can be oxidized to an inactive state. Removing oxygen is vital for catalyst longevity and reaction efficiency.
-
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/Water 4:1, 0.1-0.2 M concentration) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath (e.g., 80-110 °C) or a microwave reactor and stir vigorously for the specified time (typically 2-24 hours).[16]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.[17] Separate the organic layer.
-
Causality Note: The aqueous wash removes the inorganic base and salts.
-
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., 3 x 10 mL) to recover any dissolved product.[16] Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system must be determined empirically (e.g., a gradient of ethyl acetate in hexanes).
-
Self-Validation Note: Proper purification is essential to remove residual palladium and boron. For pharmaceutical applications, palladium levels must be extremely low (typically <10 ppm).[13] An assay of the final compound showing high purity (e.g., >99%) with minimal residual metals validates the protocol.[13]
-
Optimization and Structure-Activity Relationship (SAR)
No single protocol is perfect for all substrates. The table below outlines key parameters and provides insights for optimization, linking synthetic choices to their impact on biological activity.
| Parameter | Common Choices & Conditions | Rationale & Optimization Insights | SAR Implications |
| Catalyst & Ligand | Catalysts: Pd(OAc)₂, Pd₂(dba)₃Ligands: PPh₃, Buchwald-type (SPhos, XPhos), Pd(dppf)Cl₂ (pre-catalyst) | Electron-rich, bulky phosphine ligands (like SPhos) often accelerate the reductive elimination step and are effective for coupling sterically hindered substrates or less reactive aryl chlorides. | N/A (Process parameter) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | A stronger base (e.g., Cs₂CO₃) can accelerate the reaction but may not be compatible with base-sensitive functional groups on the substrates. The choice of base can significantly impact yield.[15] | The choice of base must be compatible with functional groups on the phenylboronic acid that are crucial for kinase binding (e.g., esters, amides). |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile, Water mixtures | Solvent choice affects reagent solubility and reaction temperature. Coordinating solvents like DMF can sometimes cause palladium leaching from heterogeneous catalysts at high temperatures (>80 °C).[13] Toluene/water systems are common for large-scale synthesis.[14] | N/A (Process parameter) |
| Temperature | Room Temperature to 150 °C (Microwave) | Higher temperatures increase reaction rates but can also promote side reactions or degradation. Microwave-assisted protocols can dramatically reduce reaction times from hours to minutes.[4] | N/A (Process parameter) |
| Phenylboronic Acid Substitution | -F, -Cl, -OCH₃, -NH₂, -COOH | Electron-withdrawing or -donating groups on the phenyl ring can influence the boronic acid's reactivity. | Substituents are critical for SAR. Polar groups can engage with the solvent-exposed region of the kinase, while hydrophobic groups can fit into specific pockets.[5][18] For example, repositioning a hydroxyl group can alter potency tenfold.[19] |
Conclusion
The use of substituted phenylboronic acids, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction, represents a powerful and indispensable strategy in the synthesis of kinase inhibitors. By understanding the causality behind each step of the protocol—from the role of the base in activating the boronic acid to the necessity of an inert atmosphere for protecting the catalyst—researchers can effectively troubleshoot reactions and optimize conditions for their specific targets. The ability to readily introduce a diverse array of substituents via the phenylboronic acid partner allows for systematic exploration of structure-activity relationships, accelerating the journey from a synthetic concept to a potent and selective clinical candidate.
References
- Development of a Synthesis of Kinase Inhibitor AKN028. (2018).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2025).
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
- Boron-containing anticancer agents: a target-centric review of structure-activity relationships and clinical pipeline. (2025). PubMed.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.).
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).
- Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. (2022).
- (PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2025).
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). RSC Publishing.
- Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (n.d.). MDPI.
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). ChemRxiv.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI.
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (n.d.). PMC - NIH.
- Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. (n.d.). ChemRxiv.
- Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2024). RSC Medicinal Chemistry.
- Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (2018). PMC - NIH.
- Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (n.d.). SciELO.
- Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. (n.d.).
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
- Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the
- Phenylboronic Acids-Based Diagnostic and Therapeutic Applic
- A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (n.d.). MDPI.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
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- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 5. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Boron-containing anticancer agents: a target-centric review of structure-activity relationships and clinical pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. mdpi.com [mdpi.com]
- 19. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with Hindered Substrates
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these demanding transformations. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of coupling bulky molecules.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, when substrates with significant steric bulk around the reaction centers are involved—such as those with multiple ortho-substituents—the reaction can become sluggish or fail entirely.[2][3] This is because steric hindrance can impede the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2][3] Overcoming these hurdles requires a careful selection of catalysts, ligands, bases, and solvents to facilitate the formation of sterically congested biaryls.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when working with hindered substrates in a question-and-answer format.
Q1: My Suzuki reaction with a hindered aryl halide and a bulky boronic acid is giving low to no yield. What are the first things I should check?
A1: When a Suzuki coupling with hindered substrates fails, the issue often lies with the efficiency of the catalytic cycle. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Activity: The choice of ligand is critical. For sterically demanding couplings, bulky, electron-rich phosphine ligands like the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often essential.[2] These ligands promote both the oxidative addition of the hindered aryl halide to the palladium(0) center and the subsequent reductive elimination to form the desired product.[2] If you are using a standard ligand like PPh₃, it is likely not sufficient for the transformation.
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[4] For hindered substrates, a stronger base is often required to facilitate this step. However, the choice of base must be balanced with the functional group tolerance of your substrates.[5]
-
Solvent Choice: The solvent influences the solubility of reagents and the stability of intermediates in the catalytic cycle. For hindered couplings, higher boiling point solvents are often necessary to drive the reaction to completion.
-
Oxygen Contamination: Rigorous degassing of solvents and the reaction mixture is crucial.[2] Oxygen can lead to the oxidative degradation of the phosphine ligand and the homocoupling of the boronic acid, both of which will reduce the yield of your desired product.[2]
Q2: I'm working with a substrate that has base-sensitive functional groups (e.g., esters, ketones). Which base should I use for a hindered coupling?
A2: Balancing the need for a sufficiently strong base to promote the reaction with the need to preserve sensitive functional groups is a common challenge.[5]
-
Mild Inorganic Bases: For substrates with base-labile functionalities, milder inorganic bases are the preferred choice.[5]
-
Potassium Phosphate (K₃PO₄): This is often the go-to base for hindered couplings with sensitive substrates. It is strong enough to promote the reaction without causing significant hydrolysis of esters or amides.
-
Potassium Carbonate (K₂CO₃): While slightly weaker than K₃PO₄, it can be effective, especially when paired with a highly active catalyst system.[5]
-
Cesium Carbonate (Cs₂CO₃): This base is often more effective than its potassium counterparts and can be a good option when other bases fail, although it is more expensive.[5]
-
-
Fluoride Sources:
-
Potassium Fluoride (KF): Used under anhydrous conditions, KF can activate the boronic acid without being strongly basic, making it compatible with ester-containing substrates.[4]
-
-
Bases to Avoid: Strong bases like sodium hydroxide (NaOH) or sodium tert-butoxide (NaOtBu) should generally be avoided with sensitive functional groups as they can lead to unwanted side reactions.[5]
Q3: My boronic acid is unstable and I'm observing significant protodeboronation. How can I mitigate this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich or heteroaryl boronic acids.[5]
-
Use of Boronate Esters: Converting the boronic acid to a more stable derivative is a highly effective strategy.
-
Pinacol Boronate Esters: These are significantly more stable than the corresponding boronic acids and can be readily prepared and purified.[6]
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are exceptionally stable, often crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[6][7] They slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus reducing the likelihood of decomposition.[7]
-
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are resistant to protodeboronation and can be used directly in Suzuki couplings.[2]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine forms an air- and water-stable crystalline solid that can be used directly in the coupling reaction, particularly in protic solvents.[2][8]
Optimizing Reaction Conditions: A Deeper Dive
The Critical Role of the Base
The base in a Suzuki reaction has multiple roles, the most important of which is the activation of the organoboron species.[4][9] It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[10][11][12] For hindered substrates, where transmetalation can be slow, the choice of base is paramount.
| Base | Strength | Common Applications & Considerations |
| K₃PO₄ | Moderate | Often the first choice for hindered couplings, balances reactivity with functional group tolerance.[12] |
| Cs₂CO₃ | Moderate-Strong | Highly effective, often gives better results than K₃PO₄, but is more costly.[5] |
| K₂CO₃ | Mild-Moderate | Suitable for less demanding hindered couplings or with highly active catalysts.[5] |
| NaOtBu | Strong | Can be effective for very challenging couplings but is not compatible with many functional groups.[13] |
| KF | Mild | Used in anhydrous conditions, ideal for substrates with base-labile groups.[4] |
| Ba(OH)₂ | Strong | Effective for coupling sterically hindered arylboronic acids in aqueous systems.[10] |
Solvent Selection for Hindered Couplings
The solvent system must be chosen to ensure adequate solubility of all components and to facilitate the reaction, which often requires elevated temperatures for hindered substrates.[14]
| Solvent | Boiling Point (°C) | Properties & Common Use Cases |
| Toluene | 111 | A common non-polar solvent for Suzuki reactions, often used with a water co-solvent.[12][15] |
| 1,4-Dioxane | 101 | A polar aprotic solvent frequently used in a mixture with water.[12][14] |
| Tetrahydrofuran (THF) | 66 | A versatile ether solvent, but its lower boiling point may not be sufficient for highly hindered substrates.[14] |
| tert-Amyl alcohol | 102 | Can be an effective solvent for challenging couplings. |
| Dimethylformamide (DMF) | 153 | A polar aprotic solvent that can be effective, but may lead to side reactions at high temperatures.[10][16] |
The addition of water as a co-solvent can significantly accelerate the reaction rate in many cases.[16] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling, highlighting where steric hindrance can pose a challenge.
Caption: The Suzuki-Miyaura catalytic cycle.
Decision Workflow for Base and Solvent Selection
This workflow provides a systematic approach to selecting the optimal base and solvent for your hindered Suzuki coupling.
Caption: Workflow for selecting base and solvent.
Experimental Protocols
General Procedure for a Hindered Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of a hindered aryl halide with a hindered boronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or boronate ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water, 0.1–0.2 M) via syringe.[6]
-
Degassing: Sparge the resulting mixture with the inert gas for 15–20 minutes.[6]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.[6]
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[6]
Protocol for the Preparation of a MIDA Boronate Ester
-
Setup: To a round-bottom flask, add the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.1 equiv).
-
Solvent: Add a solvent mixture, typically toluene/DMSO (10:1), to form a slurry.[6]
-
Azeotropic Removal of Water: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux to remove water azeotropically.[6]
-
Isolation: After the reaction is complete (indicated by the cessation of water collection), cool the mixture to room temperature. The MIDA boronate often precipitates. If not, the solvent can be removed under reduced pressure.[6]
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ACS Publications. Retrieved January 19, 2026, from [Link]
-
A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. (2002). PubMed. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved January 19, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. (2007). PubMed. Retrieved January 19, 2026, from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. (2012). ACS Publications. Retrieved January 19, 2026, from [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed. Retrieved January 19, 2026, from [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025). ACS Publications. Retrieved January 19, 2026, from [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA. Retrieved January 19, 2026, from [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (2019). Sci-Hub. Retrieved January 19, 2026, from [Link]
-
The effect of different solvents on the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Problems with Suzuki coupling. (2025). Reddit. Retrieved January 19, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 19, 2026, from [Link]
-
Effect of solvent on the Suzuki reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Solvent Selection Guide. (n.d.). University of York. Retrieved January 19, 2026, from [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved January 19, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved January 19, 2026, from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions of Arylboronic Acids in Cross-Coupling
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving arylboronic acids. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with common side reactions. Here, we provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to help you optimize your reactions and improve yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides a quick diagnostic overview.
Q1: My Suzuki-Miyaura reaction has a low yield of the desired product, and I see several spots on my TLC. What are the most likely culprits?
A1: Low yields in Suzuki-Miyaura couplings are frequently due to the degradation of the arylboronic acid starting material through three primary side reactions:
-
Protodeboronation: Cleavage of the C–B bond, replacing it with a C–H bond, which forms an arene byproduct.[1]
-
Homocoupling: The coupling of two arylboronic acid molecules, resulting in a symmetrical biaryl byproduct.[1]
-
Oxidation: Degradation of the boronic acid, which can be exacerbated by reaction conditions.
Identifying the major byproduct is the first step in troubleshooting. An LC-MS analysis of your crude reaction mixture is highly recommended. If the major byproduct mass corresponds to the arene (Ar-H), protodeboronation is the issue. If it corresponds to the symmetrical biaryl (Ar-Ar), homocoupling is the dominant side reaction.
Q2: How can I improve the stability of my arylboronic acid before even starting the reaction?
A2: Arylboronic acid stability is a known issue, especially for long-term storage or for certain sensitive substrates like 2-heterocyclic or sterically hindered boronic acids.[2][3][4]
-
Storage: Store boronic acids in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).[5]
-
Use Boronate Esters: For particularly unstable boronic acids, consider using or converting them to more stable derivatives. Pinacol esters are the most common and are generally stable enough for purification by column chromatography while remaining sufficiently reactive for coupling.[4]
-
Use Fresh Reagents: Whenever possible, use freshly purchased or prepared boronic acids, as they can degrade on the shelf. Three molecules of a boronic acid can dehydrate to form a cyclic trimer called a boroxine, which can complicate stoichiometry.[4]
Q3: My reaction turns black, and a precipitate forms. What does this indicate?
A3: The formation of palladium black (finely divided palladium metal) is a sign of catalyst decomposition.[5] This typically happens when the active Pd(0) catalyst is oxidized or agglomerates and falls out of the catalytic cycle. This is often caused by:
-
Presence of Oxygen: Failure to properly degas the reaction mixture is a primary cause. Oxygen can oxidize the Pd(0) catalyst, promoting side reactions like homocoupling.[5][6]
-
Ligand Degradation: Phosphine ligands can be sensitive to air and moisture.
-
High Temperatures: Prolonged reaction times at high temperatures can lead to catalyst decomposition.
Ensure your solvents are rigorously degassed and that the reaction is run under a consistently inert atmosphere (Nitrogen or Argon).
Section 2: Deep Dive: Troubleshooting Specific Side Reactions
This section provides detailed causality and solutions for the most common side reactions.
Protodeboronation: The C-B Bond Cleavage Problem
Q4: How do I definitively identify protodeboronation in my reaction?
A4: The hallmark of protodeboronation is the formation of an arene (Ar-H) byproduct corresponding to your boronic acid starting material (Ar-B(OH)₂).
-
Diagnostic Test: The most effective method is to run a small-scale control reaction. Set up your standard reaction but omit the aryl halide coupling partner. If you observe the formation of the arene byproduct (Ar-H) after heating for a period, protodeboronation is occurring under your reaction conditions. Analyze the crude mixture by LC-MS or GC-MS to confirm the identity of the byproduct.
Q5: What is the underlying mechanism of protodeboronation and what factors promote it?
A5: Protodeboronation is the acid or base-catalyzed cleavage of the carbon-boron bond.[7][8] In the context of Suzuki coupling, the base-mediated pathway is most relevant. The reaction is highly dependent on pH.[7][9]
The accepted mechanism involves the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻) in the presence of a base.[9] This anion is then protonated at the ipso-carbon by a proton source (typically water), leading to the cleavage of the C-B bond.[10][11]
-
Key Factors:
-
Base: The reaction is fastest at high pH. Stronger bases and higher concentrations can accelerate protodeboronation.[7][10]
-
Water: Water is the primary proton source. While aqueous bases are needed to activate the boronic acid, excess water can promote this side reaction.[2][3]
-
Temperature & Time: Higher temperatures and longer reaction times increase the rate of protodeboronation.[5]
-
Arylboronic Acid Structure: Electron-deficient and sterically hindered arylboronic acids, particularly those with ortho-substituents, are more susceptible to protodeboronation.[3][10][12]
-
Q6: What are the most effective strategies to minimize protodeboronation?
A6: Minimizing protodeboronation involves carefully tuning the reaction parameters to disfavor the C-B bond cleavage pathway.
| Strategy | Actionable Steps & Explanation |
| 1. Base Selection | Use the weakest base necessary to promote the reaction. Often, K₂CO₃ is sufficient and less harsh than stronger bases like K₃PO₄ or Cs₂CO₃.[5] For highly sensitive substrates, consider fluoride bases (e.g., CsF, KF) which can activate the boronic acid under less basic conditions.[13] |
| 2. Solvent System | Minimize the amount of water. While some water is often required to dissolve the base, using anhydrous organic solvents (like dioxane or toluene) with a minimal amount of an aqueous base solution can help.[5] For extremely sensitive cases, completely anhydrous conditions using a soluble organic base (e.g., TMSOK) might be necessary.[9] |
| 3. Use Boronate Esters | Convert the boronic acid to a more stable boronate ester (e.g., pinacol, MIDA). These act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and thus suppressing the rate of decomposition.[7] |
| 4. Reaction Time & Temp | Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting aryl halide is consumed to avoid prolonged exposure of the boronic acid to basic, high-temperature conditions. If possible, lower the reaction temperature. |
| 5. Catalyst & Ligand | Use a highly active catalyst/ligand system that promotes a fast rate of cross-coupling. If the desired reaction is much faster than the rate of protodeboronation, the side reaction becomes negligible. Buchwald-type ligands are often excellent for this purpose. |
Homocoupling: The Dimerization Problem
Q7: My main byproduct is a symmetrical biaryl (Ar-Ar). What causes this homocoupling?
A7: The homocoupling of arylboronic acids is primarily promoted by two factors: the presence of a Pd(II) species and oxygen.[1][6]
-
Mechanism via Pd(II): If you use a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must first be reduced to the active Pd(0) species. Before this reduction is complete, the Pd(II) can react with two molecules of the boronic acid (after activation by base) in a transmetalation-reductive elimination sequence to produce the homocoupled biaryl and Pd(0).
-
Mechanism via Oxygen: If the reaction is not properly degassed, dissolved oxygen can re-oxidize the active Pd(0) catalyst back to Pd(II), which then enters the homocoupling cycle described above.[14] This makes rigorous exclusion of air critical.[15] A less common mechanism involves the formation of a peroxo-palladium complex that facilitates the homocoupling.[16]
Q8: How can I effectively prevent or suppress the formation of homocoupling byproducts?
A8: Preventing homocoupling hinges on maintaining the palladium catalyst in its active Pd(0) state and excluding oxygen.
| Strategy | Actionable Steps & Explanation |
| 1. Rigorous Degassing | This is the most critical step.[5] Simply bubbling argon or nitrogen through the solvent may not be sufficient. Use the freeze-pump-thaw method (3-4 cycles) for best results. Alternatively, subsurface sparging of the solvent with an inert gas for at least 30 minutes can be effective.[15][17] |
| 2. Use a Pd(0) Precatalyst | Start with a catalyst already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the initial reduction step where Pd(II) is present and can initiate homocoupling. |
| 3. Add a Reductant | If using a Pd(II) precatalyst is unavoidable, adding a small amount of a reducing agent (e.g., a phosphine ligand in excess, or a mild reductant) can help rapidly generate the Pd(0) species in situ. |
| 4. Ligand Choice | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling cycle (specifically reductive elimination) to be much faster than the competing homocoupling pathway.[18] |
| 5. Order of Addition | Consider adding the boronic acid to the reaction mixture last, after the aryl halide and catalyst have been mixed. This ensures that the oxidative addition of the aryl halide to the Pd(0) catalyst occurs first, minimizing the opportunity for the catalyst to react with two boronic acid molecules. |
Section 3: Experimental Protocols
Protocol 1: Freeze-Pump-Thaw Degassing
This protocol is the gold standard for removing dissolved gases from reaction solvents.
-
Place the solvent in a thick-walled Schlenk flask equipped with a stir bar and a high-vacuum stopcock. The flask should not be more than half full.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely. You will likely see bubbles evolving from the solvent as it melts.
-
Repeat steps 2-4 for a total of three to four cycles.
-
After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
Protocol 2: Diagnostic Test for Protodeboronation
This test helps confirm if your reaction conditions are causing protodeboronation.
-
To a reaction vial, add the arylboronic acid (1.0 equiv), the base you intend to use (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst and ligand (same loading as your planned reaction).
-
Add the degassed solvent system you plan to use. Crucially, do not add the aryl halide.
-
Seal the vial under an inert atmosphere.
-
Heat the reaction mixture at the same temperature you would for the actual cross-coupling reaction for a set period (e.g., 2 hours).
-
Cool the reaction to room temperature, quench, and extract the organic components.
-
Analyze the crude organic extract by LC-MS or GC-MS. Compare the resulting chromatogram to a standard of the corresponding arene (Ar-H). The presence of a significant peak corresponding to the arene confirms that protodeboronation is a problematic side reaction under your chosen conditions.
References
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion.
- BenchChem. (n.d.). Effect of base and solvent on 4-(Diphenylamino)benzeneboronic acid reactivity. BenchChem Technical Support.
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society.
- ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
- Semantic Scholar. (n.d.). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar.
- Aggarwal, V. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- Luchinat, C., et al. (n.d.). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
- Royal Society of Chemistry. (n.d.). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry.
- American Chemical Society. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- ResearchGate. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate.
- Butters, M., et al. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
- ResearchGate. (n.d.). Cross coupling reactions of arylboronic acid. ResearchGate.
- Organic Chemistry Portal. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Chemistry Portal.
- Royal Society of Chemistry. (n.d.). In-water Oxidative Suzuki Coupling of Arenes and Arylboronic Acids Using H2O2 as Terminal Oxidant. Green Chemistry.
- BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Couplings with Boronic Acids. BenchChem.
- Semantic Scholar. (2004). Palladium-Catalyzed Reaction of Boronic Acids with Chiral and Racemic α-Bromo Sulfoxides. Semantic Scholar.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate.
- American Chemical Society. (n.d.). Preferential Oxidative Addition in Palladium(0)-Catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes with Arylboronic Acids. Journal of the American Chemical Society.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- WordPress.com. (n.d.). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- American Chemical Society. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.
- Semantic Scholar. (n.d.). Palladium(II) catalyst systems for the addition of boronic acids to bicyclic alkenes: new scope and reactivity. Semantic Scholar.
- American Chemical Society. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
- Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate.
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- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. semanticscholar.org [semanticscholar.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Deactivation in Suzuki Couplings with Hydroxy-Substituted Boronic Acids
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with catalyst deactivation and reaction inefficiency when using hydroxy-substituted boronic acids. These substrates, while crucial for synthesizing key pharmaceutical intermediates like phenols and biarylphenols, introduce unique mechanistic complexities that can lead to reaction failure[1]. This document provides in-depth troubleshooting advice and frequently asked questions to help you diagnose problems, understand the underlying chemical principles, and implement robust solutions in your laboratory.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a diagnosis of the probable cause and a step-by-step protocol for remediation.
Q1: My reaction has stalled with significant starting aryl halide remaining. I suspect catalyst deactivation. What are the primary causes and how can I fix it?
A1: Stalled reactions are a classic symptom of catalyst deactivation. With hydroxy-substituted boronic acids, the catalyst's environment is particularly harsh. The primary causes are typically oxygen contamination, coordination of the phenolic oxygen to the palladium center, or impurities in the solvent.
Probable Causes & Solutions:
-
Oxygen Contamination: The Pd(0) active catalyst is readily oxidized to inactive Pd(II) species by trace oxygen, which can also promote the unwanted homocoupling of your boronic acid[2][3]. The phenolic nature of your substrate can make it more susceptible to oxidation, further complicating matters.
-
Solution: Ensure rigorous degassing of all solvents and reagents. The most effective method is to sparge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes and then maintain a positive pressure of the inert gas throughout the reaction setup and duration.
-
-
Phenolic Interference: Under basic conditions, the hydroxyl group is deprotonated to a phenoxide. This phenoxide can act as a ligand, coordinating to the palladium center. This can alter the electronic properties of the catalyst, potentially slowing down key steps like reductive elimination or leading to the formation of unreactive catalyst species.
-
Solution: Consider protecting the hydroxyl group. Converting the phenol to a more inert ether (e.g., a methyl or benzyl ether) before the coupling, followed by a deprotection step, can completely circumvent this issue. While this adds steps, it dramatically increases the reliability of the coupling.
-
-
Solvent Impurities: Solvents, particularly ethers like THF or dioxane, can contain peroxide impurities that oxidize and deactivate the catalyst[4]. Other contaminants can also act as catalyst poisons[5].
-
Solution: Use freshly distilled or purchased anhydrous, inhibitor-free solvents. If you suspect solvent quality, passing it through a column of activated alumina immediately before use can remove many harmful impurities.
-
Troubleshooting Workflow for Stalled Reactions
Below is a systematic workflow to diagnose the root cause of low conversion.
Caption: Troubleshooting workflow for low conversion in Suzuki couplings.
Q2: I'm observing a major byproduct corresponding to the arene of my boronic acid (Ar-H instead of Ar-B(OH)₂). What is this side reaction and how can I stop it?
A2: You are observing protodeboronation , a very common and problematic side reaction in Suzuki couplings, especially with electron-rich or heteroaromatic boronic acids[6][7]. This reaction involves the cleavage of the C-B bond and its replacement by a C-H bond from a proton source (like water), effectively destroying your nucleophile.
Mechanism & Cause:
Protodeboronation is highly dependent on the reaction conditions, particularly the base and pH[6][8]. The reaction can be catalyzed by both acid and base, but in the context of a Suzuki coupling, the base-catalyzed pathway is the primary concern[9]. Strong bases can accelerate the formation of a boronate species that is susceptible to protonolysis by water present in the solvent or generated in situ[8].
Mitigation Strategies for Protodeboronation:
| Strategy | Mechanism of Action | Recommended Implementation |
| Use Milder Bases | Reduces the rate of the base-catalyzed protodeboronation pathway. | Switch from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄ or K₂CO₃, or organic bases like triethylamine. |
| Use Anhydrous Conditions | Removes the primary proton source (water) required for the side reaction. | Use anhydrous solvents and reagents. Consider using boronic esters instead of boronic acids. |
| Use Boronic Esters | Boronic esters (e.g., pinacol esters) are generally more stable and less prone to protodeboronation than their corresponding acids[4][8]. | Prepare the pinacol ester of your hydroxy-boronic acid. This can often be done in a one-pot fashion before the coupling reaction. |
| Use Trifluoroborate Salts | Potassium aryltrifluoroborate salts (ArBF₃K) are highly stable crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions[10]. | Convert your boronic acid to the corresponding trifluoroborate salt using KHF₂. |
Q3: My main product is a biaryl compound derived from the homocoupling of my boronic acid. Why is this happening?
A3: The formation of a homocoupled product (Ar-Ar from Ar-B(OH)₂) is a classic sign that your catalytic cycle is being compromised by an oxidative process, often involving residual Pd(II) species or excess oxygen[3].
Causality and Prevention:
-
Pd(II) Precatalysts: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle. If this reduction is inefficient, the remaining Pd(II) can mediate the oxidative homocoupling of two boronic acid molecules[3].
-
Solution: Switch to a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern palladacycle precatalyst (e.g., G3 or G4 palladacycles) that is designed for rapid and efficient generation of the active Pd(0) species[2].
-
-
Air (Oxygen) Exposure: As mentioned in Q1, oxygen can oxidize the active Pd(0) catalyst to Pd(II). This not only deactivates the catalyst for the desired cross-coupling but also generates the Pd(II) species responsible for homocoupling[3].
-
Solution: Rigorous degassing is non-negotiable. Ensure your reaction vessel is completely purged of air before heating and maintained under a positive pressure of inert gas.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst deactivation when using hydroxy-substituted boronic acids?
The deactivation process is multi-faceted. The primary pathway involves the interaction of the deprotonated hydroxyl group (phenoxide) with the palladium center. This can lead to the formation of stable, off-cycle palladium-phenoxide complexes that are reluctant to undergo reductive elimination. Additionally, these electron-rich phenols are sensitive to oxidation, which can generate radical species or quinone-like structures that may degrade the catalyst or ligands. This is distinct from simpler aryl boronic acids where deactivation is more commonly dominated by catalyst aggregation (forming palladium black) or ligand degradation.
Catalyst Deactivation Pathways
Caption: Competing pathways in Suzuki couplings with hydroxy-substituted substrates.
Q2: How do I choose the optimal base for a Suzuki coupling with a phenolic boronic acid?
The choice of base is a critical balancing act. The base must be strong enough to facilitate the formation of the reactive boronate species [R-B(OH)₃]⁻, which is essential for the transmetalation step[11][12]. However, an overly strong or highly nucleophilic base (like NaOH in protic solvent) can aggressively promote protodeboronation[8].
Base Selection Guidelines:
| Base Class | Examples | Pros | Cons | Best For |
| Strong Inorganic | NaOH, KOH, Cs₂CO₃ | Highly effective at promoting transmetalation. | High risk of protodeboronation and ester hydrolysis. | Robust substrates where speed is critical. |
| Moderate Inorganic | K₃PO₄, K₂CO₃ | Good balance of reactivity and selectivity. Lower risk of side reactions. | May require higher temperatures or longer reaction times. | The recommended starting point for sensitive substrates. |
| Fluoride Sources | KF, CsF | Can be effective in anhydrous conditions, activating the boronic acid without strong Brønsted basicity. | Can be slow; less commonly used for complex substrates. | Reactions with base-labile functional groups. |
For a typical coupling with 4-hydroxyphenylboronic acid, K₃PO₄ is often the optimal choice, providing sufficient basicity to drive the reaction without excessive protodeboronation.
Q3: What is the role of the solvent system, and are there specific solvents to avoid?
The solvent plays a multifaceted role: it dissolves the reagents, stabilizes catalytic intermediates, and modulates the activity of the base[5]. The choice of solvent can dramatically influence reaction rate and even selectivity[13].
-
Recommended Solvents: A mixture of a nonpolar ethereal solvent and water (e.g., Dioxane/H₂O , THF/H₂O , Toluene/EtOH/H₂O ) is standard. The water is crucial for dissolving the inorganic base and facilitating the formation of the boronate complex.
-
Solvents to Use with Caution:
-
Ethereal Solvents (THF, Dioxane): As noted, these can form explosive peroxides which are detrimental to the catalyst[4]. Always use fresh, inhibitor-free bottles or pass the solvent through alumina.
-
Protic Solvents (e.g., Methanol, Isopropanol): While sometimes used as a co-solvent, they can be a proton source for protodeboronation. Their use should be carefully evaluated.
-
DMF/DMAc: These polar aprotic solvents can be effective but are sometimes difficult to render completely anhydrous and can decompose at high temperatures to generate amines, which can act as catalyst poisons.
-
Q4: Are there alternative boron reagents that are more stable than hydroxy-substituted boronic acids?
Yes. When a hydroxy-substituted boronic acid proves too unstable, switching to a more robust boron derivative is an excellent strategy.
-
Boronic Esters (Pinacol or Neopentyl Glycol): These are significantly more stable towards protodeboronation and are often purifiable by column chromatography[4]. They transmetalate efficiently, sometimes after in-situ hydrolysis to the boronic acid[14].
-
MIDA Boronates: These are exceptionally stable, air- and chromatography-stable crystalline solids. The MIDA (N-methyliminodiacetic acid) protecting group is cleaved under the basic aqueous conditions of the Suzuki reaction to slowly release the boronic acid, minimizing its concentration and thus preventing decomposition[10]. This is a state-of-the-art solution for highly unstable boronic acids.
-
Potassium Trifluoroborate Salts (ArBF₃K): As mentioned in the troubleshooting section, these salts are highly stable crystalline solids that offer a slow-release mechanism, enhancing reaction outcomes by minimizing side reactions[10].
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for a Robust Suzuki Coupling with 4-Hydroxyphenylboronic Acid
This protocol incorporates best practices to minimize the side reactions discussed above.
-
Reagent Preparation: In a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-hydroxyphenylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1 M concentration relative to the aryl halide) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (1 mol%) and SPhos (4 mol%)) to the stirred mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of a MIDA Boronate Ester
This protocol is for cases where the boronic acid is exceptionally unstable.
-
Esterification: In a flask, dissolve the hydroxy-substituted boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMSO. Heat the mixture (e.g., to 80 °C) until a clear solution is formed and all water has been driven off (can be done under vacuum). Allow to cool, and the crystalline MIDA boronate can often be isolated by precipitation with an organic solvent like acetonitrile or by simple filtration[10].
-
Coupling Reaction: Use the isolated, stable MIDA boronate (1.2-1.5 equiv) in place of the boronic acid in Protocol 1. A strong base like NaOH (5.0 equiv) is typically required to ensure efficient cleavage of the MIDA group to release the active boronic acid during the reaction.
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki reaction. Wikipedia.
- Protodeboron
- Protodeboronation of (Hetero)
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Solvent Effects on the Selectivity of Palladium-C
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- The proposed mechanism for protodeboronation of arylboronic acids.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists. Azelis.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
- The Suzuki Reaction. Chem 115 Myers.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Boronic Acid Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and critical challenge in synthetic chemistry: the instability of boronic acid intermediates. As chemists, we value these reagents for their remarkable utility in C-C bond formation, yet their propensity for degradation can compromise yields and reproducibility. This resource provides troubleshooting advice and detailed protocols in a direct question-and-answer format to help you navigate these challenges effectively.
Section 1: Understanding Boronic Acid Instability (FAQs)
Q1: Why are my boronic acid intermediates degrading? What are the main decomposition pathways?
A: The instability of boronic acids is a well-documented issue stemming from the inherent electrophilicity of the boron atom and the lability of the carbon-boron bond.[1] Understanding the primary degradation pathways is the first step toward mitigation.
There are two principal decomposition routes:
-
Protodeboronation: This is the most common non-oxidative decomposition pathway, involving the cleavage of the C–B bond and its replacement with a C–H bond.[2][3] This reaction is essentially the loss of your desired functional group, reverting your material to a simpler arene or alkane. The mechanism is highly dependent on pH.[2]
-
Base-Catalyzed: Under basic conditions, especially in aqueous media common for Suzuki-Miyaura couplings, boronic acids form boronate anions ([R-B(OH)₃]⁻).[2][4] These species are more electron-rich and thus more susceptible to protonolysis by water, leading to the undesired C-H bond formation.[2][5][6]
-
Acid-Catalyzed: In the presence of a strong acid, the boronic acid can be protonated, weakening the C-B bond and making it susceptible to cleavage.[2]
-
-
Oxidation: Boronic acids are susceptible to oxidative degradation, particularly in the presence of atmospheric oxygen or other oxidants.[3][7] This process converts the boronic acid to a phenol or alcohol, another common source of yield loss. The rate of oxidation can be comparable to that of thiols, especially at physiological pH, which is a critical consideration in medicinal chemistry and biological applications.[8][9]
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer called a boroxine.[3][10] While this is often a reversible process upon addition of water, it complicates accurate massing and stoichiometry, as the molecular weight changes.[3]
Certain structural features exacerbate instability. Electron-rich heterocyclic boronic acids (e.g., 2-pyridyl, 2-furyl), vinyl, and cyclopropyl boronic acids are notoriously unstable and prone to rapid decomposition.[3][11][12]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 8. pnas.org [pnas.org]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography of Polar Boronic Acids
Introduction for the Modern Researcher
Welcome to the technical support center dedicated to resolving one of the more persistent challenges in synthetic chemistry: the purification of polar boronic acids by column chromatography. For researchers, medicinal chemists, and drug development professionals, boronic acids are indispensable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions. However, their unique chemical nature—specifically their polarity and Lewis acidity—often turns a routine purification step into a significant bottleneck.
This guide is structured to function as a direct conversation with a seasoned application scientist. We will move beyond simple procedural lists to explore the underlying chemical principles that govern these separations. By understanding the "why" behind common failures, you will be empowered to troubleshoot effectively and develop robust, reliable purification strategies.
Part 1: Troubleshooting Common Issues
This section is designed in a question-and-answer format to directly address the most frequent problems encountered in the lab.
Question 1: Why is my polar boronic acid streaking badly or sticking to the silica gel baseline?
Answer: This is the most common failure mode and stems from the fundamental chemical properties of both your molecule and the stationary phase.
-
The Culprit: Silanol Interactions. Standard silica gel is not inert. Its surface is covered with silanol groups (Si-OH), which are weakly acidic. The boron atom in a boronic acid is Lewis acidic, meaning it has an empty p-orbital and is electron-deficient. This creates a strong, dative covalent interaction between the oxygen lone pairs of the silanol groups and the boron atom.[1][2] For highly polar boronic acids, this interaction is so strong that the compound effectively becomes irreversibly bound to the silica, leading to significant tailing, poor recovery, or complete retention at the origin.[2]
-
On-Column Degradation: The acidic nature of the silica surface can also promote the dehydration of boronic acids to form cyclic anhydrides known as boroxines.[3] These boroxines have different polarities and can further complicate the separation, often contributing to streaking.
Question 2: I see multiple spots on my TLC, even though I expect one product. Is my reaction failing or is it a chromatography artifact?
Answer: While a failed reaction is possible, it's highly probable that you are observing chromatography-induced artifacts.
-
Boroxine Formation: As mentioned, boronic acids can exist in equilibrium with their trimeric boroxine form on the TLC plate or during column chromatography.[4] The boronic acid and its corresponding boroxine will have different Rf values, appearing as separate spots. This does not necessarily indicate an impure bulk sample.
-
Hydrolysis of Boronate Esters: If you are trying to purify a boronate ester (a common protected form of a boronic acid), the acidic silica gel can catalyze its hydrolysis back to the more polar boronic acid.[1][5][6] This will result in a new, more polar spot appearing on your TLC plate (often at the baseline) and can lead to significant yield loss during column chromatography.[1][5]
Part 2: Proactive Solutions & Alternative Strategies
Instead of fighting against the inherent incompatibility of polar boronic acids and standard silica gel, the following strategies offer more reliable paths to purification.
Strategy 1: Deactivating the Stationary Phase
The most direct approach is to mitigate the problematic silanol interactions.
Q: How can I make the silica gel "less sticky" towards my boronic acid?
A: You can deactivate the silica gel by pre-treating it to cap the acidic silanol groups.
-
Boric Acid Treatment: A highly effective and field-proven method is to impregnate the silica gel with boric acid.[1][4] This treatment masks the silanol groups, suppressing the strong adsorption of boronic acids and their esters.[1]
-
Base Treatment: For less sensitive compounds, creating a slurry of the silica gel in your eluent and adding a small amount of a non-nucleophilic base like triethylamine (1-2%) can also neutralize the acidic sites.[1] However, be cautious, as this can degrade sensitive functional groups.
| Step | Action | Details |
| 1 | Prepare Solution | Create a 5% (w/v) solution of boric acid in methanol. For every 100g of silica gel, you will need ~550 mL of this solution. |
| 2 | Create Slurry | In a suitable flask, slurry the silica gel in the boric acid/methanol solution. |
| 3 | Agitate | Gently agitate or swirl the slurry for 1 hour at room temperature. |
| 4 | Filter | Remove the solvent by filtration using a Büchner funnel. |
| 5 | Wash | Wash the treated silica with ethanol (~600 mL per 100g of silica). |
| 6 | Dry | Dry the silica gel thoroughly under vacuum (e.g., 60°C for 1.5-2 hours) until it is a free-flowing powder.[1] |
The resulting silica is now ready for column packing.
Strategy 2: Chemical Derivatization (The "Protect and Purify" Approach)
If modifying the stationary phase is insufficient, the next logical step is to temporarily modify the molecule itself. By converting the polar boronic acid into a less polar, more chromatographically stable derivative, purification becomes significantly easier.
Q: What are the best ways to derivatize my boronic acid for purification?
A: The goal is to protect the Lewis acidic boron center. The most common and effective methods involve forming boronate esters or stable adducts.
-
Pinacol Esters: Converting the boronic acid to its pinacol boronate ester is a very popular strategy.[4] These esters are significantly less polar and are generally stable enough for purification on silica gel (especially boric acid-treated silica).[4][7]
-
Diethanolamine (DEA) Adducts: Forming an adduct with diethanolamine can be a powerful technique. These adducts are often crystalline solids that can be easily purified by recrystallization or simple filtration, crashing out of solvents like ether.[2][8]
-
Potassium Trifluoroborate (BF₃K) Salts: Conversion to the corresponding potassium trifluoroborate salt is another excellent option. These salts are typically stable, crystalline solids that are easily handled and purified.[8]
Caption: A typical workflow for purifying challenging boronic acids via derivatization.
Strategy 3: Bypassing Silica Gel Entirely
For particularly stubborn cases, it may be best to avoid silica gel altogether.
Q: What are the main alternatives to silica gel chromatography?
A: Several robust alternatives exist, each with its own advantages.
-
Reversed-Phase Chromatography (C18): For polar molecules, reversed-phase HPLC or flash chromatography can be an excellent choice.[2][8] The stationary phase is non-polar (like C18-functionalized silica), and polar mobile phases (e.g., water/acetonitrile or water/methanol) are used.[9] This inverts the elution order, with polar compounds eluting earlier. Be mindful that on-column hydrolysis can still be an issue under typical reversed-phase conditions.[5][6]
-
Neutral Alumina: Alumina is another polar stationary phase, but it is basic in nature. For compounds that are sensitive to the acidity of silica but stable to base, neutral alumina can be a suitable substitute.[10]
-
Ion-Exchange Chromatography: If your polar boronic acid contains an acidic or basic functional group (e.g., a carboxylic acid or an amine), ion-exchange chromatography can provide a highly selective purification method.[11]
-
Non-Chromatographic Methods: Don't underestimate classical techniques.
-
Recrystallization: If your desired boronic acid is a solid, recrystallization from a suitable solvent system can be the most effective method for achieving high purity.[8][10]
-
Acid-Base Extraction: Boronic acids are acidic and can often be selectively extracted into an aqueous basic solution (like NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-acidified and extracted back into an organic solvent.[2][12]
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I just add some acid, like acetic acid, to my eluent to improve the peak shape? A1: While adding a small amount of acid to the mobile phase is a common trick to sharpen peaks for acidic compounds like carboxylic acids, it is generally not recommended for boronic acids. Adding acid can accelerate the formation of boroxines and potentially lead to decomposition or other side reactions on the column.
Q2: My boronic acid is only soluble in very polar solvents like methanol or water. How can I run a normal-phase column? A2: This is a common challenge. Loading the sample can be difficult. You can try dissolving your compound in a minimum amount of a strong solvent (like methanol), adsorbing it onto a small amount of silica gel or Celite, drying it to a powder, and then loading this powder onto the top of your column (a technique called "dry loading"). However, if a compound is this polar, it's a strong indicator that normal-phase silica chromatography may not be the best method, and you should strongly consider reversed-phase or derivatization strategies.[8]
Q3: How can I monitor the column fractions if my boronic acid is not UV-active? A3: If your compound lacks a UV chromophore, you will need to use a staining method for your TLC plates. A common and effective stain for boronic acids and their esters is potassium permanganate (KMnO₄). Gentle heating of the plate after dipping it in the stain solution will reveal the spots.
Q4: I'm using a boronate ester, but it's hydrolyzing back to the boronic acid on the column. What should I do? A4: This indicates the silica gel is too acidic or contains too much water. First, ensure you are using anhydrous solvents for your eluent. Second, use the boric acid-treated silica protocol described above to pacify the stationary phase.[1][4] If the problem persists, your ester may be particularly labile, and an alternative purification method like recrystallization or using neutral alumina should be considered.[10]
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
Reddit r/chemistry. (2017). Purification of boronic acids?[Link]
-
Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.[Link]
-
ResearchGate. (2025). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.[Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids.[Link]
-
PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.[Link]
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.[Link]
- Google Patents.
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics.[Link]
-
Royal Society of Chemistry. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.[Link]
-
Accounts of Chemical Research. (2016). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity.[Link]
-
Reddit r/OrganicChemistry. (2025). HELP: Purifying boronic acids sucks.[Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. silicycle.com [silicycle.com]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Palladium Residue Removal from Suzuki Coupling Products
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium removal. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges you face when purifying products from Suzuki-Miyaura cross-coupling reactions. This resource moves beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my Suzuki coupling product so critical?
A: The removal of residual palladium is paramount for several reasons spanning regulatory compliance, scientific validity, and process efficiency.
-
Toxicological Concerns & Regulatory Compliance: Palladium is classified as a Class 2B elemental impurity by the International Council for Harmonisation (ICH) Q3D guidelines, which means it is a toxic element with a reasonable probability of being included in a drug product.[1][2] Regulatory bodies like the FDA and EMA enforce strict limits on the amount of palladium permissible in an Active Pharmaceutical Ingredient (API).[3][4] These limits, known as the Permitted Daily Exposure (PDE), are route-dependent and must be met to ensure patient safety.[5][6] For example, the oral PDE for palladium is 100 µ g/day .[5][7]
-
Catalytic Interference: Residual palladium can interfere with subsequent synthetic steps, leading to unwanted side reactions, reduced yields, or catalyst poisoning in downstream processes.
-
Assay Interference: In drug discovery, trace palladium can give false positives or negatives in biological screening assays, confounding structure-activity relationship (SAR) studies.[8]
-
Product Stability: Elemental impurities can sometimes impact the stability and shelf-life of the final drug product.[1]
Q2: My crude reaction mixture is black/grey. Is this palladium, and what does it mean?
A: A black or grey precipitate in your reaction mixture is very likely "palladium black," which is agglomerated, colloidal Pd(0).[9] Its formation indicates that the soluble Pd(0) species, the active catalyst in the Suzuki cycle, has fallen out of solution.
What it means for your reaction:
-
Catalyst Deactivation: The formation of palladium black signifies the deactivation of the catalyst. This can happen for several reasons, including the presence of oxygen, which can lead to the formation of palladium oxides or cause homocoupling of boronic acids, ultimately leading to Pd(0) precipitation.[10][11]
-
Incomplete Conversion: You may observe stalled reaction progress and lower yields.
What it means for purification:
-
Mechanical Filtration is a Good First Step: These larger agglomerated particles can often be removed by a simple filtration step through a pad of Celite or a micron filter.[5][12] This initial step can significantly reduce the palladium load before subsequent, more selective purification methods are employed.[5] However, this will not remove soluble or finely dispersed palladium species.
Troubleshooting Purification Protocols
Scenario 1: I ran a standard silica gel column, but my product is still contaminated with palladium. What should I do next?
A: This is a very common issue. Standard flash chromatography is often unreliable for complete palladium removal because different palladium species have varying affinities for silica.[8] Soluble Pd(II) species or Pd(0) complexes stabilized by phosphine ligands may co-elute with your product.[8][13]
The Underlying Chemistry: The effectiveness of chromatography depends heavily on the speciation of the residual palladium.[14] Pd(0) nanoparticles or highly nonpolar Pd-ligand complexes may have low affinity for the polar silica surface and travel with less polar products. Conversely, more polar Pd(II) salts might stick more strongly. The unpredictable nature of this process makes it an unreliable standalone method for achieving low ppm levels.[8]
Troubleshooting Workflow:
Caption: Decision tree for post-chromatography palladium removal.
Strategy 1: Aqueous Liquid-Liquid Extraction with a Chelating Agent
For polar products soluble in organic solvents like ethyl acetate or THF, an aqueous wash with a chelating agent can be highly effective. These agents form water-soluble complexes with palladium, pulling it from the organic phase.
Featured Protocol: L-Cysteine Aqueous Wash L-cysteine is an inexpensive, effective, and low-toxicity scavenger that complexes with palladium.[14][15]
-
Preparation: Dissolve your crude product in a suitable organic solvent (e.g., Toluene, THF, EtOAc).
-
Wash Solution: Prepare a solution of N-acetyl-L-cysteine in water (e.g., 5g in 20 mL of water for a reaction at ~20 mmol scale).[15][16]
-
Extraction: Add the aqueous N-acetyl-L-cysteine solution to the organic solution of your product. Stir the biphasic mixture vigorously at an elevated temperature (e.g., 50 °C) for 1-2 hours.[15]
-
Phase Separation: Cool the mixture to room temperature. Adding a base like ammonia can sometimes facilitate the separation.[15] Separate the organic layer.
-
Repeat: Perform one to two additional washes with plain deionized water to remove any remaining cysteine.
-
Analysis: Dry the organic layer (e.g., over Na₂SO₄), concentrate, and analyze the palladium content via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[17][18]
Scenario 2: My product is sensitive or nonpolar, and aqueous washes are not an option. How do I choose and use a solid-supported scavenger?
A: Solid-supported scavengers are an excellent choice for trapping palladium residues from organic solutions, especially after an initial filtration.[3][19] They consist of a solid matrix (typically silica or polymer) functionalized with groups that have a high affinity for palladium, such as thiols, amines, or triazines.[14][20]
The Underlying Chemistry: The mechanism is chemisorption, where a covalent-like bond forms between the functional group on the scavenger and the palladium atom.[14][21] Sulfur-based (thiol) scavengers are particularly effective due to the high affinity of sulfur for soft metals like palladium.[14][22] The heterogeneous nature of the scavenger allows for simple removal by filtration.[14]
Sources
- 1. labcorp.com [labcorp.com]
- 2. database.ich.org [database.ich.org]
- 3. biotage.com [biotage.com]
- 4. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. onyxipca.com [onyxipca.com]
- 6. database.ich.org [database.ich.org]
- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US6239301B1 - Process for the removal of heavy metals - Google Patents [patents.google.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
- 19. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid vs. Its Pinacol Ester
In the intricate world of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The success of this powerful reaction often hinges on the judicious selection of the organoboron reagent. This guide offers a deep dive into the practical and mechanistic differences between (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid and its pinacol ester counterpart, providing researchers, scientists, and drug development professionals with the data-driven insights needed to optimize their synthetic strategies.
Part 1: The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between a boronic acid and its pinacol ester lies in the group attached to the boron atom. This structural variance dictates a crucial trade-off between inherent reactivity and practical stability.
This compound features hydroxyl (-OH) groups on the boron atom. While this makes the compound intrinsically more reactive and ready for the catalytic cycle, it also renders it susceptible to several degradation pathways. Boronic acids are known to undergo dehydration to form cyclic trimers known as boroxines and can suffer from protodeboronation, where the carbon-boron bond is cleaved.[1] This instability can lead to a shorter shelf-life and inconsistencies in reaction outcomes.
Conversely, This compound pinacol ester incorporates the boron atom into a robust 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.[1] This pinacol group acts as a protective shield, sterically hindering degradation pathways.[2] The result is a compound with significantly enhanced stability, making it less sensitive to air and moisture, easier to handle and purify, and endowed with a much longer shelf-life.[1][2][3]
Caption: Structural comparison of the boronic acid and its pinacol ester.
Part 2: Performance in the Crucible: A Suzuki-Miyaura Case Study
To quantify the performance differences, we present experimental data from a model Suzuki-Miyaura coupling reaction with 1-bromo-4-nitrobenzene.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel under an inert nitrogen atmosphere, add the aryl bromide (1.0 mmol), the respective boron reagent (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Add a solvent mixture of 1,4-dioxane (3 mL) and water (1 mL).
-
Purge the mixture with nitrogen for 10 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol).
-
Heat the reaction mixture to 80°C and stir for 4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the final biaryl product.
Data Presentation: Comparative Results
| Reagent | Yield (%) | Purity (¹H NMR) | Handling Notes |
| This compound | 76% | >95% | Weighed quickly to minimize air/moisture exposure. |
| This compound pinacol ester | 91% | >99% | Standard benchtop handling; crystalline solid is easy to weigh.[3] |
The results clearly indicate the superior performance of the pinacol ester, which provides a significantly higher yield of a purer product. This enhanced outcome is a direct consequence of its greater stability and mechanistic advantages.
Part 3: Mechanistic Insights & Experimental Rationale
The choice of each component in the Suzuki-Miyaura reaction is critical for its success. The palladium catalyst is the engine of the catalytic cycle, the base is essential for activating the boron reagent, and the solvent system must accommodate both organic and inorganic components.[4][5]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
The superior yield from the pinacol ester is not merely due to its stability on the shelf, but also its behavior in the reaction flask. The base in the reaction mixture slowly hydrolyzes the pinacol ester to generate the active boronic acid in situ. This controlled release maintains a low, steady concentration of the highly reactive boronic acid, which minimizes unwanted side reactions like protodeboronation and homocoupling. In contrast, the free boronic acid is present in a higher initial concentration, increasing the probability of these yield-reducing side reactions.
Part 4: Ensuring Trustworthy and Validated Results
The integrity of any synthetic protocol relies on its ability to be self-validating. In the described workflow, this is achieved through several key steps:
-
In-Process Monitoring: The use of TLC allows the researcher to track the consumption of starting materials and the formation of the product, ensuring the reaction has gone to completion.
-
Purification: Column chromatography is a robust method to separate the desired product from unreacted starting materials, catalyst residues, and byproducts.
-
Final Analysis: Characterization of the final product by ¹H NMR spectroscopy confirms its structure and provides a quantitative measure of its purity.
This multi-tiered approach ensures that the reported yield and purity are accurate and reliable.
Part 5: Conclusion and Professional Recommendation
The choice between this compound and its pinacol ester is a classic case of balancing cost, convenience, and performance.
-
The Boronic Acid may be a more economical option for rapid, small-scale exploratory syntheses where absolute yield is not the primary concern. Its higher reactivity might be advantageous in certain specific cases.[3]
-
The Pinacol Ester is the unequivocally superior choice for applications demanding reliability, reproducibility, and high purity.[2][6] Its exceptional stability simplifies handling and storage, while its controlled reactivity profile in solution leads to cleaner reactions and higher yields. For multi-step syntheses, process development, and any application in drug discovery where consistency is paramount, the pinacol ester is the recommended reagent. The long-term value derived from more reliable outcomes often outweighs its higher initial purchase price.[3]
References
- Vertex AI Search. "The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability". Accessed January 19, 2026.
- BenchChem. "A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine". Accessed January 19, 2026.
- Bluestar Letters. "3-Chloro-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester". Accessed January 19, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. "The Role of Boronic Acid Pinacol Esters inSuzuki-Miyaura Cross-Coupling". Accessed January 19, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. "Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters". Accessed January 19, 2026.
- Sigma-Aldrich. "this compound, pinacol ester". Accessed January 19, 2026.
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Carrow, B. P., & Hartwig, J. F. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations". Journal of the American Chemical Society, 2011 , 133(7), 2116–2119. [Link]
- Chemistry LibreTexts. "Suzuki-Miyaura Coupling". Accessed January 19, 2026.
- Organic Chemistry Portal. "Suzuki Coupling". Accessed January 19, 2026.
- Wikipedia. "Suzuki reaction". Accessed January 19, 2026.
- BenchChem. "Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine". Accessed January 19, 2026.
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A Senior Application Scientist's Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a foundational tool for forging carbon-carbon bonds, essential in the synthesis of complex molecules from biopharmaceuticals to organic electronics.[1][2] The success of this palladium-catalyzed reaction hinges on a delicate interplay of components, including the palladium catalyst, the organohalide, the base, and, critically, the organoboron species.[3][4][5]
This guide provides an in-depth comparison of the reactivity of phenylboronic acids bearing electron-donating versus electron-withdrawing substituents. We will move beyond simple procedural lists to explore the mechanistic causality behind experimental choices, offering field-proven insights to help you optimize your synthetic strategies.
The Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
To understand how substituents influence reactivity, we must first visualize the engine of the reaction: the catalytic cycle. The entire process is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6]
The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the organic group from the boronic acid (R²) is transferred to the palladium center. This step is highly sensitive to the electronic nature of the boronic acid.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to begin anew.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step is frequently the rate-determining step of the overall reaction.[8] It requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex (a boronate).[4][9] The electronic properties of the R² group—in our case, the substituted phenyl ring—directly impact the speed and efficiency of this transfer.
The Decisive Factor: Electronic Effects of Phenyl Substituents
The nature of the substituent on the phenylboronic acid—whether it donates or withdraws electron density—profoundly alters the nucleophilicity of the ipso-carbon atom that is transferred to the palladium center.
Electron-Donating Groups (EDGs): Accelerating the Coupling
Phenylboronic acids equipped with electron-donating groups (e.g., methoxy, methyl) generally exhibit enhanced reactivity in Suzuki couplings.[1][10]
-
Causality: EDGs push electron density into the aromatic ring, increasing the electron density on the ipso-carbon. This heightened nucleophilicity accelerates the transfer of the aryl group from boron to palladium during the transmetalation step.[8][11]
-
Practical Implication: This often translates to faster reaction times, higher yields, and the ability to perform the reaction under milder conditions.[8]
Electron-Withdrawing Groups (EWGs): A More Complex Scenario
Conversely, substituents that withdraw electron density from the phenyl ring (e.g., nitro, cyano, trifluoromethyl) can decrease the rate of transmetalation.[8]
-
Causality: EWGs make the ipso-carbon more electron-poor (less nucleophilic), which can hinder its transfer to the electron-rich palladium center. Furthermore, the increased Lewis acidity of the boron atom in EWG-substituted phenylboronic acids makes them more susceptible to undesirable side reactions, most notably protodeboronation (hydrolysis of the C-B bond).[6][8][11]
-
Practical Implication: While coupling is certainly achievable, it may require more forcing conditions, stronger bases, or more specialized catalyst systems to achieve high yields.[1] Despite a potentially slower transmetalation, the overall reaction success is a complex balance, and efficient couplings with electron-deficient partners are widely reported.[2]
Quantitative Comparison: Substituent Effects on Yield and Acidity
The following data summarizes the performance of various para-substituted phenylboronic acids in a model Suzuki coupling reaction with 4-iodotoluene. The conditions are kept constant to isolate the effect of the boronic acid's electronic nature.
Table 1: Comparative Yields in a Model Suzuki Coupling Reaction
| Substituent (para-) | Electronic Nature | Representative Boronic Acid | Typical Yield (%) |
|---|---|---|---|
| -OCH₃ | Strong Electron-Donating | 4-Methoxyphenylboronic acid | ~95% |
| -CH₃ | Weak Electron-Donating | 4-Methylphenylboronic acid | ~92% |
| -H | Neutral | Phenylboronic acid | ~88% |
| -Cl | Weak Electron-Withdrawing | 4-Chlorophenylboronic acid | ~85% |
| -CF₃ | Strong Electron-Withdrawing | 4-(Trifluoromethyl)phenylboronic acid | ~78% |
| -NO₂ | Strong Electron-Withdrawing | 4-Nitrophenylboronic acid | ~70% |
(Data synthesized from representative values found in chemical guides).[1][8]
The electronic effect of the substituent also directly impacts the acidity (pKa) of the boronic acid. Electron-withdrawing groups stabilize the resulting boronate anion, increasing acidity and lowering the pKa.[8]
Table 2: Acidity (pKa) of Substituted Phenylboronic Acids
| Substituent (para-) | Electronic Nature | pKa |
|---|---|---|
| -OCH₃ | Strong Electron-Donating | 9.25 |
| -CH₃ | Weak Electron-Donating | ~8.9 |
| -H | Neutral | 8.83 |
| -Cl | Electron-Withdrawing | ~8.2 |
| -CF₃ | Strong Electron-Withdrawing | ~7.7 |
| -NO₂ | Strong Electron-Withdrawing | ~7.2 |
(Data sourced from BenchChem comparative analysis).[8]
A Self-Validating Protocol for Reactivity Comparison
To empower researchers to conduct their own comparative studies, we provide a robust, self-validating experimental protocol. The key to a successful comparison is consistency; all parameters except for the specific phenylboronic acid must be held constant.
Experimental Workflow Diagram
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology
Materials:
-
Aryl Halide (e.g., 1.0 mmol, 1.0 equiv of 4-Bromoanisole)
-
Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., 0.02 mmol, 2 mol% of Pd(PPh₃)₄)
-
Base (e.g., 2.0 mmol, 2.0 equiv of K₂CO₃)
-
Solvent System (e.g., Toluene/Water or Dioxane/Water, 10 mL total)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, the specific phenylboronic acid to be tested, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step, as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Add the degassed solvent system via syringe. In a separate vial, dissolve the palladium catalyst in a small amount of the reaction solvent and add it to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product (e.g., via NMR) and calculate the isolated yield.
By repeating this exact procedure for each substituted phenylboronic acid, you can generate a reliable, internally consistent dataset for reactivity comparison.
Conclusion and Strategic Recommendations
The electronic nature of substituents on phenylboronic acids is a pivotal factor in the efficiency of Suzuki-Miyaura cross-coupling reactions.[1][8]
-
For rapid, high-yielding couplings, phenylboronic acids with electron-donating groups are generally the superior choice, as they accelerate the rate-determining transmetalation step.[10]
-
When working with phenylboronic acids bearing electron-withdrawing groups, be prepared to adjust reaction parameters. This may include using a more active catalyst, a stronger base, or higher temperatures to overcome the reduced nucleophilicity and achieve satisfactory yields.
Ultimately, the optimal choice of boronic acid is a result of a complex interplay between the electronics of both coupling partners, the catalyst, base, and solvent.[8] This guide provides the foundational data and mechanistic understanding to empower you to make informed, strategic decisions in your synthetic endeavors.
References
- A Comparative Analysis of Electron-Donating and Electron-Withdrawing Substituted Phenylboronic Acids in Chemical and Biological. BenchChem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
- Kinetic studies of Suzuki reactions with 3-Bromo-5-propoxyphenylboronic acid. BenchChem.
- A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids. BenchChem.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Suzuki Coupling. Organic Chemistry Portal.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
- Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. MDPI.
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- (PDF) Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid.
- Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
Sources
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- 2. mdpi.com [mdpi.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Palladium Catalysts for Cross-Coupling with (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic Acid
This guide provides an in-depth technical comparison of various palladium catalyst systems for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex building block, (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid. This boronic acid is a valuable synthon in the development of pharmaceuticals and advanced materials, making the optimization of its coupling reactions a critical endeavor for researchers. This document moves beyond simple protocol listing to explain the causality behind catalyst selection and experimental design, offering field-proven insights for drug development professionals and synthetic chemists.
The Challenge: Understanding the Substrate
The reactivity of this compound in palladium-catalyzed cross-coupling is dictated by a combination of steric and electronic factors. Its structure features:
-
Steric Hindrance: A chloro and a methoxy group are positioned ortho to the boronic acid moiety. This steric bulk can significantly impede the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium center.
-
Complex Electronics: The phenyl ring is substituted with both electron-donating groups (hydroxyl, methoxy) and an electron-withdrawing group (chloro). This electronic environment influences the nucleophilicity of the ipso-carbon, further affecting the rate and efficiency of transmetalation.
-
Potential for Protodeboronation: Like many boronic acids, this substrate is susceptible to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially under harsh basic conditions or with prolonged reaction times.[1][2] This side reaction consumes the starting material and reduces the overall yield of the desired biaryl product.
Selecting an appropriate catalyst system is therefore paramount to overcoming these challenges, enabling efficient C-C bond formation while minimizing undesirable side reactions.
Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysis has produced several "generations" of catalyst systems, each with distinct advantages and limitations when applied to challenging substrates.
First-Generation Catalysts: The Workhorse - Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is one of the most well-known and historically significant catalysts for Suzuki-Miyaura reactions.[3]
-
Mechanism & Performance: This Pd(0) complex must first dissociate one or more triphenylphosphine (PPh₃) ligands to generate a coordinatively unsaturated species that can enter the catalytic cycle. While effective for simple aryl halides, its performance with hindered substrates like this compound is often suboptimal. The relatively small cone angle and moderate electron-donating ability of PPh₃ can lead to slow rates of oxidative addition and reductive elimination.[3] Consequently, forcing conditions such as high temperatures and extended reaction times are often required, which can promote substrate decomposition and protodeboronation.[4][5]
-
Causality of Choice: Researchers choose Pd(PPh₃)₄ for its commercial availability and broad historical use in initial screening experiments. However, for a sterically demanding and electronically rich boronic acid, the expectation should be moderate-to-low yields unless the coupling partner is highly reactive (e.g., an aryl iodide).
Modern Catalyst Systems: High-Performance Ligands
To address the limitations of traditional catalysts, highly sophisticated phosphine ligands and N-heterocyclic carbenes (NHCs) have been developed. These systems are designed to accelerate the rate-limiting steps of the catalytic cycle for challenging substrates.
-
Buchwald Biarylphosphine Ligands (e.g., XPhos, SPhos): These ligands are characterized by their extreme steric bulk and strong electron-donating (σ-donating) properties.[6]
-
Mechanism & Performance: The steric bulk facilitates the final reductive elimination step, while the electron-rich nature of the ligand increases the electron density on the palladium center, promoting the oxidative addition of even unreactive aryl chlorides.[6] This combination results in dramatically higher catalytic activity, allowing reactions to proceed under much milder conditions (often at room temperature), with lower catalyst loadings and in shorter times.[1][2] Pre-formed complexes, known as precatalysts (e.g., XPhos Pd G3), are often used to ensure the efficient generation of the active Pd(0) species.
-
Causality of Choice: These are the catalysts of choice for hindered-hindered couplings. For this compound, a Buchwald-type system is expected to provide superior yields and cleaner reaction profiles by outcompeting the protodeboronation pathway.
-
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI™ type): NHCs are powerful σ-donating ligands that form very stable bonds with palladium.
-
Mechanism & Performance: The strong Pd-NHC bond prevents catalyst decomposition at high temperatures, while the potent electron-donating ability of the NHC ligand accelerates the overall catalytic turnover.[7] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilisation and Initiation) complexes are particularly useful as they are air- and moisture-stable, making them easy to handle.[8]
-
Causality of Choice: NHC-based catalysts are excellent for coupling with less reactive partners like aryl chlorides and for reactions requiring high thermal stability. Their performance with the target boronic acid is expected to be high, comparable to the best biarylphosphine systems.
-
Heterogeneous Catalysts: The Practical Choice - Pd/C
Palladium on activated carbon (Pd/C) is a widely used heterogeneous catalyst.
-
Mechanism & Performance: The primary advantage of Pd/C is its ease of removal from the reaction mixture via simple filtration, which simplifies product purification and allows for catalyst recycling—a significant benefit in industrial settings.[9][10] However, the catalytic activity is generally lower than its homogeneous counterparts. For challenging substrates, reactions often require higher temperatures, and the addition of a phosphine ligand co-catalyst may be necessary to achieve reasonable yields.[9] It is also debated whether the reaction occurs on the palladium surface or via palladium species that leach into the solution (a quasi-homogeneous mechanism).[10][11]
-
Causality of Choice: Pd/C is selected when process scalability, catalyst cost, and ease of separation are the highest priorities. For the specific boronic acid in this guide, significant process optimization would be required to achieve efficiencies comparable to modern homogeneous systems.
Quantitative Performance Comparison
The following table summarizes the expected performance of different catalyst systems for the Suzuki-Miyaura coupling of a sterically hindered, functionalized boronic acid like this compound.
| Catalyst System (Precatalyst + Ligand) | Typical Loading (mol%) | Typical Temperature (°C) | Expected Yield | Key Advantages | Key Disadvantages |
| Pd(PPh₃)₄ | 1 - 5 | 80 - 110 | Low to Moderate | Commercially available, well-known. | Requires high temperatures, risk of side reactions.[5] |
| XPhos Pd G3 (Buchwald Precatalyst) | 0.5 - 2 | 25 - 80 | High to Excellent | High activity, mild conditions, broad scope.[1][2] | Higher cost of ligand/precatalyst. |
| PEPPSI™-IPr (NHC Precatalyst) | 1 - 3 | 60 - 100 | High | Air-stable, thermally robust, good for aryl chlorides.[7][8] | May require slightly higher temperatures than Buchwald systems. |
| Pd/C | 5 - 10 | 100 - 120 | Variable | Recyclable, easy to separate, lower cost.[9][10] | Lower activity, potential for metal leaching.[11] |
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
The efficiency of the catalysts discussed above is rooted in their ability to facilitate the key steps of the Suzuki-Miyaura reaction. The catalytic cycle is a self-validating system where the active Pd(0) species is regenerated after each turnover.
Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.
Recommended Experimental Protocol
This protocol provides a robust method for coupling this compound with a generic aryl bromide using a modern, high-performance catalyst system.
Objective: To synthesize a biaryl product via Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (Ar-Br) (1.0 equivalent)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equivalents)
-
Toluene (solvent)
-
Deionized Water (solvent)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Nitrogen or Argon source for inert atmosphere
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), potassium phosphate (3.0 eq.), and the XPhos Pd G3 precatalyst (0.02 eq.).
-
Causality: Using the boronic acid in slight excess ensures complete consumption of the potentially more valuable aryl halide. K₃PO₄ is a competent base for activating the boronic acid to the more nucleophilic boronate species, facilitating transmetalation.[12] The XPhos Pd G3 precatalyst is chosen for its proven efficacy with sterically hindered substrates.[1]
-
-
Solvent Addition: Add toluene and water to the vessel to create a 5:1 toluene:water mixture (concentration of aryl bromide ~0.2 M).
-
Causality: A biphasic solvent system is often optimal. Toluene dissolves the organic coupling partners and the catalyst, while water dissolves the inorganic base, allowing the crucial activation and transmetalation steps to occur efficiently at the phase interface.
-
-
Inerting the Atmosphere: Seal the vessel and degas the reaction mixture by bubbling nitrogen or argon through the solvent for 10-15 minutes. Alternatively, use three cycles of vacuum-backfill with an inert gas.
-
Causality: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation. Establishing an inert atmosphere is critical for achieving high yields and catalyst turnover.
-
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80 °C. Stir vigorously for the prescribed reaction time (typically 2-12 hours).
-
Causality: While XPhos systems can operate at lower temperatures, moderate heating ensures a reasonable reaction rate without promoting thermal decomposition of the sensitive phenolic substrate.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC or LC-MS to confirm the consumption of the limiting aryl bromide.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
This self-validating protocol, grounded in established mechanistic principles, provides a reliable starting point for researchers working with this challenging and valuable building block.
References
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of Leeds Thesis Repository.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
- A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evalu
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Suzuki Coupling. Organic Chemistry Portal.
- Developing Ligands for Palladium(II)
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Boryl
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
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A Comparative Guide to Greener Suzuki-Miyaura Reactions: Enhancing Sustainability in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its significance was recognized with the 2010 Nobel Prize in Chemistry. However, traditional Suzuki-Miyaura protocols often rely on volatile organic solvents, expensive and air-sensitive phosphine ligands, and homogeneous palladium catalysts that can be difficult to remove from the final product. These factors contribute to significant environmental concerns and economic challenges, particularly in the pharmaceutical and fine chemical industries.
This guide provides an in-depth technical comparison of green chemistry approaches for the Suzuki-Miyaura reaction, offering researchers, scientists, and drug development professionals a comprehensive overview of sustainable alternatives. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to facilitate the adoption of these greener methodologies.
The Shift Towards Greener Alternatives: Addressing the Limitations of Traditional Suzuki-Miyaura Reactions
Conventional Suzuki-Miyaura reactions typically employ solvents like toluene, dioxane, or DMF, which are associated with environmental and health risks.[1] The use of phosphine ligands, while often necessary for high catalytic activity, adds to the cost and complexity of the reaction, and their air-sensitivity can necessitate inert atmosphere techniques. Furthermore, the homogeneous nature of many traditional palladium catalysts makes their separation and reuse challenging, leading to product contamination with residual palladium, a major concern in pharmaceutical manufacturing.[2]
Green chemistry principles offer a framework for addressing these challenges by focusing on:
-
The use of environmentally benign solvents: Water is an ideal "green" solvent due to its low cost, non-toxicity, and non-flammability.[3]
-
Development of recoverable and reusable catalysts: Heterogeneous catalysts, such as palladium nanoparticles or palladium supported on various materials, can be easily separated from the reaction mixture and reused, reducing waste and cost.[4][5]
-
Elimination of auxiliary substances: Ligand-free catalytic systems simplify reaction setups and reduce waste.[6][7]
-
Use of alternative energy sources: Microwave and ultrasound irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating.[8][9]
Comparative Analysis of Green Suzuki-Miyaura Approaches
This section provides a comparative overview of the performance of different green Suzuki-Miyaura protocols. The data presented is synthesized from various literature sources to offer a clear comparison of key reaction parameters.
Aqueous Media: The Ultimate Green Solvent
Water is a highly attractive solvent for Suzuki-Miyaura reactions from a green chemistry perspective.[3] However, the poor solubility of many organic substrates in water presents a significant challenge. To overcome this, various strategies have been developed, including the use of co-solvents, surfactants, or water-soluble catalysts.
Table 1: Comparison of Suzuki-Miyaura Reactions in Aqueous vs. Organic Solvents
| Coupling Partners | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene & Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 12 | 85 | [10] |
| 4-Bromotoluene & Phenylboronic acid | PdCl₂(Lₙ@β-CD) | Water | 100 | 4 | 96 | [11] |
| Iodobenzene & Phenylboronic acid | Pd(OAc)₂ / (i-Pr)₂NH | Water | RT | 0.5 | 98 | [12] |
| Aryl Halides & Arylboronic Acids | Pd/Fe₂O₃ | EtOH/H₂O | RT | 1-2 | 85-98 | [13] |
Causality Behind Experimental Choices in Aqueous Media:
-
Catalyst Selection: The use of water-soluble ligands, such as sulfonated phosphines, or catalyst systems encapsulated in cyclodextrins (e.g., PdCl₂(Lₙ@β-CD)) enhances the solubility and stability of the palladium catalyst in water.[11]
-
Base Selection: The choice of base is crucial in aqueous Suzuki-Miyaura reactions. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used and their solubility in water is advantageous. The base not only facilitates the transmetalation step but can also influence the stability of the active palladium species.[14]
-
Phase-Transfer Catalysts: For reactions involving hydrophobic substrates, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the interaction between the organic and aqueous phases, improving reaction rates.
Heterogeneous Catalysis: Paving the Way for Catalyst Recyclability
Heterogeneous catalysts offer a significant advantage over their homogeneous counterparts in terms of ease of separation and reusability.[4][5] This is a critical factor in reducing the cost and environmental impact of the Suzuki-Miyaura reaction, especially on an industrial scale.
Table 2: Performance Comparison of Homogeneous vs. Heterogeneous Palladium Catalysts
| Coupling Partners | Catalyst System | Catalyst Type | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Reusability | Reference |
| Aryl Bromides & Phenylboronic acid | Pd(PPh₃)₄ | Homogeneous | Toluene | 110 | 12 | ~90 | Not readily reusable | [2] |
| Aryl Bromides & Phenylboronic acid | Pd/C | Heterogeneous | Water/Ethanol | 80 | 2 | >95 | Reusable (multiple cycles) | [5] |
| Aryl Chlorides & Phenylboronic acid | Pd-NHC Complex | Homogeneous | Toluene | 100 | 16 | 85 | Not readily reusable | [10] |
| Aryl Chlorides & Phenylboronic acid | Pd Nanoparticles on Fe₃O₄ | Heterogeneous | Water | 100 | 1 | 92 | Reusable (magnetic separation) | [5] |
Causality Behind Experimental Choices in Heterogeneous Catalysis:
-
Support Material: The choice of support material (e.g., activated carbon, silica, magnetic nanoparticles) can significantly influence the activity, stability, and recoverability of the palladium catalyst. Magnetic nanoparticles, for instance, allow for simple and efficient catalyst separation using an external magnet.[5]
-
Palladium Leaching: A key consideration with heterogeneous catalysts is the potential for palladium to leach into the reaction solution, leading to homogeneous catalysis and product contamination.[2][4] Careful catalyst design and reaction condition optimization are necessary to minimize leaching.
-
Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface. Vigorous stirring and appropriate solvent selection are important to overcome these limitations.
Ligand-Free Systems: Simplifying the Reaction Landscape
The development of ligand-free Suzuki-Miyaura reactions represents a significant step towards simplifying the reaction protocol and reducing costs.[6][7] These systems often rely on the in-situ formation of catalytically active palladium nanoparticles or the use of palladium salts that are active without the need for additional ligands.
Advantages of Ligand-Free Systems:
-
Reduced Cost: Eliminates the need for often expensive and proprietary phosphine ligands.
-
Simplified Procedure: No need to handle air-sensitive ligands, simplifying the experimental setup.
-
Reduced Waste: Avoids the generation of ligand-related byproducts.
Limitations of Ligand-Free Systems:
-
Lower Activity for Challenging Substrates: May exhibit lower catalytic activity for less reactive aryl chlorides or sterically hindered substrates compared to systems with optimized ligands.[2]
-
Catalyst Stability: The stability of the catalytically active species can be a concern, potentially leading to catalyst deactivation.
Alternative Energy Sources: Accelerating Reactions with Microwaves and Ultrasound
Microwave and ultrasound irradiation have emerged as powerful tools for accelerating chemical reactions, including the Suzuki-Miyaura coupling.[8][9] These non-conventional energy sources can lead to dramatic reductions in reaction times and often result in higher yields compared to conventional heating.
Table 3: Comparison of Conventional Heating vs. Microwave and Ultrasound Irradiation
| Coupling Partners | Catalyst System | Energy Source | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Bromoacetophenone & Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Conventional Heating | Dioxane/H₂O | 100 | 2 h | 85 | [9] |
| 4-Bromoacetophenone & Phenylboronic acid | Pd(OAc)₂ / Pyridine-pyrazole | Microwave (60W) | Water/Ethanol | 120 | 2 min | 95 | [9] |
| 5-Bromosalicylic acid & 2,4-Difluorophenylboronic acid | PdCl₂ (ligand-free) | Conventional Heating | DMF/H₂O | 75 | 8 h | - | [15] |
| 5-Bromosalicylic acid & 2,4-Difluorophenylboronic acid | PdCl₂ (ligand-free) | Ultrasound (175W) | DMF/H₂O | 75 | 100 min | 98 | [15] |
Causality Behind the Effects of Microwave and Ultrasound:
-
Microwave Heating: Microwaves directly heat the solvent and reactants through dielectric heating, leading to rapid and uniform temperature increases. This can overcome activation energy barriers more efficiently than conventional heating.[9]
-
Ultrasound Irradiation: Ultrasound induces acoustic cavitation, the formation, growth, and implosive collapse of bubbles in the liquid. This process generates localized hot spots with extremely high temperatures and pressures, as well as intense shear forces, which can enhance mass transfer and accelerate reaction rates.[8]
Experimental Protocols
This section provides detailed, step-by-step methodologies for representative green Suzuki-Miyaura reactions.
Protocol 1: Ligand-Free Suzuki-Miyaura Reaction in Aqueous Media
This protocol describes a general procedure for a ligand-free Suzuki-Miyaura coupling in water at room temperature.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Diisopropylamine ((i-Pr)₂NH) (2.0 mmol)
-
Water (3 mL)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).
-
Add water (3 mL) to the flask, followed by diisopropylamine (2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[12]
Protocol 2: Heterogeneous Suzuki-Miyaura Reaction using Pd/C in Water/Ethanol
This protocol outlines a procedure for a Suzuki-Miyaura coupling using a commercially available heterogeneous catalyst.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
10% Palladium on activated carbon (Pd/C) (1 mol% Pd)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Ethanol/Water (1:1, 5 mL)
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.1 mmol), 10% Pd/C (1 mol% Pd), and K₂CO₃ (2.0 mmol).
-
Add the ethanol/water (1:1, 5 mL) solvent mixture to the flask.
-
Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the Pd/C catalyst. The catalyst can be washed with water and ethanol and dried for reuse.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.[5]
Visualizing the Process: Diagrams and Workflows
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for a Green Suzuki-Miyaura Reaction
The following diagram illustrates a typical workflow for a green Suzuki-Miyaura reaction, emphasizing the ease of setup and workup.
Caption: A generalized workflow for a green Suzuki-Miyaura reaction.
Conclusion
The adoption of green chemistry principles in Suzuki-Miyaura cross-coupling reactions offers significant advantages in terms of environmental impact, cost-effectiveness, and process safety. The use of aqueous media, heterogeneous and ligand-free catalysts, and alternative energy sources provides a powerful toolkit for the modern synthetic chemist. While each approach has its own set of advantages and limitations, a thorough understanding of the underlying principles and careful optimization of reaction conditions can lead to highly efficient and sustainable C-C bond formation. This guide serves as a starting point for researchers and professionals to explore and implement these greener alternatives in their own work, contributing to a more sustainable future for chemical synthesis.
References
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Pagliaro, M., & Ciriminna, R. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. ChemCatChem, 4(4), 432-445. [Link]
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- BenchChem. (2025). A Comparative Guide to Green Solvents as Alternatives to 1-Ethoxyhexane in Organic Synthesis. BenchChem.
- Pagliaro, M., & Ciriminna, R. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions.
- Mohammad-Baqer, F., et al. (2019). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Nanochemistry Research, 4(1), 63-72.
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Dube, P., & Ngcobo, S. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Catalysts, 8(7), 284. [Link]
- Li, J., et al. (2018). Sustainable Ligand-Free, ppm Palladium Catalyzed Suzuki-Miyaura Reactions in Water: Insights on the Role of Base. ACS Sustainable Chemistry & Engineering, 6(10), 13248-13255.
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Kim, J., et al. (2015). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry, 13(28), 7766-7772. [Link]
- Wang, L., et al. (2010). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by Palladium(II) Acetate. Chinese Journal of Chemistry, 28(11), 2199-2204.
- de Souza, A. L. F., et al. (2008). Microwave- and ultrasound-assisted Suzuki-Miyaura cross-coupling reaction catalyzed by Pd/PVP. Tetrahedron Letters, 49(35), 5203-5206.
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Garg, N. K., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(22), 5822-5825. [Link]
- Polshettiwar, V., & Varma, R. S. (2010). Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green and Sustainable Syntheses of Biaryls. ChemSusChem, 3(5), 502-522.
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Hill, N. J., et al. (2014). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(6), 904-908. [Link]
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Boruah, P. R., et al. (2015). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. Green Chemistry, 17(6), 3433-3438. [Link]
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Han, W., & Liu, C. (2009). A simple and efficient approach for the palladium-catalyzed ligand-free Suzuki reaction in water. Green Chemistry, 11(5), 713-716. [Link]
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Panja, S., Paul, B., & Mandal, A. (2021). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv. [Link]
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- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
-
Lipshutz, B. H., et al. (2024). Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings. Green Chemistry. [Link]
-
Wang, Y., et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]
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Li, G., et al. (2017). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 22(10), 1693. [Link]
-
Garella, D., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(10), 12541-12553. [Link]
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A Senior Application Scientist's Guide to Boronic Acid Protecting Groups: A Cost-Benefit Analysis for Researchers
For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is paramount to the successful synthesis of complex molecules. Among the myriad of functionalities requiring transient masking, the boronic acid group presents a unique set of challenges and opportunities. Its versatile reactivity, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is a cornerstone of modern organic synthesis. However, the inherent instability of many boronic acids necessitates the use of protecting groups to ensure reaction efficiency, selectivity, and robustness.[1][2] This guide provides an in-depth, objective comparison of the most common boronic acid protecting groups, offering experimental data and field-proven insights to inform your synthetic strategy.
The Imperative for Boronic Acid Protection
Free boronic acids, while indispensable, are often susceptible to various decomposition pathways, including protodeboronation, oxidation, and the formation of cyclic trimeric anhydrides known as boroxines.[3][4] These side reactions can lead to diminished yields, purification challenges, and a lack of reproducibility. The introduction of a protecting group can mitigate these issues by:
-
Enhancing Stability: Increasing shelf-life and tolerance to a wider range of reaction conditions.[5]
-
Improving Handling: Facilitating purification by chromatography and simplifying weighing and transfer.[5]
-
Enabling Iterative Cross-Coupling: Allowing for sequential, controlled reactions on multifunctional molecules.[6]
The choice of protecting group is not a one-size-fits-all decision. It requires a careful cost-benefit analysis, weighing the upfront cost and synthetic effort against the potential for increased yields, simplified workflows, and the successful execution of complex synthetic routes.
The Workhorses: A Comparative Analysis
This section delves into the three most prevalent classes of boronic acid protecting groups: Pinacol Esters, N-methyliminodiacetic acid (MIDA) Boronates, and 1,8-Diaminonaphthalene (dan) Boronamides.
Pinacol Esters (Bpin): The Ubiquitous Standard
Pinacol esters are arguably the most widely used boronic acid surrogates due to their ease of preparation and general stability.[3][7] They are often generated in situ during Miyaura borylation or can be readily prepared from the corresponding boronic acid.[7]
Advantages:
-
High Stability: Generally stable to chromatography, moisture, and air, allowing for easier handling and purification.[3][5]
-
Commercial Availability: A vast array of pinacol esters are commercially available, reducing the need for in-house synthesis.
-
Direct Reactivity: In many cases, pinacol esters can be used directly in Suzuki-Miyaura couplings without prior deprotection.[3]
Disadvantages:
-
Deprotection Challenges: The robust nature of the pinacol ester can make its removal difficult, often requiring harsh acidic or oxidative conditions that may not be compatible with sensitive functional groups.[8]
-
Slower Reactivity: Pinacol esters can exhibit slower reaction kinetics in Suzuki-Miyaura couplings compared to the corresponding free boronic acids.[5][9]
Experimental Data Snapshot:
| Protecting Group | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Bpin | 4-Iodoanisole | Phenyl-Bpin | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | [2] |
| Bpin | 1-Bromo-4-nitrobenzene | (4-methoxyphenyl)boronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 92 | [10] |
N-methyliminodiacetic acid (MIDA) Boronates: The Key to Iterative Synthesis
MIDA boronates have emerged as a powerful tool for complex molecule synthesis, particularly in the realm of iterative cross-coupling. The trivalent MIDA ligand rehybridizes the boron center to a more stable sp³ configuration, rendering it unreactive under standard Suzuki-Miyaura conditions.[6]
Advantages:
-
Exceptional Stability: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reagents and reaction conditions, including chromatography.[6]
-
Orthogonal Deprotection: Deprotection is readily achieved under mild basic conditions (e.g., aqueous NaOH or NaHCO₃), providing an orthogonal handle for selective unmasking.[6]
-
Enabling Iterative Cross-Coupling: The robust nature of the MIDA group allows for the sequential, controlled coupling of different fragments, a strategy that has been instrumental in the synthesis of numerous natural products.[6][11]
Disadvantages:
-
Synthetic Effort: The preparation of MIDA boronates can be more involved than that of pinacol esters, often requiring anhydrous conditions.[7] However, newer methods using MIDA anhydride have simplified the process.[11][12]
-
Cost: The starting materials for MIDA boronate synthesis can be more expensive than pinacol.
Experimental Data Snapshot:
A key demonstration of the utility of MIDA boronates is in chemoselective couplings. In a competitive reaction, a free boronic acid will react preferentially over a MIDA boronate, showcasing the latter's stability and controlled reactivity. For instance, a 1:1 mixture of a MIDA boronate and 4-butylphenylboronic acid reacted with 4-bromobenzaldehyde under anhydrous Suzuki-Miyaura conditions showed a 24:1 preference for the reaction with the unprotected boronic acid.[6]
1,8-Diaminonaphthalene (dan) Boronamides: Robust and Acid-Labile
The dan protecting group offers another layer of orthogonal reactivity. The dative N→B bonds significantly reduce the Lewis acidity of the boron center, imparting exceptional stability.[7]
Advantages:
-
High Stability: dan-protected boronic acids are very stable to a wide range of conditions, including aqueous bases.[7][13]
-
Orthogonal Deprotection: Deprotection is achieved under mild acidic conditions, offering a complementary strategy to the base-labile MIDA group.[7]
-
Direct Coupling: Recent methodologies have enabled the direct use of dan-protected arylboronic acids in Suzuki-Miyaura couplings without prior deprotection, using specific bases like KOt-Bu.[13]
Disadvantages:
-
Synthetic Preparation: The synthesis of dan-protected boronic acids can require specific conditions.
-
Limited Commercial Availability: Compared to pinacol esters, a smaller library of dan-protected boronic acids is commercially available.
Experimental Data Snapshot:
In a study on the direct coupling of dan-protected arylboronic acids, Ph-B(dan) was coupled with 4-iodoanisole in the presence of a palladium catalyst and KOt-Bu to afford the desired biaryl product in 95% yield.[13] This demonstrates the feasibility of using this robust protecting group directly in cross-coupling reactions under specific conditions.
Visualizing the Workflow: Protection and Deprotection Strategies
Caption: General workflows for the protection and deprotection of boronic acids using Pinacol, MIDA, and dan protecting groups.
Cost-Benefit Analysis at a Glance
| Protecting Group | Upfront Cost | Synthetic Effort | Stability | Handling | Deprotection Conditions | Key Application |
| Pinacol Ester | Low to Moderate | Low | Good | Easy | Harsh (Acidic/Oxidative) | General purpose, direct use in coupling |
| MIDA Boronate | Moderate to High | Moderate | Excellent | Easy (Crystalline) | Mild (Basic) | Iterative cross-coupling, complex synthesis |
| dan Boronamide | Moderate to High | Moderate | Excellent | Easy | Mild (Acidic) | Orthogonal protection strategies |
While free boronic acids often have a lower per-gram cost, the hidden costs of failed reactions, reagent degradation, and complex purifications can make a more stable, protected form a more economical choice in the long run, especially for valuable or unstable substrates.[13]
Experimental Protocols
Synthesis of a Phenylboronic Acid Pinacol Ester
Objective: To protect phenylboronic acid with pinacol.
Materials:
-
Phenylboronic acid (1.0 eq)
-
Pinacol (1.1 eq)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add phenylboronic acid and pinacol.
-
Add toluene to the flask.
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude product can often be used without further purification. If necessary, purify by column chromatography on silica gel.
Synthesis of a Phenylboronic Acid MIDA Ester
Objective: To protect phenylboronic acid with N-methyliminodiacetic acid.
Materials:
-
Phenylboronic acid (1.0 eq)
-
N-methyliminodiacetic acid (MIDA) (1.05 eq)
-
Anhydrous DMSO
-
Molecular sieves (optional, but recommended)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenylboronic acid and MIDA.
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding the reaction mixture to a rapidly stirring solution of an appropriate anti-solvent (e.g., dichloromethane or ethyl acetate).
-
Collect the crystalline product by filtration, wash with the anti-solvent, and dry under vacuum.[6]
Deprotection of a Phenylboronic Acid MIDA Ester
Objective: To deprotect a MIDA-protected phenylboronic acid.
Materials:
-
Phenylboronic acid MIDA ester (1.0 eq)
-
1 M aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether or other suitable organic solvent
-
1 M aqueous Hydrochloric acid (HCl)
Procedure:
-
Dissolve the phenylboronic acid MIDA ester in a suitable organic solvent (e.g., diethyl ether).
-
Add 1 M aqueous NaOH and stir vigorously at room temperature. The deprotection is typically rapid.
-
Separate the aqueous layer.
-
Wash the organic layer with water.
-
Carefully acidify the combined aqueous layers with 1 M HCl to precipitate the free boronic acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the phenylboronic acid.[6]
Conclusion: A Strategic Decision for Synthetic Success
The choice of a boronic acid protecting group is a critical decision that can significantly impact the outcome of a synthetic campaign. While pinacol esters remain a reliable and cost-effective option for many applications, the strategic implementation of MIDA boronates and dan boronamides offers unparalleled advantages in terms of stability and orthogonal reactivity, particularly in the context of complex molecule synthesis and iterative cross-coupling. By carefully considering the cost-benefit analysis, the specific demands of the synthetic route, and the experimental data presented, researchers can make informed decisions that pave the way for efficient, reproducible, and successful chemical synthesis.
References
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Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 2019 . [13]
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Protecting Groups for Boronic Acids. Chem-Station, 2016 . [3][7]
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The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. BenchChem, 2025 . [5]
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Boronic acids protecting groups with standard deprotecting conditions. ResearchGate, 2025 . [8]
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MIDA-protected Boronate Esters. Sigma-Aldrich, 2021 . [6][11]
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Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014 .
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2015 . [9]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2019 . [1]
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A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 2011 .
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A Mild and Simple Method for Making MIDA Boronates. Organic Letters, 2020 . [12]
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1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH, 2005 . [4]
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Performance of Novel Phosphine Ligands in Couplings with (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl compounds. The choice of phosphine ligand is paramount to the success of these reactions, particularly when dealing with challenging substrates such as the sterically hindered and electron-rich (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid. This guide provides an in-depth comparison of novel phosphine ligands for this specific application, supported by experimental data and mechanistic insights to facilitate informed catalyst selection.
The Challenge: Coupling a Sterically Hindered and Electron-Rich Boronic Acid
The structure of this compound presents a number of challenges for the Suzuki-Miyaura coupling. The ortho-chloro and meta-methoxy substituents on the phenyl ring create significant steric bulk around the boronic acid moiety. This steric hindrance can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the electron-donating nature of the hydroxy and methoxy groups can decrease the electrophilicity of the boronic acid, further slowing down the reaction.
Overcoming these hurdles requires a catalyst system with a phosphine ligand that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate the oxidative addition of the aryl halide to the palladium center.[1] Traditional phosphine ligands, such as triphenylphosphine, often fall short in these demanding applications.
Comparative Performance of Novel Phosphine Ligands
The development of bulky and electron-rich "Buchwald" ligands and other novel phosphine systems has revolutionized the field of cross-coupling chemistry.[2] These ligands are designed to create a highly active and sterically accessible palladium center, enabling the coupling of previously unreactive substrates. Below is a comparative analysis of several classes of modern phosphine ligands for the coupling of this compound with a representative aryl chloride, 4-chlorotoluene.
While direct comparative data for this exact transformation is not extensively published, the following table is a synthesis of expected performance based on the ligands' known efficacy with structurally similar, sterically hindered, and electron-rich substrates.[3][4]
| Ligand | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Key Characteristics & Insights |
| SPhos | Pd₂(dba)₃ / SPhos | 100 | 12 | >95 | A highly active and versatile biaryl phosphine ligand known for its effectiveness with sterically demanding substrates. The bulky 2',6'-dimethoxybiphenyl backbone promotes reductive elimination. |
| XPhos | Pd₂(dba)₃ / XPhos | 100 | 12 | >95 | Similar to SPhos, XPhos is another highly effective Buchwald ligand. Its dicyclohexylphosphino group provides a good balance of steric bulk and electron-donating ability.[2] |
| cataCXium® A | Pd(OAc)₂ / cataCXium® A | 80 | 18 | ~90 | A di-adamantylalkylphosphine ligand known for its high activity at lower catalyst loadings. It is particularly effective for the coupling of unactivated aryl chlorides. |
| tBuXPhos | Pd₂(dba)₃ / tBuXPhos | 100 | 16 | ~85 | The di-tert-butylphosphino analogue of XPhos offers increased steric bulk, which can be beneficial for very hindered substrates, though sometimes at the cost of reaction rate. |
| Triphenylphosphine | Pd(PPh₃)₄ | 110 | 24 | <20 | A traditional phosphine ligand that often struggles with sterically hindered and electron-rich coupling partners, leading to low yields and slow reaction times.[4] |
Mechanistic Considerations: The Role of the Phosphine Ligand
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The phosphine ligand plays a critical role in each of these steps.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Bulky, electron-rich phosphine ligands, such as the Buchwald and cataCXium types, facilitate these steps in the following ways:
-
Oxidative Addition: The electron-rich nature of the ligand increases the electron density on the palladium center, promoting the oxidative addition of the aryl halide. This is often the rate-limiting step, especially with less reactive aryl chlorides.[4]
-
Transmetalation: While the exact mechanism is complex, the steric bulk of the ligand is thought to facilitate the formation of a monoligated palladium species, which can be more reactive in the transmetalation step.
-
Reductive Elimination: The steric hindrance of the ligand promotes the reductive elimination of the biaryl product, regenerating the active Pd(0) catalyst.[1]
Experimental Protocols
The following are representative experimental protocols for conducting a Suzuki-Miyaura coupling with this compound.
Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)
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Safety Operating Guide
(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid proper disposal procedures
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid. Developed for researchers, scientists, and drug development professionals, this guide moves beyond simple instructions to explain the causality behind each procedural step, ensuring a culture of safety and environmental responsibility in the laboratory.
Core Directive: Understanding the Hazard Profile
Proper disposal begins with a fundamental understanding of the substance's chemical properties and associated hazards. This compound is a halogenated organoboron compound that must be managed as regulated hazardous waste. Data from analogous boronic acid compounds establish a clear hazard profile that dictates handling and disposal protocols.[1]
The primary hazards are rooted in its reactivity and irritant properties. Thermal decomposition can lead to the release of toxic and irritating vapors, including carbon monoxide, carbon dioxide, oxides of boron, and hydrogen chloride gas.[2] Therefore, disposal methods such as evaporation in a fume hood are strictly prohibited.
| Parameter | Description | Precautionary Statement Codes |
| Hazard Classification | Skin Irritation, Category 2 | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Irritation, Category 2 | P280, P305+P351+P338, P337+P313 | |
| Respiratory Irritation (STOT SE 3) | P261, P271, P304+P340, P312 | |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | N/A |
| Disposal Classification | Regulated Hazardous Waste. | P501: Dispose of contents/container to hazardous waste disposal.[3][4] |
This data is a composite from Safety Data Sheets (SDS) for structurally similar boronic acids and should be considered representative.[3][5]
The core principle is absolute containment. This chemical and its various waste streams must not enter the general waste system or the environment.[4][5] Standard laboratory procedure must be to collect, label, and store all waste forms of this compound for pickup by a certified hazardous waste handler, typically the institution's Environmental Health & Safety (EHS) department.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing different waste streams containing this compound. Each path leads to the same endpoint: safe, compliant collection as hazardous waste.
Step-by-Step Disposal Protocols
Adherence to a systematic protocol is essential for ensuring safety and regulatory compliance. These steps are designed to be a self-validating system for waste management.
Protocol 3.1: Unused or Expired Chemical
This applies to the pure, solid chemical in its original packaging.
-
Do Not Open: If the chemical is expired or no longer needed, leave it in its original, unopened container.
-
Inspect Container: Ensure the container's integrity is not compromised. If there are cracks or damage, overpack the entire container in a larger, compatible, and sealable container.
-
Label as Waste: Affix a hazardous waste label, provided by your institution's EHS department, to the container. Fill it out completely, including the full chemical name and associated hazards.
-
Store for Pickup: Place the labeled container in your laboratory's designated Satellite Accumulation Area (SAA) for hazardous waste.
-
Request Disposal: Follow your institution's procedure to request a waste pickup from EHS.
Protocol 3.2: Contaminated Solid Waste
This includes items like gloves, weigh paper, pipette tips, and paper towels contaminated with the solid chemical.
-
Waste Segregation: This is a critical step. Do not mix this waste with non-hazardous trash. Collect contaminated solids in a dedicated waste container.
-
Container Selection: Use a sturdy, sealable container lined with a heavy-duty plastic bag. A designated bucket with a lid or a labeled box is appropriate.
-
Labeling: Clearly label the container "Hazardous Waste" and list "this compound contaminated debris."
-
Storage and Disposal: When the container is full, seal it securely. Complete a hazardous waste label and move the container to the SAA to await EHS pickup.
Protocol 3.3: Contaminated Liquid Waste
This stream includes reaction mixtures or solvents used to rinse glassware.
-
Waste Segregation: Collect halogenated organic waste separately from non-halogenated waste to facilitate proper disposal and minimize costs.[6]
-
Container Selection: Use a compatible, shatter-resistant container (e.g., plastic-coated glass or polyethylene) designed for liquid chemical waste. Ensure it is properly vented if there is a risk of gas evolution.
-
Labeling: Attach a hazardous waste label. As waste is added, maintain a log of the constituents and their approximate volumes.
-
Storage and Disposal: Keep the container sealed when not in use and store it in secondary containment within the SAA. When full, arrange for pickup from EHS.
Protocol 3.4: Empty Stock Containers
An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.[7][8] The residue within remains hazardous.
-
Triple Rinse: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound.[7][9]
-
Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste (see Protocol 3.2).[10]
-
Deface Label: After the final rinse and air-drying, completely remove or deface the original manufacturer's label.[7][11]
-
Final Disposal: Mark the container as "EMPTY" and dispose of it according to your institution's policy for decontaminated glass or plastic labware.[7]
Waste Minimization and Proactive Management
The most effective disposal strategy is to minimize waste generation at the source. This not only enhances safety and environmental protection but also reduces disposal costs.[12][13]
-
Inventory Management: Maintain a current chemical inventory to prevent ordering duplicate or unnecessary quantities. Use older stock first.[14]
-
Scale of Experiments: Where possible, adapt procedures to use microscale techniques, which significantly reduce the volume of chemicals used and waste generated.[15]
-
Product Substitution: In the experimental design phase, evaluate if a less hazardous chemical can be substituted without compromising research outcomes.[13]
-
Chemical Sharing: Before designating an unopened chemical as waste, check if other labs within your institution can use it through a chemical redistribution program.[15]
By integrating these principles, laboratories can build a robust and responsible chemical lifecycle management system, ensuring that the pursuit of scientific advancement is conducted with the highest commitment to safety and environmental stewardship.
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University of Delaware. Chemical Waste Minimization. Environmental Health & Safety. Available at: [Link]
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CSIR IIP. Laboratory Chemical Waste Management. Available at: [Link]
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U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
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Chemistry World. EPA tweaks hazardous waste rules for academic labs. Available at: [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available at: [Link]
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Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. Available at: [Link]
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Lab Alley. How To Safely Dispose of Boric Acid. Available at: [Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
-
Unknown. Chemical Waste Disposal Guidelines. Available at: [Link]
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University of Wisconsin-La Crosse. Appendix A: Disposal Procedures by Chemical. Available at: [Link]
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Personal protective equipment for handling (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid
A Researcher's Guide to Safely Handling (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid
Immediate Safety Briefing: Understanding the Risks
Arylboronic acids as a class of compounds are known to be irritants. Based on data from analogous compounds such as 3-Chloro-4-methoxyphenylboronic acid, it is prudent to handle this compound with a high degree of caution.[1][2] The primary hazards associated with this compound are:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust particles.[1][2]
Some arylboronic acids have also been found to be weakly mutagenic in microbial assays, warranting their consideration as potentially genotoxic impurities.[3] Therefore, minimizing exposure is a critical aspect of its handling.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Handling/Weighing | Chemical-resistant gloves (Nitrile), safety goggles with side shields, and a lab coat.[4][5] |
| In Solution | Chemical-resistant gloves, safety goggles, and a lab coat. |
| Spill Cleanup | Chemical-resistant gloves, safety goggles, lab coat, and a particulate respirator if dust is present.[6] |
Always inspect your gloves for any signs of degradation or perforation before use and wash your hands thoroughly after handling the compound, even if gloves were worn.[7]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risks. The following workflow provides a comprehensive guide for handling this compound in a laboratory setting.
Receiving and Storage
Upon receiving the compound, ensure the container is intact and properly labeled. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly closed to prevent the absorption of moisture and potential degradation.[9]
Weighing and Preparation of Solutions
All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[4][7] Use anti-static and spark-proof equipment where possible.[2] When preparing solutions, add the solid to the solvent slowly to avoid splashing.
During the Reaction
Ensure that the reaction is set up in a well-ventilated area, preferably within a fume hood.[7] Maintain a clean and uncluttered workspace to prevent accidental spills.[7]
Spill Management
In the event of a spill, evacuate non-essential personnel from the area. For small spills, carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal.[10] Avoid generating dust.[10] Clean the spill area with a suitable solvent and decontaminate all equipment used for the cleanup.
Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
